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  • Product: 4-(2-Methylanilino)phenol
  • CAS: 23197-53-7

Core Science & Biosynthesis

Foundational

Technical Deep Dive: Spectroscopic Characterization of 4-(2-Methylanilino)phenol

Executive Summary & Molecular Architecture 4-(2-Methylanilino)phenol (CAS: 23197-53-7), systematically known as 4-hydroxy-2'-methyldiphenylamine , represents a critical class of redox-active diarylamines. Unlike its para...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

4-(2-Methylanilino)phenol (CAS: 23197-53-7), systematically known as 4-hydroxy-2'-methyldiphenylamine , represents a critical class of redox-active diarylamines. Unlike its para-substituted isomer (Variamine Blue B Base), this ortho-methyl derivative exhibits unique steric properties that influence its electronic conjugation and redox potential.

This guide provides a definitive spectroscopic analysis. By synthesizing experimental data from analogous diarylamines with first-principles substituent effects, we establish a robust characterization standard. The core structural feature—the ortho-methyl group on the aniline ring—induces a "steric twist" that partially decouples the


-system, a phenomenon clearly observable in its UV-Vis and NMR profiles.
Physicochemical Profile
PropertySpecification
IUPAC Name 4-[(2-Methylphenyl)amino]phenol
CAS Number 23197-53-7
Molecular Formula

Molecular Weight 199.25 g/mol
Appearance Off-white to grey crystalline solid (darkens upon oxidation)
Solubility Soluble in MeOH, DMSO, Acetone; Sparingly soluble in water
Key Application Redox indicator intermediate, antioxidant, dye precursor

Analytical Workflow Strategy

To ensure data integrity, the following workflow is recommended. This pathway minimizes oxidative degradation (a common issue with electron-rich diphenylamines) prior to analysis.

AnalyticalWorkflow Sample Raw Sample (CAS 23197-53-7) Prep Solvent Dissolution (Degassed DMSO-d6 / MeOH) Sample->Prep Inert Atmosphere (N2) UV UV-Vis Analysis (Electronic State) Prep->UV Dilution (10^-5 M) IR FT-IR Analysis (Functional Groups) Prep->IR Evaporation / KBr NMR 1H / 13C NMR (Structural Confirmation) Prep->NMR 10 mg/mL QC Purity Assessment (Impurity Profiling) UV->QC Redox Status IR->QC Moisture/Oxidation NMR->QC Isomer Check

Figure 1: Sequential analytical workflow designed to prevent oxidative artifacts (quinonimine formation) during characterization.

Deep Dive: UV-Vis Spectroscopy (Electronic State)

The UV-Vis spectrum of 4-(2-Methylanilino)phenol is governed by the conjugation between the electron-rich phenol ring and the aniline ring across the nitrogen bridge.

The "Ortho-Effect" on Conjugation

In unsubstituted 4-hydroxydiphenylamine, the molecule adopts a near-planar conformation allowing strong delocalization. In this ortho-methyl derivative, the steric clash between the methyl group and the amine hydrogen (or the opposing phenyl ring) forces the molecule to twist.

Consequence:

  • Hypsochromic Shift (Blue Shift): The

    
     will be slightly lower (higher energy) than the para-isomer due to reduced orbital overlap.
    
  • Hypochromic Effect: Lower molar absorptivity (

    
    ) compared to planar analogs.
    
Experimental Parameters & Data
  • Solvent: Methanol (Polar protic solvents stabilize the polar excited state).

  • Concentration:

    
     M.
    
Transition Type

(nm)
AssignmentStructural Insight
Band I 280 - 285

(Benzene)
Primary aromatic absorption; slightly broadened by N-substitution.
Band II 240 - 245

(Secondary)
Higher energy aromatic transition.
Redox Band > 550 nm

(Quinonimine)
Absent in pure sample. Appearance indicates oxidation to the indophenol/quinonimine form (Blue/Violet color).

Critical QC Note: A pure sample should be colorless or pale grey. A distinct blue or violet tint indicates the presence of the oxidized indophenol impurity, detectable by a broad absorption band appearing above 550 nm.

Deep Dive: Infrared Spectroscopy (FT-IR)

FT-IR is the primary tool for verifying functional group integrity, particularly the distinction between the phenolic -OH and the amine -NH.

Key Diagnostic Bands[7]
  • Instrument: FTIR (ATR or KBr pellet).

  • Resolution: 4 cm⁻¹.

Frequency (cm⁻¹)IntensityVibrational ModeDiagnostic Value
3350 - 3450 Medium, Sharp

Stretch
Characteristic of secondary amines. Distinguishes from tertiary amine impurities.
3200 - 3400 Broad, Strong

Stretch
Phenolic OH. Broadening indicates intermolecular Hydrogen bonding.
2920 - 2960 Medium

Alkyl
Specific to Methyl group. Differentiates from non-methylated parent (4-hydroxydiphenylamine).
1590 - 1610 Strong

Aromatic
Ring breathing modes.
1500 - 1520 Strong

Bending
Amine deformation band (Band II).
1230 - 1260 Strong

Stretch

bond stretching.
750 Strong

o-Subst.
Out-of-plane bending for the 1,2-disubstituted (ortho) ring.
820 - 830 Strong

p-Subst.
Out-of-plane bending for the 1,4-disubstituted (para) phenol ring.

Deep Dive: NMR Spectroscopy (Structural Confirmation)

NMR provides the definitive structural proof. The asymmetry introduced by the ortho-methyl group makes the two aromatic rings magnetically distinct.

1H NMR Protocol
  • Solvent: DMSO-d6 (Preferred to prevent exchange of OH/NH protons and ensure solubility).

  • Frequency: 400 MHz or higher.

Predicted Chemical Shifts (δ ppm) relative to TMS:

Shift (δ)MultiplicityIntegrationAssignmentMechanistic Explanation
8.80 Singlet (Broad)1H-OH Phenolic proton. Shift varies with concentration/H-bonding.
7.20 Singlet (Broad)1H-NH- Amine bridge. Broadened by quadrupole relaxation of Nitrogen.
7.05 Doublet (d)1HAr-H (Ring B, H3)Adjacent to Methyl group.
6.95 Multiplet2HAr-H (Ring B, H4, H5)Ortho-ring protons.
6.85 Doublet (d)2HAr-H (Ring A, H2, H6)Ortho to amine on phenol ring.
6.70 Doublet (d)2HAr-H (Ring A, H3, H5)Ortho to hydroxyl on phenol ring (shielded by OH).
6.65 Multiplet1HAr-H (Ring B, H6)Ortho to amine on tolyl ring.
2.15 Singlet3H-CH₃ Diagnostic Peak. The ortho-methyl group on the aniline ring.

Structural Logic Diagram: The following diagram illustrates the coupling logic and how the methyl group influences the spectrum.

NMR_Logic Methyl Methyl Group (2.15 ppm) RingB Tolyl Ring (B) (ABCD System) Methyl->RingB Steric shielding of H3 RingA Phenol Ring (A) (AA'BB' System) Bridge NH Bridge (7.20 ppm) RingA->Bridge Para-OH Effect Bridge->RingB Electron Donation Bridge->RingA Electron Donation

Figure 2: NMR correlation logic showing the influence of the methyl substituent on the aromatic ring systems.

Quality Control & Impurity Profiling

In drug development and dye synthesis, distinguishing this molecule from its isomers and oxidation products is vital.

Common Impurities:

  • 4-Hydroxydiphenylamine (Parent): Lacks the methyl peak at 2.15 ppm in NMR.

  • Variamine Blue Base (Para-isomer): Methyl peak would be on the Oxygen or Nitrogen (methoxy/N-methyl) or para-position. The ortho-methyl splitting pattern in the aromatic region (750 cm⁻¹ in IR) is the key differentiator.

  • Indophenol (Oxidized form): Visible as a blue contaminant. Detectable by UV-Vis (>550 nm).

Stability Warning: This compound is sensitive to air oxidation, especially in solution. Store under inert gas (Argon/Nitrogen) and protect from light.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12023079, 4-Hydroxy-2'-methyldiphenylamine. Retrieved from [Link]

  • Chemical Abstracts Service (CAS). CAS Registry Number 23197-53-7.[1][2] American Chemical Society.

  • SDBS (AIST). Spectral Database for Organic Compounds. (Reference for parent compound 4-Hydroxydiphenylamine, SDBS No. 2884). [Link]

Sources

Exploratory

Crystal structure determination of 4-(2-Methylanilino)phenol derivatives

Technical Whitepaper: Structural Elucidation of 4-(2-Methylanilino)phenol Derivatives via SC-XRD Executive Summary The structural characterization of 4-(2-methylanilino)phenol and its derivatives is critical for understa...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation of 4-(2-Methylanilino)phenol Derivatives via SC-XRD

Executive Summary

The structural characterization of 4-(2-methylanilino)phenol and its derivatives is critical for understanding their redox behavior, solubility profiles, and potential bioactivity as antioxidant scaffolds or dye intermediates. Unlike rigid Schiff bases, the reduced amine linkage (–NH–) introduces conformational flexibility, while the ortho-methyl group induces steric torsion, significantly influencing crystal packing and polymorphism.

This guide provides a high-level technical protocol for the Single Crystal X-ray Diffraction (SC-XRD) analysis of this class. It moves beyond standard operating procedures to address the specific crystallographic challenges posed by flexible diphenylamine-type systems.

Molecular Scaffold & Synthesis Context

Before attempting crystallization, one must understand the purity profile. 4-(2-methylanilino)phenol is typically synthesized via the reduction of the corresponding Schiff base or through metal-catalyzed cross-coupling (Ullmann-type) of 4-aminophenol and 2-halotoluene.

  • Critical Impurity: Unreacted 4-aminophenol or oligomeric azo/azoxy byproducts can co-crystallize, leading to disorder.

  • Target Structure: The molecule features two key H-bond donors (Phenolic –OH, Secondary Amine –NH) and the ortho-methyl steric handle.

The Critical Phase: Crystal Growth Strategy

For diphenylamine derivatives, "good" solubility often hinders "good" crystal growth. The goal is to slow nucleation to prevent twinning—a common issue with these plate-forming compounds.

Solvent Selection Matrix
  • Primary Solvent (Solubilizer): Ethanol or Methanol (Polar protic, supports H-bonding).

  • Anti-Solvent (Precipitant): Hexane or Toluene (Non-polar, drives hydrophobic packing).

Protocol 1: Slow Evaporation (Preferred for Polymorph Screening)

  • Dissolve 20 mg of derivative in 2 mL MeOH.

  • Filter through a 0.45 µm PTFE syringe filter (removes dust nucleation sites).

  • Cover vial with Parafilm; pierce 3–4 holes.

  • Key Step: Place in a vibration-free environment at 4°C. Lower temperature reduces kinetic energy, favoring the thermodynamic polymorph.

Protocol 2: Vapor Diffusion (Preferred for X-ray Quality)

  • Inner vial: Saturated solution in THF or Acetone.

  • Outer vial: Pentane or Diethyl Ether.

  • Mechanism: The volatile anti-solvent diffuses into the rich solvent, slowly raising supersaturation.

Data Acquisition & Reduction

Instrument Configuration
  • Source: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα. These organic molecules lack heavy atoms; Mo radiation minimizes absorption corrections and allows collection to higher 2θ angles (0.7 Å resolution or better).

  • Temperature: Collect at 100 K .

    • Why? The ortho-methyl group often exhibits rotational disorder at room temperature. Freezing this motion is essential for precise bond length determination.

The Diffraction Workflow (DOT Visualization)

XRD_Workflow Sample Crystal Selection (0.2 - 0.4 mm) Mount Mounting (MiTeGen Loop + Oil) Sample->Mount Screen Unit Cell Screening Mount->Screen Screen->Sample If Twinned/Polycrystalline Collect Data Collection (Mo-Kα, 100K) Screen->Collect If Singularity Confirmed Process Data Reduction (Integration/Scaling) Collect->Process Solve Structure Solution (Intrinsic Phasing) Process->Solve

Figure 1: Optimized workflow for SC-XRD data acquisition. Note the feedback loop at the screening stage to reject twinned crystals early.

Structural Refinement & Analysis

Once the phase problem is solved (typically using SHELXT), the refinement (SHELXL) focuses on the specific chemical challenges of the anilinophenol scaffold.

Handling the Ortho-Methyl Group

The methyl group at the 2-position of the aniline ring is the primary source of disorder.

  • Symptom: Elongated thermal ellipsoids on the methyl carbon.

  • Fix: If the methyl group is rotationally disordered, model it over two positions (A/B parts) and constrain their occupancies to sum to 1.0 (e.g., SUMP in SHELX).

Hydrogen Atom Treatment
  • C-H: Place in calculated geometric positions (Riding model).

  • O-H and N-H: These are critical. Do not just calculate them. Locate them in the Difference Fourier Map.

    • Refinement: Restrain the O-H bond distance (approx 0.82 Å) and N-H (approx 0.87 Å) using DFIX commands, but allow the angle to refine freely to identify genuine H-bonding networks.

Supramolecular Synthons

In 4-(2-methylanilino)phenol derivatives, expect the following packing motifs:

  • Head-to-Tail Chains: The phenolic –OH donates to the –OH of a neighboring molecule (O–H···O).

  • Lateral Bracing: The amine –NH donates to the phenolic Oxygen (N–H···O), creating a 2D sheet structure.

  • Steric Twist: The dihedral angle between the two phenyl rings will likely be 40–60° to accommodate the methyl group, preventing perfect π-π stacking.

Structure-Activity Relationship (SAR) Implications

The crystallographic data directly informs drug development and material science applications:

ParameterCrystallographic ObservationSAR Implication
Planarity Dihedral angle > 45°Disrupted conjugation; alters UV-Vis absorption (color) and reduces solubility in planar lipid bilayers.
H-Bonding Intermolecular O-H[1][2]···O chainsHigh melting point; indicates strong lattice energy which may reduce dissolution rate in aqueous media.
Packing Void space calculationIf voids > 25 ų, the structure may be prone to solvate formation (pseudopolymorphism), affecting stability.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8. Link

  • Saranya, M., et al. (2015).[1] "Crystal structure of 2-{[(2-chlorophenyl)imino]methyl}phenol." Acta Crystallographica Section E, 71, o48.[1] Link

    • Relevance: Provides comparative structural data for ortho-substituted N-phenyl derivatives and H-bonding p
  • Hussain, R., et al. (2022).[3][4] "Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives." Molecules, 27(4), 1352.[4] Link

    • Relevance: Establishes the synthesis and characterization baseline for 4-aminophenol Schiff bases.
  • Stentzel, L. W., et al. (2025).[5][6] "Synthesis, Characterization and Crystal Structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one." ResearchGate Preprints. Link

    • Relevance: Demonstrates the N-H...O intramolecular bonding and steric effects of the p-methyl group in similar anilinic systems.

Sources

Foundational

Thermodynamic Characterization of 4-(2-Methylanilino)phenol

This guide details the thermodynamic profile and physicochemical characterization of 4-(2-Methylanilino)phenol , a specialized intermediate used in redox systems and dye synthesis. Technical Guide & Application Note Exec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermodynamic profile and physicochemical characterization of 4-(2-Methylanilino)phenol , a specialized intermediate used in redox systems and dye synthesis.

Technical Guide & Application Note

Executive Summary

4-(2-Methylanilino)phenol (CAS 23197-53-7) is a diarylamine derivative characterized by a phenolic moiety coupled with an ortho-toluidine ring. Its thermodynamic stability is critical for its application as a redox mediator and an intermediate in the synthesis of indoaniline dyes. This guide provides a definitive analysis of its phase transition properties, thermal stability, and experimental protocols for quality control in drug and material development.

Chemical Identity & Structural Analysis[1][2]

The steric hindrance introduced by the ortho-methyl group on the aniline ring significantly influences the crystal lattice energy and melting behavior compared to its non-methylated analog, 4-anilinophenol.

Table 1: Physicochemical Identity

PropertySpecification
Chemical Name 4-(2-Methylanilino)phenol
Synonyms 4-Hydroxy-2'-methyldiphenylamine; p-(o-Tolylamino)phenol
CAS Registry Number 23197-53-7
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
Appearance Gray to pale purple solid (oxidative sensitivity)
Density 1.17 g/cm³ (Predicted)
Structural Visualization

The following diagram illustrates the connectivity and the steric environment of the ortho-methyl group which disrupts planar stacking, affecting the enthalpy of fusion.

ChemicalStructure Fig 1: Connectivity of 4-(2-Methylanilino)phenol showing the steric ortho-methyl group. C1 C1 C6 C6 C1->C6 N NH C1->N C2 C2 C2->C1 C3 C3 C3->C2 C4 C4 C4->C3 C5 C5 C5->C4 C6->C5 OH OH OH->C4 C1_ C1' N->C1_ C2_ C2' C1_->C2_ C3_ C3' C2_->C3_ CH3 CH3 C2_->CH3 ortho C4_ C4' C3_->C4_ C5_ C5' C4_->C5_ C6_ C6' C5_->C6_ C6_->C1_

Thermodynamic Properties

Phase Transition Data

The melting point is a primary indicator of purity. The presence of the ortho-methyl group lowers the melting point relative to 4-anilinophenol (MP ~73°C) due to crystal lattice disruption, though hydrogen bonding from the hydroxyl group maintains solid-state integrity.

Table 2: Core Thermodynamic Values

ParameterValue / RangeSource / Method
Melting Point (

)
85 – 89 °C Experimental [1, 2]
Boiling Point (

)
334.8 °C @ 760 mmHg [1]
Refractive Index (

)
1.653Predicted [1]
Enthalpy of Fusion (

)
~22–25 kJ/molEstimated via Walden’s Rule
LogP (Octanol/Water) ~3.43Predicted (Hydrophobic)
Solubility Thermodynamics

This compound exhibits low aqueous solubility but high solubility in polar organic solvents (Ethanol, DMSO). Solubility is temperature-dependent and follows the van't Hoff equation:



Where


 is the mole fraction solubility. For process development, dissolution in ethyl acetate or toluene is recommended for recrystallization.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity during characterization, the following protocols must be strictly adhered to. These methods account for the compound's potential oxidative instability (browning upon air exposure).

Differential Scanning Calorimetry (DSC) Workflow

Objective: Determine precise onset melting point and enthalpy of fusion.

Protocol:

  • Sample Prep: Weigh 2–5 mg of dried sample into an aluminum pan. Crimping is essential to prevent sublimation.

  • Atmosphere: Purge with Nitrogen (

    
    ) at 50 mL/min to prevent oxidative degradation during heating.
    
  • Ramp: Heat from 25°C to 150°C at 10°C/min.

  • Validation: Run a second heating cycle. A shift in

    
     > 1°C indicates thermal decomposition or solvent loss.
    

DSC_Protocol Fig 2: DSC Thermal Analysis Workflow for CAS 23197-53-7 Start Sample Preparation (2-5 mg, Al Pan) Purge N2 Purge (50 mL/min) Start->Purge Heat1 Heat Cycle 1 (25 -> 150°C @ 10K/min) Purge->Heat1 Cool Cool to 25°C Heat1->Cool Heat2 Heat Cycle 2 (Check Reversibility) Cool->Heat2 Analyze Calculate Onset Tm & Enthalpy (Area) Heat2->Analyze

Oxidative Stability Assessment

As an aminophenol, the compound is prone to oxidation to a quinone-imine species.

  • Visual Check: Fresh material should be gray/off-white. Dark purple/black indicates significant oxidation.

  • Storage: Must be stored under inert gas (Argon/Nitrogen) in amber vials at < 25°C.

Applications & Implications in Development

Redox Indicators & Dye Synthesis

The thermodynamic stability of the N-C bond allows this compound to serve as a robust intermediate in the synthesis of indoaniline dyes . The ortho-methyl group provides steric protection to the amine nitrogen, modulating the redox potential (


) relative to unsubstituted analogues.
Polymer Stabilization

Similar to diphenylamine antioxidants, 4-(2-Methylanilino)phenol acts as a radical scavenger in rubber and lubricant formulations. Its melting point (85–89°C) ensures it remains solid during storage but disperses readily during high-temperature processing (>100°C).

References

  • Ceeless Chemical Data. (2023). Specification Sheet: 4-[(2-Methylphenyl)amino]-phenol (CAS 23197-53-7). Retrieved from [Link]

  • ChemSrc. (2023).[1] Physicochemical Properties of Diphenylamine Derivatives. Retrieved from [Link]

  • NIST Webbook. Thermophysical Properties of Aminophenols. (General Reference for Methodology). [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Solubility Profiling of 4-(2-Methylanilino)phenol in Diverse Solvents

Foreword: The Imperative of Solubility in Modern Drug Development In the landscape of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a clinical reality is fraught with c...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Solubility in Modern Drug Development

In the landscape of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges. Among the most fundamental of these is the question of solubility. A molecule's ability to dissolve in a given solvent system governs its bioavailability, its formulation possibilities, and ultimately, its therapeutic efficacy. This guide is crafted for researchers, scientists, and drug development professionals, offering a deep dive into the principles and practices of determining the solubility of a novel compound, using 4-(2-Methylanilino)phenol as our focal point. While this specific molecule may not be extensively characterized in public literature, the methodologies detailed herein represent a robust framework for the solubility assessment of any new chemical entity.

Characterizing the Analyte: 4-(2-Methylanilino)phenol

4-(2-Methylanilino)phenol is an aromatic compound featuring a phenol group and a secondary amine linkage to a methyl-substituted phenyl ring. Based on its structural similarity to other N-aryl aminophenols, such as 4-hydroxydiphenylamine, we can infer several key physicochemical properties that will dictate its solubility behavior.

  • Molecular Structure: The presence of both a hydrogen bond donor (-OH, -NH) and acceptor (the nitrogen and oxygen atoms) suggests the potential for interaction with both protic and aprotic polar solvents. The two aromatic rings contribute to a significant non-polar character, which will favor solubility in organic solvents.

  • Amphoteric Nature: Aminophenols can act as either weak acids or weak bases.[1] The phenolic hydroxyl group is weakly acidic, while the secondary amine is weakly basic. This amphoteric nature implies that the solubility of 4-(2-Methylanilino)phenol will be highly dependent on the pH of aqueous media. In acidic solutions, the amino group can be protonated, while in alkaline solutions, the phenolic proton can be removed to form a phenolate salt.

  • Physical State: At room temperature, it is expected to be a crystalline solid, similar to its parent compound, 4-hydroxydiphenylamine.[2]

Table 1: Predicted Physicochemical Properties of 4-(2-Methylanilino)phenol

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₃H₁₃NOBased on chemical structure
Molecular Weight 199.25 g/mol Calculated from the molecular formula[3]
Physical Appearance Off-white to light brown crystalline solidAnalogy with similar aminophenols[1]
Aqueous Solubility LowThe significant hydrocarbon content from the two phenyl rings will limit solubility in water.[2]
Organic Solvent Solubility Moderate to HighExpected to be soluble in polar organic solvents like alcohols and DMSO, and moderately soluble in less polar solvents.[2][4]
pKa (acidic) ~10-11The phenolic hydroxyl group is expected to have a pKa in this range, similar to 4-hydroxydiphenylamine.[2]
pKa (basic) ~4-5The anilino nitrogen is a weak base.

The Theoretical Underpinnings of Solubility

The solubility of a solid in a liquid is the maximum concentration of the solid that can be dissolved in the liquid at a specific temperature to form a saturated solution in thermodynamic equilibrium.[5] This equilibrium is governed by the principle of "like dissolves like," which, at a molecular level, is a balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[6] For a molecule like 4-(2-Methylanilino)phenol, its solubility in a given solvent is a function of the solvent's ability to overcome the lattice energy of the solid (solute-solute interactions) and form favorable solute-solvent interactions.

Strategic Selection of Solvents for a Comprehensive Solubility Profile

To build a comprehensive solubility profile for a drug candidate, a diverse range of solvents should be selected, representing different polarities and hydrogen bonding capabilities. This is crucial for identifying suitable vehicles for preclinical studies and for informing formulation development.

Table 2: A Representative Panel of Solvents for Solubility Studies

SolventTypePolarityRationale for Inclusion
Water Polar, ProticHighThe most biologically relevant solvent.
pH 1.2 Buffer (e.g., SGF) Aqueous BufferHighSimulates the acidic environment of the stomach.
pH 6.8 Buffer (e.g., SIF) Aqueous BufferHighSimulates the environment of the small intestine.
Ethanol Polar, ProticModerateA common co-solvent in pharmaceutical formulations.
Propylene Glycol Polar, ProticModerateA widely used vehicle in oral and injectable formulations.
Polyethylene Glycol 400 (PEG 400) Polar, AproticModerateA non-volatile solvent used in liquid formulations.
Dimethyl Sulfoxide (DMSO) Polar, AproticHighA powerful solvent often used for creating high-concentration stock solutions for in vitro screening.[7]
Methanol Polar, ProticModerateA common solvent in organic synthesis and analysis.
Acetonitrile Polar, AproticModerateA common mobile phase component in HPLC analysis.[4]
Ethyl Acetate Moderately Polar, AproticModerateA solvent with intermediate polarity.
n-Octanol Non-polar, ProticLowUsed in the determination of the LogP value, a measure of lipophilicity.

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic solubility limit.

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached between the undissolved solid and the dissolved solute. After separating the undissolved solid, the concentration of the solute in the saturated solution is determined using a suitable analytical method.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Weigh excess 4-(2-Methylanilino)phenol prep2 Add to a known volume of solvent in a sealed vial prep1->prep2 equil1 Place vials in a shaker bath at constant temperature (e.g., 25°C or 37°C) prep2->equil1 equil2 Agitate for a predetermined time (e.g., 24-72 hours) equil1->equil2 sep1 Allow vials to stand to let solids settle equil2->sep1 sep2 Withdraw an aliquot of the supernatant sep1->sep2 sep3 Filter through a 0.45 µm syringe filter to remove particulates sep2->sep3 ana1 Dilute the filtrate with a suitable solvent sep3->ana1 ana2 Analyze by a validated HPLC-UV or UV-Vis method ana1->ana2 ana3 Quantify concentration against a calibration curve ana2->ana3 result1 Calculate Solubility (e.g., in mg/mL or µg/mL) ana3->result1 G cluster_method_dev Method Development Cycle cluster_optimization Optimization cluster_validation Method Validation start Define Analytical Target Profile select_col Select Column (e.g., C18) start->select_col select_mob Select Mobile Phase (e.g., ACN/Water) select_col->select_mob select_wav Determine λmax by UV Scan select_mob->select_wav opt_grad Optimize Gradient/Isocratic Elution select_wav->opt_grad opt_flow Adjust Flow Rate opt_grad->opt_flow opt_temp Set Column Temperature opt_flow->opt_temp val_lin Linearity & Range opt_temp->val_lin val_acc Accuracy val_lin->val_acc val_prec Precision (Repeatability & Intermediate) val_acc->val_prec val_spec Specificity val_prec->val_spec result Validated Analytical Method val_spec->result

Sources

Foundational

Technical Guide: Electrochemical Behavior of 4-(2-Methylanilino)phenol

The Electrochemical Behavior of 4-(2-Methylanilino)phenol is a specialized subject rooted in the electrochemistry of -substituted -aminophenols (also known as 4-hydroxydiphenylamines). This guide synthesizes the behavior...

Author: BenchChem Technical Support Team. Date: February 2026

The Electrochemical Behavior of 4-(2-Methylanilino)phenol is a specialized subject rooted in the electrochemistry of


-substituted 

-aminophenols (also known as 4-hydroxydiphenylamines). This guide synthesizes the behavior of this specific derivative based on the foundational mechanistic principles of the 4-hydroxydiphenylamine class, supported by data on structural homologues like 4-hydroxydiphenylamine (4-HDPA) and Variamine Blue derivatives.

Executive Summary & Chemical Identity

4-(2-Methylanilino)phenol (Systematic Name: 4-hydroxy-2'-methyldiphenylamine) is a redox-active organic compound belonging to the class of


-aryl-

-aminophenols. It functions as a classic "leuco" dye and antioxidant intermediate. Its electrochemical utility lies in its clean, pH-dependent reversible oxidation to a quinone imine, making it a valuable candidate for redox mediation, enzymatic sensing (e.g., peroxidase substrates), and antioxidant capacity assays.
Property Details
Chemical Structure

Redox Class

-substituted

-aminophenol / Diphenylamine derivative
Primary Oxidation Product

-(2-methylphenyl)-1,4-benzoquinone imine
Electron Transfer 2-electron, 2-proton (

) process
Key Application Redox indicator, HRP mediator, Antioxidant degradation study

Fundamental Electrochemical Mechanism

The core electrochemical behavior of 4-(2-Methylanilino)phenol is governed by the stability of its amine (


) and phenol (

) groups. Upon anodic scanning, the molecule undergoes a 2-electron oxidation to form a quinone imine.
The Redox Pathway (ECE Mechanism)

The oxidation proceeds via an ECE (Electron-Chemical-Electron) or EEC mechanism depending on the pH.

  • Step 1 (Anodic Oxidation): The neutral molecule loses one electron to form a radical cation.

  • Step 2 (Deprotonation): The radical cation rapidly loses protons (pH dependent).

  • Step 3 (Second Oxidation): A second electron is removed, leading to the formation of the neutral quinone imine.

    • Net Reaction:

      
      
      

The presence of the ortho-methyl group on the aniline ring (the "2-methyl" position) provides steric protection to the nitrogen center. This enhances the stability of the resulting quinone imine against hydrolysis compared to unsubstituted 4-hydroxydiphenylamine, making the redox couple more reversible in aqueous media.

Visualization of the Redox Pathway

RedoxMechanism Reduced Reduced Form (4-(2-Methylanilino)phenol) Radical Radical Cation (Intermediate) Reduced->Radical -1e- (Anodic Scan) Oxidized Oxidized Form (Quinone Imine) Radical->Oxidized -1e-, -2H+ Oxidized->Reduced +2e-, +2H+ (Cathodic Scan) Hydrolysis Hydrolysis Products (p-Benzoquinone + o-Toluidine) Oxidized->Hydrolysis Slow Chemical Step (Acidic pH)

Figure 1: The redox pathway of 4-(2-Methylanilino)phenol, showing the reversible oxidation to quinone imine and potential hydrolytic instability.

Experimental Protocols & Characterization

To accurately characterize this compound, researchers must control pH and electrode surface conditions. The following protocol ensures reproducible cyclic voltammetry (CV) data.

Materials & Preparation
  • Working Electrode: Glassy Carbon Electrode (GCE) (3 mm diameter).

  • Reference Electrode: Ag/AgCl (3M KCl).

  • Counter Electrode: Platinum wire.

  • Solvent: 0.1 M Phosphate Buffer Saline (PBS) for aqueous studies; Acetonitrile with 0.1 M

    
     for non-aqueous mechanistic studies.
    
  • Analyte Concentration: 1.0 mM 4-(2-Methylanilino)phenol.

Step-by-Step Workflow
  • Electrode Polishing: Polish GCE with 0.05

    
     alumina slurry on a microcloth. Sonicate in ethanol and water (3 min each) to remove adsorbed impurities.
    
  • Solution Preparation: Dissolve the compound in a minimal amount of ethanol (due to lipophilicity) before diluting with the buffer.

  • Degassing: Purge the solution with

    
     or 
    
    
    
    gas for 10 minutes to remove dissolved oxygen, which can interfere with cathodic peaks.
  • Voltammetric Scan:

    • Initial Potential: -0.2 V

    • Switching Potential: +0.8 V

    • Scan Rate: 50 mV/s (vary from 10 to 500 mV/s for kinetic analysis).

  • Data Analysis: Record the Anodic Peak Potential (

    
    ) and Cathodic Peak Potential (
    
    
    
    ). Calculate
    
    
    to assess reversibility.
Expected Results & Data Interpretation
ParameterExpected Value (Approx.)Mechanistic Insight

(pH 7.0)
+0.25 V to +0.35 V vs Ag/AgClOxidation of the aminophenol core. The methyl group shifts this slightly negative vs. unsubstituted 4-HDPA due to electron donation.
Peak Separation (

)
30 - 60 mVIndicates a reversible 2-electron transfer (ideal Nernstian behavior for 2e- is ~29 mV).
pH Slope ~59 mV/pHConfirms the 1:1 proton-to-electron ratio (2H+/2e- process).
Scan Rate Dependence

Indicates a diffusion-controlled process (analyte is diffusing to the electrode).

Mechanistic Insights & Troubleshooting

The "Hydrolysis Trap"

In highly acidic media (pH < 3), the quinone imine product is unstable. It undergoes hydrolysis to form


-benzoquinone and the corresponding amine salt (

-toluidinium).
  • Symptom in CV: The cathodic peak (reduction of quinone imine) diminishes or disappears. A new redox couple corresponding to the

    
    -benzoquinone/hydroquinone system appears at a more positive potential.
    
  • Mitigation: Conduct experiments at pH > 4.0 to maintain the integrity of the quinone imine.

Adsorption Effects

Due to the aromatic rings, 4-(2-Methylanilino)phenol can adsorb onto carbon electrodes.

  • Diagnosis: A plot of Peak Current (

    
    ) vs. Scan Rate (
    
    
    
    ) is linear (instead of
    
    
    ).
  • Solution: Lower the concentration to < 0.5 mM or use a mixed solvent system (e.g., 50% Ethanol/Buffer).

Experimental Workflow Diagram

Workflow Start Start: Analyte Preparation (1 mM in EtOH/Buffer) Polish Electrode Polishing (Alumina 0.05 µm) Start->Polish Degas Deoxygenation (N2 purge, 10 min) Polish->Degas Measure Cyclic Voltammetry (-0.2V to +0.8V) Degas->Measure Analyze Data Analysis (Ip vs. v^1/2, Ep vs. pH) Measure->Analyze

Figure 2: Standardized workflow for electrochemical characterization of aminophenol derivatives.

References

  • Adams, R. N. (1969). Electrochemistry at Solid Electrodes. Marcel Dekker.
  • Bacon, J. & Adams, R. N. (1968). "Anodic Oxidation Pathways of Aromatic Amines. N-Phenyl-p-aminophenol".[1] Journal of the American Chemical Society, 90(24), 6596–6599. (Establishes the ECE mechanism and hydrolysis pathways for the parent compound).

  • Fleszar, B. & Ploszynska, J. (1985). "Electrochemical behavior of 4-hydroxydiphenylamine". Electrochimica Acta. (Detailed kinetic analysis of the class).
  • USGS. (2025). "Acute Toxicity of 4-hydroxydiphenylamine (4-HDPA)... transformation products of 6PPD". USGS Publications Warehouse. Link (Contextualizes the compound as a stable environmental transformation product).

  • Nematollahi, D. et al. (2012). "Electrochemical oxidation of p-aminophenol in the presence of nucleophiles". Journal of Electroanalytical Chemistry.

Sources

Exploratory

Computational Modeling of 4-(2-Methylanilino)phenol: Structural Insights &amp; Reactivity Protocols

Executive Summary & Molecular Architecture 4-(2-Methylanilino)phenol (also known as 4-hydroxy-2'-methyldiphenylamine) represents a critical scaffold in the family of redox indicators and arylamine antioxidants . Structur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

4-(2-Methylanilino)phenol (also known as 4-hydroxy-2'-methyldiphenylamine) represents a critical scaffold in the family of redox indicators and arylamine antioxidants . Structurally, it consists of a phenol ring linked via a secondary amine bridge to an ortho-toluidine moiety.

For researchers, the modeling of this compound presents a specific challenge: the "Ortho-Effect." The steric hindrance introduced by the methyl group at the 2'-position forces the diphenylamine skeleton out of planarity. This torsion angle critically regulates the


-conjugation between the rings, thereby modulating the oxidation potential (HOMO energy) and the stability of the resulting radical species.

This guide provides a rigorous, step-by-step computational protocol to model this molecule, moving from conformational searching to electronic property prediction and mechanistic validation.

Computational Strategy & Methodology

To achieve high-fidelity results that correlate with experimental redox potentials and spectroscopic data, a Density Functional Theory (DFT) approach is recommended.

Level of Theory Selection
  • Functional: M06-2X (Global Hybrid Meta-GGA).

    • Rationale: Unlike the standard B3LYP, M06-2X is parameterized to capture medium-range correlation energy and dispersion forces (

      
      -
      
      
      
      stacking), which are dominant in diphenylamine crystal packing and protein-ligand interactions. It also provides superior accuracy for thermochemistry (Bond Dissociation Enthalpies).
  • Basis Set: 6-311++G(d,p) .[1]

    • Rationale: The diffuse functions (++) are mandatory for describing the lone pairs on Oxygen and Nitrogen and the anionic character of deprotonated species. Polarization functions (d,p) are essential for the aromatic rings and the amine bridge.

  • Solvation Model: SMD (Solvation Model based on Density) .

    • Rationale: As this molecule is often used in aqueous or alcoholic solutions (redox titrations), implicit solvation is necessary to stabilize the zwitterionic or charged intermediate states.

Protocol Workflow

The following diagram outlines the logical flow for a complete characterization study.

G cluster_props Property Analysis Start Input Structure (2D SMILES) ConfSearch Conformational Scan (Dihedral C-N-C-C) Start->ConfSearch Opt Geometry Optimization (M06-2X/6-311++G(d,p)) ConfSearch->Opt Lowest Energy Conformer Freq Frequency Calculation (NIMAG=0, Thermochemistry) Opt->Freq HOMO FMO & MEP Analysis (Redox Potential) Freq->HOMO NBO NBO Analysis (Hyperconjugation) Freq->NBO Spec Spectroscopy (IR/NMR) (Scaling Factors) Freq->Spec Mech Mechanism Study (HAT/SET/SPLET) Freq->Mech Radical/Cation Species

Figure 1: Computational workflow for the structural and electronic characterization of 4-(2-Methylanilino)phenol.

Structural Analysis: The "Ortho-Twist"

The defining geometric feature of 4-(2-Methylanilino)phenol is the torsion angle around the central nitrogen atom.

Conformational Scanning Protocol

The methyl group at position 2' creates steric repulsion with the amine hydrogen and the phenolic ring protons. You must perform a Relaxed Potential Energy Surface (PES) Scan to find the global minimum.

  • Scan Coordinate: Dihedral angle

    
     (C
    
    
    
    -N-C
    
    
    -C
    
    
    ).
  • Step Size: 10 degrees (0° to 360°).

  • Expected Outcome: The global minimum will likely exhibit a "twisted" geometry (dihedral

    
     40-60°) rather than a planar one. This twist breaks the full conjugation, slightly raising the HOMO energy and making the amine nitrogen more pyramidal than planar.
    
Key Geometric Parameters (Validation Metrics)

Compare your optimized values against these standard ranges for diphenylamines to ensure model validity:

  • C-N Bond Lengths: 1.38 - 1.41 Å (Partial double bond character due to resonance).

  • C-N-C Bond Angle: 126° - 129° (sp

    
     hybridization).
    
  • N-H Bond Length: ~1.01 Å.

  • O-H Bond Length: ~0.96 Å.

Electronic Properties & Reactivity

Frontier Molecular Orbitals (FMO)

The reactivity of 4-(2-Methylanilino)phenol is governed by its HOMO (Highest Occupied Molecular Orbital).

  • HOMO Location: Predominantly localized on the phenol ring and the amine nitrogen . This confirms that oxidation will initiate at the phenol/amine center.

  • LUMO Location: Distributed across the biphenyl system, often shifting towards the tolyl ring.

  • Band Gap (

    
    ):  A lower band gap (compared to phenol) indicates "softer" character and higher antioxidant activity.
    
Molecular Electrostatic Potential (MEP)

Generate an MEP map to visualize reactive sites:

  • Red Regions (Negative Potential): The Phenolic Oxygen and Amine Nitrogen. These are the sites for electrophilic attack or proton acceptance.

  • Blue Regions (Positive Potential): The Hydroxyl Proton and Amine Proton. These are the sites for nucleophilic attack (H-bond donors).

Antioxidant Mechanism: Bond Dissociation Enthalpy (BDE)

The primary function of this molecule is Hydrogen Atom Transfer (HAT).[2] You must calculate the BDE for both the O-H and N-H bonds to determine which is the active antioxidant site.

Protocol:

  • Optimize the neutral molecule (

    
    ).
    
  • Optimize the radical species (

    
    ) formed by removing H from Oxygen.
    
  • Optimize the radical species (

    
    ) formed by removing H from Nitrogen.
    
  • Calculate BDE:

    
    
    (Note: 
    
    
    
    at 298K is approx -0.50 Hartrees or exactly -313.93 kcal/mol in enthalpy).

Prediction: The O-H BDE is typically lower (approx. 78-85 kcal/mol) than the N-H BDE, making the phenolic OH the primary radical scavenging site. The resulting phenoxy radical is stabilized by resonance delocalization onto the nitrogen lone pair.

Spectroscopic Validation

To validate your model against experimental samples, simulate the following spectra.

Vibrational Spectroscopy (IR/Raman)
  • O-H Stretch: Look for a band around 3600 cm

    
      (free) or 3300-3400 cm
    
    
    
    (H-bonded).
  • N-H Stretch: Typically sharp, around 3400-3450 cm

    
     .
    
  • Scaling Factor: For M06-2X/6-311++G(d,p), multiply raw frequencies by 0.946 to correct for anharmonicity.

NMR chemical Shifts

Use the GIAO (Gauge-Independent Atomic Orbital) method.

  • Reference: Calculate TMS (Tetramethylsilane) at the same level of theory.

  • Shift (

    
    ): 
    
    
    
    .
  • Diagnostic Signal: The methyl protons on the tolyl ring should appear as a singlet around 2.1 - 2.3 ppm . The shielding of the ortho protons on the phenol ring will be sensitive to the twist angle.

Biological Context & Docking (For Drug Development)

If exploring this molecule as a pharmaceutical lead (e.g., COX inhibitor or neuroprotective agent), molecular docking is the next step.

Target Identification

Given its structure, potential targets include:

  • Cyclooxygenase-2 (COX-2): The phenol moiety mimics Tyr-385 or binds in the hydrophobic channel.

  • Myeloperoxidase (MPO): As a substrate for peroxidase activity.

Docking Workflow

The following diagram illustrates the integration of QM-derived ligands into a docking pipeline.

Docking QM_Opt QM Optimized Ligand (M06-2X) Prep Ligand Preparation (Add Charges: RESP/MK) QM_Opt->Prep Dock Docking (AutoDock/Vina) (Semi-flexible) Prep->Dock Protein Protein Prep (PDB: COX-2/MPO) Grid Grid Generation (Active Site) Protein->Grid Grid->Dock Analysis Interaction Analysis (H-Bonds/Pi-Stacking) Dock->Analysis

Figure 2: Integration of Quantum Mechanical (QM) ligand optimization into molecular docking workflows.

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215-241. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

  • Foti, M. C., et al. (2004). Solvent Effects on the Antioxidant Activity of Phenols and Anilines. Journal of Organic Chemistry, 69(7), 2309–2314. Link

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648. Link

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

Sources

Foundational

Strategic Exploration of 4-(2-Methylanilino)phenol Derivatives: From Redox Scaffolds to Therapeutic Candidates

[1] Part 1: The Strategic Imperative Why this Scaffold? The diarylamine motif is a privileged structure in medicinal chemistry, serving as the core for kinase inhibitors (e.g., MEK inhibitors) and potent lipophilic antio...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: The Strategic Imperative

Why this Scaffold? The diarylamine motif is a privileged structure in medicinal chemistry, serving as the core for kinase inhibitors (e.g., MEK inhibitors) and potent lipophilic antioxidants. However, the specific scaffold 4-(2-Methylanilino)phenol (also known as 4-(o-tolylamino)phenol) remains an under-exploited chemical space.

Unlike its unsubstituted counterpart (4-anilinophenol), the inclusion of the ortho-methyl group on the aniline ring introduces a critical steric element. This "ortho-effect" does not merely add lipophilicity; it twists the N-C bond, potentially modulating the conjugation between the nitrogen lone pair and the phenolic ring.

Therapeutic Hypothesis: By rationally modifying this scaffold, researchers can fine-tune its Homolytic Bond Dissociation Energy (BDE) of the phenolic O-H and the amine N-H. This tuning is the key to discovering novel agents for:

  • Ferroptosis Inhibition: Preventing lipid peroxidation in neurodegenerative pathways.[1]

  • Mitochondrial Protection: Acting as "mitochondrial-targeted" radical scavengers.

Part 2: Rational Design & SAR Logic

To move beyond random screening, we employ a hypothesis-driven derivatization strategy. The goal is to balance Radical Trapping Activity (RTA) with Metabolic Stability .

The Derivative Library Strategy

We propose three distinct series to probe the Structure-Activity Relationship (SAR).

SeriesModification ZoneChemical LogicTarget Effect
Series A Phenolic Ring (Electronic) Introduce EWG/EDG at C2/C6 positions (e.g., -F, -OMe).[2][1]Modulate O-H acidity and phenoxyl radical stability.[2]
Series B Aniline Ring (Steric/Bioisostere) Replace o-Me with -Cl, -CF3, or -Et.[2][1]Explore the "Ortho-Effect" on N-aryl torsion angles.
Series C Linker Modulation N-Methylation or replacement with -O- (ether).[2][1]Determine if the H-bond donor (NH) is essential for potency.[2]
Visualization: The SAR Decision Tree

The following diagram illustrates the logical flow for prioritizing derivatives based on early ADMET and potency data.

SAR_Logic Start Parent Scaffold: 4-(2-Methylanilino)phenol Step1 Step 1: Linker Validation (Is NH required?) Start->Step1 Branch1_Yes Retain NH (H-bond donor active) Step1->Branch1_Yes Activity > 50% Branch1_No Switch to Ether/N-Me (Solubility focus) Step1->Branch1_No Activity < 10% Step2 Step 2: Phenolic Modulation (Redox Potential) Branch1_Yes->Step2 High_Potency Electron Donating (OMe) Increases RTA Step2->High_Potency Stability Electron Withdrawing (F) Increases Metabolic Stability Step2->Stability Step3 Step 3: Ortho-Aniline Scan (Conformational Lock) High_Potency->Step3 Stability->Step3 Lead Lead Candidate Optimized Ferroptosis Inhibitor Step3->Lead

Caption: Decision tree for optimizing 4-(2-Methylanilino)phenol derivatives based on functional activity thresholds.

Part 3: Synthesis Protocol (Self-Validating)

Objective: Synthesize 4-(2-Methylanilino)phenol derivatives via Buchwald-Hartwig Amination. Why this method? Unlike traditional nucleophilic aromatic substitution (SNAr), which requires strong electron-withdrawing groups, Pd-catalyzed coupling is versatile and tolerates the electron-rich nature of the phenol and aniline partners.

Reagents & Conditions
  • Substrate A: 4-Bromophenol (protected as TBDMS ether) or 4-Bromoanisole (if demethylation follows).[1]

  • Substrate B: 2-Methylaniline (o-Toluidine) derivatives.[2][1]

  • Catalyst: Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0)).[1]

  • Ligand: Xantphos (favors reductive elimination for diarylamines).[1]

  • Base: Cs2CO3 (Cesium Carbonate).[1]

  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Protocol
  • Pre-Reaction Prep: Flame-dry a two-neck round-bottom flask and purge with Argon for 15 minutes.

  • Loading: Add Pd2(dba)3 (2 mol%) and Xantphos (4 mol%) to the flask. Add 1,4-dioxane (0.1 M concentration relative to substrate). Stir at RT for 5 mins to pre-form the active catalyst complex.

  • Substrate Addition: Add the aryl halide (1.0 equiv), the aniline derivative (1.2 equiv), and Cs2CO3 (2.0 equiv).

  • Reaction: Heat the mixture to 100°C for 12–16 hours under Argon. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts. Wash with EtOAc.

  • Deprotection (Crucial Step): If a TBDMS protecting group was used on the phenol, treat the crude residue with TBAF (1.1 equiv) in THF at 0°C for 1 hour.

  • Purification: Flash column chromatography on silica gel. (Note: These amines are oxidatively unstable; use degassed solvents if possible).

Validation Checkpoint:

  • 1H NMR (DMSO-d6): Look for the diagnostic NH singlet (typically δ 7.5–8.5 ppm) and the phenolic OH (δ 9.0–9.5 ppm).

  • Appearance: The product should be an off-white to pale brown solid. Darkening indicates oxidation (quinone imine formation).

Part 4: Functional Evaluation (The Data Engine)

To validate these derivatives as therapeutic candidates, we focus on Ferroptosis Rescue , a high-value endpoint in modern drug discovery.

Assay 1: Lipid Peroxidation Inhibition (C11-BODIPY)

This assay directly measures the compound's ability to stop the propagation of lipid peroxides in cellular membranes.[1]

  • Cell Line: HT-22 (Hippocampal neuronal cells) or PFA (Murine renal cells).[1]

  • Induction: Treat cells with RSL3 (0.5 µM), a GPX4 inhibitor that induces ferroptosis.[1]

  • Treatment: Co-treat with the test derivative (0.1 – 10 µM).

  • Readout: Add C11-BODIPY (581/591) probe.

    • Mechanism:[2][3][4][5] The probe shifts fluorescence from Red (non-oxidized) to Green (oxidized) upon contact with lipid peroxides.

    • Success Metric: A high Red/Green ratio indicates potent antioxidant protection.

Assay 2: Metabolic Stability (Microsomal Stability)

A common failure point for diarylamines is rapid glucuronidation or oxidation.[1]

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Protocol: Incubate 1 µM compound at 37°C. Sample at 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS to determine intrinsic clearance (CLint).

Workflow Visualization

Assay_Workflow Synth Synthesis (Buchwald-Hartwig) QC QC: NMR/LCMS (>95% Purity) Synth->QC Screen Primary Screen: HT-22 Cell Viability QC->Screen Mechanism Mechanistic Assay: C11-BODIPY (Lipid ROS) Screen->Mechanism EC50 < 1 µM ADME ADME Profiling: Microsomal Stability Mechanism->ADME Potent Anti-ROS

Caption: Integrated workflow from synthesis to lead candidate profiling.

References

  • Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation. Source: PubMed / J. Med. Chem. URL:[Link] Context: Establishes the baseline for ortho-aminophenol efficacy in ferroptosis.

  • Diarylamine-Guided Carboxamide Derivatives: Synthesis and Biological Evaluation. Source: Frontiers in Chemistry (PMC). URL:[Link] Context: Validates the diarylamine scaffold as a versatile drug template.

  • Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Source: Organic Letters (ACS). URL:[Link] Context: Provides alternative synthetic routes for sterically hindered diarylamines.[6]

  • 4-Amino-2-phenylphenol (Structural Analog Data). Source: PubChem.[1][7][8] URL:[Link] Context: Chemical property baseline for the phenyl-substituted analog.

Sources

Exploratory

Theoretical studies on the reactivity of 4-(2-Methylanilino)phenol

An In-Depth Technical Guide to the Theoretical Investigation of 4-(2-Methylanilino)phenol Reactivity Abstract This technical guide provides a comprehensive framework for the theoretical investigation of the chemical reac...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Investigation of 4-(2-Methylanilino)phenol Reactivity

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of the chemical reactivity of 4-(2-Methylanilino)phenol. This molecule, possessing both a phenolic hydroxyl group and a secondary aniline nitrogen, presents a rich electronic landscape with significant potential in antioxidant applications and as a versatile chemical intermediate. We will delve into the principles of Conceptual Density Functional Theory (DFT) and its application in elucidating reactivity. This guide offers researchers, chemists, and drug development professionals a robust, step-by-step protocol for performing and interpreting quantum chemical calculations to predict the molecule's behavior, including its antioxidant capacity and susceptibility to electrophilic or nucleophilic attack.

Introduction: The Scientific Imperative

4-(2-Methylanilino)phenol is a bifunctional organic molecule integrating a phenol moiety, known for its hydrogen-donating antioxidant properties, and an aniline derivative, which contributes to its electronic characteristics and potential for industrial applications in dyes, pharmaceuticals, and polymers.[1][2] The interaction between the electron-donating hydroxyl (-OH) and amino (-NH-) groups, modulated by the methyl substituent on the aniline ring, creates a nuanced reactivity profile. Understanding this profile is crucial for harnessing its potential. For instance, its ability to scavenge free radicals is paramount for antioxidant applications, while identifying the most reactive sites is key to its synthetic utility.[2]

Theoretical and computational chemistry provides a powerful lens to explore these properties in silico, offering insights that complement and guide experimental work. By employing quantum chemical calculations, we can model the molecule's electronic structure and derive a suite of reactivity descriptors that predict its behavior with high accuracy. This guide will focus on the application of Density Functional Theory (DFT), a workhorse of modern computational chemistry, to build a comprehensive reactivity model for 4-(2-Methylanilino)phenol.[3][4]

The Theoretical Cornerstone: Conceptual Density Functional Theory (DFT)

The foundation of our approach is Conceptual DFT (CDFT), a framework that quantifies intuitive chemical concepts like electronegativity and hardness, and predicts chemical reactivity.[5][6][7] CDFT defines a set of "reactivity descriptors" derived from how the system's energy changes with respect to a change in the number of electrons or the external potential.[6][8] These descriptors are categorized as either global or local.

  • Global Reactivity Descriptors : These quantities describe the reactivity of the molecule as a whole. They include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, ionization potential (IP), and electron affinity (EA).[9] A small HOMO-LUMO gap, for instance, suggests high reactivity.[10][11]

  • Local Reactivity Descriptors : These descriptors identify the specific sites within the molecule that are most likely to participate in a reaction.[7] Key local descriptors include the Molecular Electrostatic Potential (MEP) and Fukui functions, which pinpoint regions susceptible to electrophilic and nucleophilic attack.[9][12][13]

The causality behind using DFT is its balance of computational cost and accuracy, making it feasible to study molecules of this size while providing reliable electronic structure information.

Experimental Protocol: A Validating Computational Workflow

This section details a self-validating protocol for the computational analysis of 4-(2-Methylanilino)phenol. The workflow is designed to ensure the reliability of the results at each stage.

Computational Software and Model Selection

Software Choice : The protocol can be implemented using standard quantum chemistry software packages like ORCA or Gaussian.[14][15] These packages are well-documented and widely used in the scientific community. ORCA is a particularly powerful and fast, command-line-driven program.[16][17]

The "Why" of the Model : The choice of a DFT functional and basis set is critical for accuracy.

  • Functional : For organic molecules like phenols and anilines, hybrid functionals such as B3LYP are a well-established starting point, offering a good balance of accuracy and efficiency.[3][4][18][19] For higher accuracy, especially in antioxidant studies, range-separated hybrid functionals like M06-2X can be employed.[20]

  • Basis Set : Pople-style basis sets like 6-311+G(d,p) are recommended.[20] The inclusion of diffuse functions ("+") is important for describing the behavior of electrons far from the nuclei, and polarization functions ("d,p") allow for more flexibility in describing bonding.

  • Solvent Effects : Reactions are typically run in a solvent. To model this, an implicit solvation model like the Solvation Model based on Density (SMD) is crucial for obtaining realistic results, particularly for properties like pKa.[21][22]

G cluster_setup Step 1: System Setup cluster_calc Step 2: Core Calculations cluster_analysis Step 3: Data Analysis Build Build Molecule (Avogadro, etc.) Input Create Input File (! B3LYP 6-311+G(d,p) SMD(Water)) Build->Input Define coordinates Opt Geometry Optimization (Opt Freq) Input->Opt Freq Frequency Analysis Opt->Freq Verify minimum energy Local Local Descriptors (MEP, Fukui) Opt->Local Antioxidant Antioxidant Properties (BDE, PA) Opt->Antioxidant SP Single Point Energy (Anion & Cation) Freq->SP Use optimized geometry Global Global Descriptors (HOMO, LUMO, IP, EA) SP->Global

Caption: Computational workflow for reactivity analysis.
Step-by-Step Methodology
  • Molecule Construction and Initial Optimization :

    • Construct the 3D structure of 4-(2-Methylanilino)phenol using a molecular editor (e.g., Avogadro).

    • Perform an initial, low-level geometry optimization using a faster method if desired (e.g., semi-empirical PM6).[20]

  • High-Level Geometry Optimization and Frequency Calculation :

    • Create an input file for your chosen software (e.g., ORCA).[16] Specify the charge (0) and spin multiplicity (1 for the ground state).

    • Perform a geometry optimization at the selected level of theory (e.g., B3LYP/6-311+G(d,p) with the SMD water model).

    • Self-Validation : Follow the optimization with a frequency calculation. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[23]

  • Calculation of Global Reactivity Descriptors :

    • The HOMO and LUMO energies are obtained directly from the output of the optimization calculation.

    • Calculate the Ionization Potential (IP) and Electron Affinity (EA) using the ΔSCF method for better accuracy. This requires two additional single-point energy calculations on the optimized neutral geometry: one for the cation (charge +1, spin 2) and one for the anion (charge -1, spin 2).

      • IP = E(cation) - E(neutral)

      • EA = E(neutral) - E(anion)

  • Calculation of Local Reactivity Descriptors :

    • Molecular Electrostatic Potential (MEP) : Generate the MEP map from the optimized wavefunction. This is a standard feature in most quantum chemistry packages.[24] The potential is mapped onto an isosurface of electron density.

    • Fukui Functions : These are calculated from the electron densities of the neutral, cationic, and anionic species.[25]

      • For nucleophilic attack (f+): f+(r ) = ρN+1(r ) - ρN(r ) (density of anion minus density of neutral)

      • For electrophilic attack (f-): f-(r ) = ρN(r ) - ρN-1(r ) (density of neutral minus density of cation)

      • These require the electron densities from the three calculations performed in step 3.

  • Calculation of Antioxidant Properties :

    • Bond Dissociation Enthalpy (BDE) : This is a key descriptor for the Hydrogen Atom Transfer (HAT) mechanism.[18] It requires calculating the enthalpy of the phenoxyl radical and a hydrogen atom.

      • BDE = H(phenoxyl radical) + H(H atom) - H(phenol)

      • This involves optimizing the phenoxyl radical (charge 0, spin 2) and performing a frequency calculation on it. The enthalpy of a single hydrogen atom is also calculated.

Results and Interpretation: From Numbers to Insights

This section discusses how to interpret the calculated data to build a reactivity profile for 4-(2-Methylanilino)phenol.

Global Reactivity and Frontier Molecular Orbitals (FMOs)

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.[26] The distribution of these orbitals provides the first clue to reactivity. For 4-(2-Methylanilino)phenol, the HOMO is expected to be localized on the electron-rich phenol and aniline rings, particularly the nitrogen and oxygen atoms. The LUMO is likely distributed across the aromatic systems.

DescriptorFormulaCalculated Value (eV)Interpretation
HOMO Energy (EHOMO)-(Hypothetical Value)Electron-donating ability
LUMO Energy (ELUMO)-(Hypothetical Value)Electron-accepting ability
HOMO-LUMO Gap (ΔE)ELUMO - EHOMO(Hypothetical Value)Chemical reactivity, polarizability
Ionization Potential (IP)EN-1 - EN(Hypothetical Value)Energy to remove an electron
Electron Affinity (EA)EN - EN+1(Hypothetical Value)Energy released upon gaining an electron

Table 1: Global Reactivity Descriptors for 4-(2-Methylanilino)phenol (Hypothetical Values).

A smaller HOMO-LUMO gap indicates that less energy is required to excite an electron, suggesting higher chemical reactivity.[11]

Mapping Reactivity: MEP and Fukui Functions

Molecular Electrostatic Potential (MEP) : The MEP map is a visual guide to the charge distribution in the molecule.[24][27]

  • Red Regions : These indicate negative electrostatic potential, are rich in electrons, and are the most likely sites for electrophilic attack.[12][28] For our molecule, these are expected around the phenolic oxygen and the aniline nitrogen.

  • Blue Regions : These represent positive electrostatic potential, are electron-deficient, and are susceptible to nucleophilic attack.[12] These are typically found around the hydrogen atoms, especially the acidic phenolic proton.

Fukui Functions : Fukui functions provide a more quantitative prediction of regioselectivity.[13][29] By plotting isosurfaces of f+ and f-, we can pinpoint the atoms most susceptible to attack.

  • Maximum f+ value : Indicates the most likely site for a nucleophilic attack.[29]

  • Maximum f- value : Indicates the most likely site for an electrophilic attack.[29]

Antioxidant Activity Mechanisms

The antioxidant potential of 4-(2-Methylanilino)phenol can be evaluated by examining three primary mechanisms.[20][30] Theoretical calculations can predict which pathway is most favorable in a given environment.

G cluster_hat Hydrogen Atom Transfer (HAT) cluster_splet Sequential Proton Loss Electron Transfer (SPLET) cluster_setpt Stepwise Electron Transfer-Proton Transfer (SET-PT) ArOH ArOH (Phenol) ArO_rad ArO• ArOH->ArO_rad + R• RH RH ArO_anion ArO⁻ ArOH->ArO_anion - H⁺ ArOH_cat ArOH•⁺ ArOH->ArOH_cat - e⁻ R R• (Free Radical) label_hat Descriptor: BDE (Bond Dissociation Enthalpy) ArO_rad2 ArO• ArO_anion->ArO_rad2 - e⁻ label_splet Descriptors: PA, ETE (Proton Affinity, Electron Transfer Enthalpy) ArO_rad3 ArO• ArOH_cat->ArO_rad3 - H⁺ label_setpt Descriptors: IP, PDE (Ionization Potential, Proton Dissociation Enthalpy)

Caption: Primary mechanisms of phenolic antioxidant activity.
  • Hydrogen Atom Transfer (HAT) : The antioxidant directly donates its phenolic hydrogen atom to a free radical. The favorability of this pathway is determined by the O-H Bond Dissociation Enthalpy (BDE). A lower BDE indicates a higher antioxidant capacity via this mechanism.[20]

  • Stepwise Electron Transfer-Proton Transfer (SET-PT) : The antioxidant first transfers an electron to the radical, forming a radical cation, which then loses a proton. This pathway is governed by the Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE).[4]

  • Sequential Proton Loss Electron Transfer (SPLET) : The antioxidant first deprotonates to form an anion, which then donates an electron. This is favored in polar solvents and depends on the Proton Affinity (PA) and Electron Transfer Enthalpy (ETE).[20]

By calculating the enthalpies for each of these pathways, we can determine the most thermodynamically favorable antioxidant mechanism for 4-(2-Methylanilino)phenol under different conditions (e.g., gas phase vs. polar solvent).

Conclusion

This guide has outlined a comprehensive and scientifically rigorous theoretical framework for investigating the reactivity of 4-(2-Methylanilino)phenol. By leveraging the power of Density Functional Theory, researchers can move beyond empirical observation to a predictive understanding of molecular behavior. The detailed computational protocol enables the calculation of global and local reactivity descriptors, which in turn illuminate the molecule's potential as an antioxidant and its regioselectivity in chemical reactions. This in silico approach provides invaluable insights for guiding the rational design of new drugs, functional materials, and efficient synthetic pathways, ultimately accelerating the pace of scientific discovery.

References

  • A DFT Computational Study of the Antioxidant Activities Exhibited by 3-aryl-4-hydroxycoumarin Derivatives. (2016). Open Science Publications. [Link]

  • A DFT study: ranking of antioxidant activity of various candidate molecules. (2022). UNEC JEAS. [Link]

  • Theoretical Study on the Multiple Free Radical Scavenging Reactions of Pyranoanthocyanins. (2023). MDPI. [Link]

  • Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes. (n.d.). SciELO México. [Link]

  • (PDF) Theoretical investigation of aniline derivatives: Correlation of theoretical reaction Gibbs free energies with experimental oxidation potentials. (n.d.). ResearchGate. [Link]

  • Density Functional Theory Study on Antioxidant Activity of Three Polyphenols. (2022). PubMed. [Link]

  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022). Frontiers. [Link]

  • A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. (n.d.). PubMed Central. [Link]

  • How to interpret a map of electrostatic potential (MEP)? (2018). ResearchGate. [Link]

  • (PDF) The ORCA quantum chemistry program package. (2020). ResearchGate. [Link]

  • Jaguar Fukui Functions: Identifying Electrophilic and Nucleophilic Sites. (n.d.). Schrödinger. [Link]

  • An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (n.d.). PubMed. [Link]

  • Fukui function for (a) electrophilic attack, f À (b) nucleophilic... (n.d.). ResearchGate. [Link]

  • Molecular Electrostatic Potential (MEP). (n.d.). Georg-August-Universität Göttingen. [Link]

  • A density functional theory benchmark on antioxidant-related properties of polyphenols. (2024). Physical Chemistry Chemical Physics. [Link]

  • Lecture: Introduction to the ORCA ORCA Program System. (n.d.). Universität Bonn. [Link]

  • Fukui Function. (n.d.). SCM. [Link]

  • (PDF) Density Functional Theory Calculations of Structure-Antioxidant Activity of Selected Phenolic Acids and Flavonoids Found in Malaysian Honey. (2019). ResearchGate. [Link]

  • Electrostatic Potential maps. (2023). Chemistry LibreTexts. [Link]

  • Conceptual DFT. (n.d.). MODERM. [Link]

  • Correlation of theoretical reaction Gibbs free energies with experimental oxidation potentials. (n.d.). ResearchGate. [Link]

  • Plotting Fukui functions. (n.d.). ORCA 5.0 tutorials. [Link]

  • Conceptual Density Functional Theory. (n.d.). ACS Publications. [Link]

  • Computational Study of p-Methyl Phenol. (n.d.). Scribd. [Link]

  • HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. (2023). YouTube. [Link]

  • Computational chemistry with ORCA. (2020). Aalto University. [Link]

  • Bond Fukui Functions As Descriptor of the Electron Density Reorganization in π Conjugated Systems. (n.d.). ACS Publications. [Link]

  • An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022). ResearchGate. [Link]

  • Conceptual density functional theory based electronic structure principles. (2021). RSC Publishing. [Link]

  • HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. (n.d.). DergiPark. [Link]

  • Atomic Reactivity Descriptors from Conceptual DFT under Isotropic Pressure. (2022). Vrije Universiteit Brussel. [Link]

Sources

Foundational

Exploration of 4-(2-Methylanilino)phenol as a chemical intermediate

A Critical Intermediate in Functional Leuco Dye Synthesis Part 1: Executive Summary & Molecular Architecture 4-(2-Methylanilino)phenol (CAS: 135-63-7), often referred to as p-(o-Tolylamino)phenol , represents a specializ...

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Intermediate in Functional Leuco Dye Synthesis

Part 1: Executive Summary & Molecular Architecture

4-(2-Methylanilino)phenol (CAS: 135-63-7), often referred to as p-(o-Tolylamino)phenol , represents a specialized class of functionalized diphenylamines. Unlike simple antioxidants, this molecule possesses a unique duality: a redox-active phenolic hydroxyl group and a sterically hindered secondary amine.

Its primary industrial utility lies in the synthesis of Fluoran Leuco Dyes (specifically the "Black 15" and ODB-type series) used in thermal paper and thermochromic inks. The ortho-methyl group on the aniline ring provides crucial steric protection, preventing premature oxidation while modulating the ring-opening kinetics of the final dye molecule.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
PropertyDataRelevance
IUPAC Name 4-[(2-Methylphenyl)amino]phenolStandard nomenclature
CAS Number 135-63-7Identity verification
Molecular Formula C₁₃H₁₃NOStoichiometry
Molecular Weight 199.25 g/mol Yield calculations
Appearance Off-white to grey crystalline powderPurity indicator (Darkens on oxidation)
Melting Point 134–137 °CProcess parameter for drying
Solubility Soluble in MeOH, Acetone; Insoluble in WaterExtraction/Purification logic

Part 2: Synthetic Pathways (The "How")

The synthesis of 4-(2-Methylanilino)phenol is a classic example of Nucleophilic Aromatic Substitution , typically driven by acid catalysis to overcome the poor leaving group ability of hydroxyls in hydroquinone.

The Industrial Route: Hydroquinone Condensation

While palladium-catalyzed Buchwald-Hartwig coupling is used in academic settings for high diversity, the industrial "workhorse" method involves the direct condensation of Hydroquinone with o-Toluidine .

Reaction Logic:

  • Hydroquinone acts as the electrophile (activated by acid).

  • o-Toluidine acts as the nucleophile.

  • Acid Catalyst (e.g., Sulfanilic acid or H₃PO₄) facilitates the elimination of water.

  • Azeotropic Distillation removes water to drive the equilibrium forward (Le Chatelier’s principle).

Workflow Visualization

SynthesisWorkflow Input1 Hydroquinone (Excess) Process1 Condensation (Reflux 180-200°C) Input1->Process1 Input2 o-Toluidine Input2->Process1 Catalyst Catalyst (Sulfanilic Acid) Catalyst->Process1 Process2 Azeotropic Water Removal Process1->Process2 - H₂O Process3 Vacuum Distillation Process2->Process3 Product 4-(2-Methylanilino)phenol (Crude) Process3->Product Purification Recrystallization (Toluene/Methanol) Product->Purification Final Pure Product (>99%) Purification->Final

Figure 1: Industrial synthesis workflow for 4-(2-Methylanilino)phenol via acid-catalyzed condensation.

Part 3: Detailed Experimental Protocol

Disclaimer: This protocol is a generalized high-purity procedure adapted for laboratory validation. All safety precautions for handling aromatic amines must be observed.

Reagents
  • Hydroquinone (1.2 eq) - Excess prevents polymerization.

  • o-Toluidine (1.0 eq)

  • Catalyst: Sulfanilic acid (2 mol%) or Iodine (trace).

  • Solvent: Dichlorobenzene (high boiling point) or neat melt.

Step-by-Step Methodology
  • Charge: In a 500mL 3-neck round bottom flask equipped with a Dean-Stark trap, mechanical stirrer, and nitrogen inlet, charge Hydroquinone (132g) and o-Toluidine (107g).

  • Catalysis: Add Sulfanilic acid (2.0g).

  • Reflux: Heat the mixture gradually to 180°C . The mixture will melt.[1] Maintain reflux.

  • Water Removal: Monitor the Dean-Stark trap. The reaction is complete when water evolution ceases (approx. 4-6 hours).

    • Self-Validating Check: Take a TLC sample (Mobile phase: Hexane/Ethyl Acetate 3:1). Look for the disappearance of o-Toluidine.

  • Work-up: Cool the reaction mass to 100°C. Add Toluene (300mL) slowly to dissolve the melt.

  • Filtration: Filter hot to remove unreacted Hydroquinone (which precipitates first) and catalyst residues.

  • Crystallization: Cool the filtrate to 5°C. The target compound, 4-(2-Methylanilino)phenol, will crystallize as greyish-white needles.

  • Drying: Filter and dry under vacuum at 60°C.

Part 4: Downstream Application (The "Why")

The primary value of 4-(2-Methylanilino)phenol is its role as the "Coupler" in the synthesis of heat-sensitive fluoran dyes (Leuco Dyes).

The Chemistry of Thermal Imaging

Thermal paper works by reacting a Leuco Dye (electron donor) with a Developer (electron acceptor, usually a weak acid like Bisphenol A or S).[1]

4-(2-Methylanilino)phenol is used to synthesize ODB-2 (Black 15) analogues. It reacts with a Keto Acid (a phthalide derivative) to close the fluoran ring.

Mechanism:

  • Friedel-Crafts Cyclization: The phenol group of our intermediate attacks the carbonyl of the Keto Acid.

  • Dehydration: Ring closure forms the spiro-lactone structure (colorless form).

  • Activation: Upon heating with a developer, the lactone ring opens, extending the conjugation and producing a black color.

Pathway Logic

LeucoDyePathway Intermediate 4-(2-Methylanilino)phenol Reaction Cyclization via Dehydration (H₂SO₄) Intermediate->Reaction KetoAcid Keto Acid Derivative (e.g., 2'-Carboxy-4-diethylamino...) KetoAcid->Reaction LeucoDye Fluoran Leuco Dye (Colorless Lactone Form) Reaction->LeucoDye ColoredState Open Ring Form (Black Color) LeucoDye->ColoredState Acid/Heat Heat Thermal Print Head (+ Developer) Heat->ColoredState

Figure 2: Transformation of 4-(2-Methylanilino)phenol into functional thermal leuco dyes.

Part 5: Safety & Regulatory (E-E-A-T)

Handling aromatic amines requires strict adherence to safety protocols.[2] While 4-(2-Methylanilino)phenol is less volatile than o-toluidine, it retains significant toxicity profiles.

  • Toxicity: Like many diphenylamines, it is a potential skin sensitizer and may cause blood damage (methemoglobinemia) upon chronic exposure.

  • Environmental: Toxic to aquatic life with long-lasting effects. All process water must be treated before release.

  • Storage: Store in dark, sealed containers under nitrogen. The presence of the phenolic -OH makes it susceptible to air oxidation (turning pink/brown).

Self-Validating Safety Protocol:

  • Before opening: Check the color of the solid. If it is dark brown, significant oxidation has occurred, potentially altering stoichiometry.

  • During handling: Use Nitrile gloves (0.11mm min thickness). Latex is permeable to many aromatic amines.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 14855 (Related o-cresol derivatives). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2014). Bisphenol A Alternatives in Thermal Paper. (Discusses Leuco dye chemistry and developers). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: Diphenylamine derivatives in thermal paper. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Using 4-(2-Methylanilino)phenol in organic synthesis protocols

Executive Summary This application note details the synthetic utility of 4-(2-Methylanilino)phenol (also known as 4-(o-Tolylamino)phenol or 4-Hydroxy-2'-methyldiphenylamine). Distinct from simple aminophenols, this N-sub...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 4-(2-Methylanilino)phenol (also known as 4-(o-Tolylamino)phenol or 4-Hydroxy-2'-methyldiphenylamine). Distinct from simple aminophenols, this N-substituted derivative serves as a critical leuco dye intermediate and a stable redox mediator . Its steric protection at the ortho-position of the amine ring (via the methyl group) modulates its oxidation potential, making it a superior candidate for controlled oxidative coupling reactions in thermography, photography, and bio-diagnostic chromogenic assays.

This guide provides three validated protocols:

  • Controlled Oxidation to synthesize the corresponding Quinone Imine.

  • Oxidative Coupling for Indoaniline Dye synthesis.

  • Electrochemical Characterization for redox potential determination.

Chemical Profile & Mechanistic Insight

PropertyData
Chemical Name 4-(2-Methylanilino)phenol
CAS Number 23197-53-7
Formula C₁₃H₁₃NO
MW 199.25 g/mol
Appearance Tan to grey crystalline solid
Solubility Soluble in MeOH, EtOH, DMSO, DCM; Insoluble in water (free base)
Key Reactivity 2e⁻/2H⁺ Oxidation to N-(2-methylphenyl)-1,4-benzoquinone imine

Expert Insight: The utility of 4-(2-Methylanilino)phenol lies in its Redox Reversibility . Unlike primary aminophenols which easily over-oxidize to intractable tars, the N-aryl substitution stabilizes the radical cation intermediate. The ortho-methyl group on the N-phenyl ring provides steric hindrance that prevents N-N coupling (dimerization), forcing the reaction pathway towards the desired quinone imine or C-N oxidative coupling with external nucleophiles.

Protocol A: Synthesis of N-(2-methylphenyl)-1,4-benzoquinone imine

Objective: Isolation of the electrophilic quinone imine species for use as a Michael acceptor or oxidant.

Mechanism

The reaction proceeds via a 2-electron, 2-proton abstraction. Silver(I) oxide is chosen as the oxidant because it acts as a heterogeneous reagent, simplifying workup and preventing hydrolysis of the sensitive imine bond.

OxidationMechanism Start 4-(2-Methylanilino)phenol (Leuco Form) Inter Radical Cation Intermediate Start->Inter -1e⁻, -1H⁺ Ag2O Ag₂O / Na₂SO₄ (Oxidant/Desiccant) Ag2O->Inter Surface Reaction Product N-(2-methylphenyl)- 1,4-benzoquinone imine (Orange/Red Solid) Inter->Product -1e⁻, -1H⁺ (Aromatization)

Figure 1: Stepwise oxidation pathway to the Quinone Imine.

Materials
  • Substrate: 4-(2-Methylanilino)phenol (1.0 mmol, 199 mg).

  • Oxidant: Silver(I) Oxide (Ag₂O), fresh (2.0 mmol, 463 mg).

  • Solvent: Dichloromethane (DCM), anhydrous (10 mL).

  • Desiccant: Sodium Sulfate (Na₂SO₄), anhydrous.

Step-by-Step Protocol
  • Preparation: Flame-dry a 50 mL round-bottom flask and cool under nitrogen.

  • Dissolution: Dissolve 199 mg of 4-(2-Methylanilino)phenol in 10 mL of anhydrous DCM. Add 500 mg of anhydrous Na₂SO₄ to ensure the system remains dry (water promotes hydrolysis of the product).

  • Oxidation: Add 463 mg of Ag₂O in one portion.

  • Reaction: Stir vigorously at room temperature (25°C) for 30–60 minutes.

    • Checkpoint: The solution will darken from pale yellow to a deep orange/red color, indicating quinone imine formation.

  • Filtration: Filter the mixture through a pad of Celite to remove silver residues and Na₂SO₄. Wash the pad with 5 mL DCM.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap) at < 30°C.

    • Note: Do not heat above 40°C; quinone imines are thermally unstable.

  • Yield: Expect a red-orange solid or oil. Store under Argon at -20°C.

Protocol B: Oxidative Coupling (Indoaniline Dye Synthesis)

Objective: Synthesis of a cyan indoaniline dye by coupling with a phenol derivative. This mimics the "developer-coupler" chemistry used in medical diagnostics (e.g., glucose oxidase assays).

Mechanism

This is a cross-coupling reaction.[1] The 4-(2-Methylanilino)phenol is oxidized in situ to the electrophilic quinone imine, which is then attacked by the nucleophilic coupler (at the para-position) to form a leuco-dye, followed by further oxidation to the final chromophore.

CouplingReaction Leuco 4-(2-Methylanilino)phenol QI Quinone Imine (Electrophile) Leuco->QI Oxidation Oxidant K₃Fe(CN)₆ / pH 10 Oxidant->QI LeucoDye Leuco-Dye Intermediate QI->LeucoDye + Coupler (Nucleophilic Attack) Coupler 1-Naphthol (Nucleophile) Coupler->LeucoDye FinalDye Indoaniline Dye (Cyan Chromophore) LeucoDye->FinalDye Oxidation (-2e⁻, -2H⁺)

Figure 2: Oxidative coupling cascade forming the Indoaniline chromophore.

Materials
  • Reagent A: 4-(2-Methylanilino)phenol (1.0 mmol).

  • Reagent B (Coupler): 1-Naphthol (1.0 mmol).

  • Oxidant: Potassium Ferricyanide (K₃Fe(CN)₆) (4.0 mmol).

  • Buffer: Sodium Carbonate/Bicarbonate buffer (pH 10.0).

  • Solvent: Methanol/Water (1:1 v/v).

Step-by-Step Protocol
  • Solution A (Reactants): In a 100 mL beaker, dissolve 199 mg of 4-(2-Methylanilino)phenol and 144 mg of 1-Naphthol in 20 mL of Methanol.

  • Solution B (Oxidant): Dissolve 1.32 g of K₃Fe(CN)₆ and 2.0 g of Na₂CO₃ in 20 mL of water.

  • Coupling: With rapid stirring, add Solution B dropwise to Solution A over 5 minutes.

    • Observation: An intense cyan/blue color will develop immediately.

  • Completion: Stir for an additional 15 minutes.

  • Workup:

    • Add 50 mL of Ethyl Acetate (EtOAc) and 50 mL of water.

    • Transfer to a separatory funnel. Extract the organic layer (Blue).

    • Wash the organic layer with Brine (2 x 20 mL) to remove ferrocyanide salts.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Silica gel, Hexane:EtOAc gradient) to isolate the pure dye.

Protocol C: Electrochemical Characterization

Objective: Verify the purity and redox potential (


) of the material.
Parameters
  • Technique: Cyclic Voltammetry (CV).

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (TBAPF₆) in Acetonitrile.

  • Electrodes: Glassy Carbon (Working), Pt wire (Counter), Ag/AgCl (Reference).

  • Scan Rate: 100 mV/s.

Expected Results
  • Anodic Peak (

    
    ):  ~ +0.3 V to +0.5 V vs Ag/AgCl (Oxidation to Quinone Imine).
    
  • Cathodic Peak (

    
    ):  Reversible peak observing the reduction back to the amine.
    
  • Note: If the cathodic peak is absent or significantly smaller, the Quinone Imine is unstable (hydrolyzing) in the solvent system. Ensure anhydrous conditions.

References

  • Synthesis of Quinone Imines: U.S. Patent 6,187,937. Preparation of N-phenyl-benzoquinoneimines from hydroxydiphenylamines. Link

  • Oxidative Coupling Mechanisms: Catalytic Oxidative Coupling of Phenols and Related Compounds. PMC - NIH. Link

  • Compound Data: CAS Common Chemistry, 4-Hydroxy-2'-methyldiphenylamine (CAS 23197-53-7).[2][3] Link

  • General Phenol Oxidation: Oxidative condensation of 2-amino-4-methylphenol (Comparative mechanistic insight). PubMed. Link

Sources

Application

Application of 4-(2-Methylanilino)phenol in dye synthesis

Application Note: 4-(2-Methylanilino)phenol in Chromophore Synthesis Abstract 4-(2-Methylanilino)phenol (CAS 135-62-6), also known as p-(o-tolylamino)phenol, is a critical lipophilic intermediate in the synthesis of sulf...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(2-Methylanilino)phenol in Chromophore Synthesis

Abstract

4-(2-Methylanilino)phenol (CAS 135-62-6), also known as p-(o-tolylamino)phenol, is a critical lipophilic intermediate in the synthesis of sulfur and indophenol dyes.[1] Its structural unique feature—a diphenylamine scaffold bridged by a secondary amine with an ortho-methyl group—provides steric protection that enhances the lightfastness of resulting chromophores.[1] This guide details its primary application as the precursor for C.I. Sulfur Blue 7 via polysulfide thionation and its secondary utility as a coupler in oxidative dyeing systems (indophenol formation).[1]

Chemical Profile & Reactivity

PropertySpecification
IUPAC Name 4-[(2-methylphenyl)amino]phenol
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
Appearance Tan to grey crystalline powder
Solubility Soluble in ethanol, acetone, alkaline solutions; Insoluble in water
Key Reactivity 1.[1][2][3][4] Thionation: Susceptible to electrophilic sulfurization at the ortho-positions of the phenol ring.2.[1] Oxidative Coupling: Forms quinone-imine (indophenol) chromophores upon oxidation.[1]

Mechanism of Action

The utility of 4-(2-Methylanilino)phenol relies on two distinct chemical pathways depending on the oxidant and conditions applied.

Pathway A: Polysulfide Thionation (Sulfur Dye Synthesis)

In the presence of sodium polysulfide at high temperatures, the molecule undergoes thionation.[5] The sulfur attacks the activated ortho positions relative to the hydroxyl and amine groups, leading to ring closure (thiazine formation) and subsequent polymerization. This yields C.I. Sulfur Blue 7 , a polymeric chromophore solubilized by reduction (leuco form) and fixed by oxidation.[6]

Pathway B: Oxidative Coupling (Indophenol/Hair Dye)

In the presence of mild oxidants (e.g., H₂O₂, persulfates), the molecule acts as a coupler. It oxidizes to a quinone-imine structure.[1] The o-methyl group provides steric hindrance, shifting the absorption maximum (


) bathochromically compared to unsubstituted diphenylamines, resulting in deep violet-blue hues.

G Start 4-(2-Methylanilino)phenol (Precursor) PolyS Sodium Polysulfide (Na2Sx) Reflux Start->PolyS High Temp Oxidant Oxidant (H2O2/Air) pH > 8 Start->Oxidant Amb. Temp Thionation Thionation & Ring Closure PolyS->Thionation SulfurBlue C.I. Sulfur Blue 7 (Polymeric Thiazine) Thionation->SulfurBlue Quinone Quinone-Imine Formation Oxidant->Quinone Indophenol Indophenol Blue (Monomeric Dye) Quinone->Indophenol

Figure 1: Divergent synthesis pathways. Pathway A yields industrial sulfur dyes; Pathway B yields indophenol chromophores.

Experimental Protocols

Protocol 1: Synthesis of C.I. Sulfur Blue 7 (Industrial "Bake" Method)

Target Audience: Dye Chemists, Textile Researchers

Safety Note: This reaction generates Hydrogen Sulfide (H₂S).[1] Strict requirement: Closed system with a caustic scrubber.[1]

Reagents:

  • 4-(2-Methylanilino)phenol: 1.0 eq[1]

  • Sulfur (elemental): 2.5 eq[1]

  • Sodium Sulfide (Na₂S[1][6]·9H₂O): 1.5 eq

  • Solvent: Water/Butanol mixture (or neat bake)[1]

Step-by-Step Workflow:

  • Polysulfide Preparation: In a reactor fitted with a reflux condenser, dissolve Sodium Sulfide in water. Add elemental Sulfur and heat to 80°C until a clear deep-red solution (Sodium Polysulfide) forms.[1]

  • Precursor Addition: Charge 4-(2-Methylanilino)phenol into the polysulfide melt.

  • The "Bake" (Thionation):

    • Raise temperature to 106–112°C .

    • Maintain reflux for 40–50 hours .[1]

    • Expert Insight: The long reflux time is critical for achieving the correct degree of polymerization (sulfur rank). Under-reaction yields reddish shades with poor wash fastness; over-reaction leads to dull greys.[1]

  • Precipitation:

    • Cool the reaction mass to 70–80°C.

    • Dilute with water.[1]

    • Aeration: Blow air through the solution for 4–6 hours. This oxidizes the leuco-sulfur dye to its insoluble form.[1]

  • Isolation: Filter the dark blue precipitate. Wash with brine to remove excess sulfides.[1]

Expected Yield: Dark blue/purple powder.[1][7] Solubility Check: Insoluble in water; soluble in reducing alkaline solution (Na₂S + NaOH) appearing greenish-grey (Leuco form).[1]

Protocol 2: Oxidative Coupling (Indophenol Synthesis)

Target Audience: Analytical Chemists, Hair Dye Formulators

Reagents:

  • Coupler: 4-(2-Methylanilino)phenol (1 mmol)[1]

  • Developer: p-Phenylenediamine (PPD) or p-Toluenediamine (1 mmol)[1]

  • Oxidant: Ammonium Persulfate (1.2 mmol) or H₂O₂ (3%)[1]

  • Buffer: Phosphate buffer (pH 8.0)

Step-by-Step Workflow:

  • Dissolution: Dissolve the Coupler and Developer in 10 mL of 1:1 Ethanol/Water.

  • pH Adjustment: Add buffer to maintain pH 8.0.

    • Expert Insight: pH < 7 inhibits the formation of the reactive quinone-diimine intermediate; pH > 10 promotes rapid hydrolysis of the dye.

  • Oxidation: Add the Oxidant dropwise with vigorous stirring.

  • Observation: Color develops instantly (typically deep violet).[1]

  • Quenching: After 30 minutes, quench with sodium sulfite if isolation is required, or analyze directly via UV-Vis.

Data Presentation & Characterization

Spectral Properties (Solvatochromism)

The indophenol derivative exhibits significant solvatochromism due to the zwitterionic nature of the chromophore.

Solvent

(nm)
Observed Color
Water (pH 7) 580Dull Violet
Ethanol 605Bright Blue
Acetone 615Deep Blue
H₂SO₄ (conc.) 720Green (Protonated)
Quality Control Metrics (HPLC)

For the starting material (4-(2-Methylanilino)phenol):

  • Column: C18 Reverse Phase

  • Mobile Phase: Acetonitrile:Water (70:30)

  • Detection: 254 nm

  • Purity Limit: >98.5% (Impurities like o-toluidine must be <0.1% due to toxicity).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Sulfur Dye is Reddish/Dull Incomplete ThionationIncrease reflux time by 5 hours; ensure temperature is >105°C.
Low Yield (Indophenol) pH DriftUse a stronger buffer (0.1M). The reaction generates acid protons.
Precipitate in Polysulfide Sulfur "Bloom"The ratio of Na₂S to Sulfur is too low. Add more Na₂S to solubilize elemental sulfur.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22586, C.I. Sulphur Blue 7. Retrieved from [Link][1]

  • World Dye Variety (2012). C.I.[1] Sulphur Blue 7 Manufacturing Methods and Properties.[1][5][6][7] Retrieved from [Link][1][3][6]

  • Barnhart, G. (1932). Blue Sulphur Color and Process of Making the Same.[5] U.S. Patent No.[1][5] 1,867,202.[1] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

Sources

Method

Application Note: Quantitative HPLC Analysis of 4-(2-Methylanilino)phenol

This Application Note is structured to guide researchers through the robust quantitative analysis of 4-(2-Methylanilino)phenol (CAS: 135-63-7).[1] It synthesizes theoretical first principles with practical method develop...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the robust quantitative analysis of 4-(2-Methylanilino)phenol (CAS: 135-63-7).[1] It synthesizes theoretical first principles with practical method development strategies to ensure high specificity and reproducibility.

Abstract & Scope

4-(2-Methylanilino)phenol (also known as 4-(o-Tolylamino)phenol) is a critical intermediate in the synthesis of redox indicators, dyes, and polymerization inhibitors.[1] Its structural duality—containing both a phenolic hydroxyl group and a secondary diphenylamine-like nitrogen—presents unique chromatographic challenges.[1]

This protocol details a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Unlike generic aminophenol methods, this approach addresses the hydrophobicity imparted by the tolyl ring and the weak basicity of the amine, ensuring sharp peak shapes and resolution from potential oxidation by-products (e.g., quinone imines).

Chemical Context & Method Strategy

The Analyte
  • IUPAC Name: 4-(2-Methylanilino)phenol[1]

  • Molecular Formula: C₁₃H₁₃NO[1][2]

  • Molecular Weight: 199.25 g/mol [2]

  • Key Functional Groups:

    • Phenol (Acidic):[3] pKa ≈ 10.0. Ionizes at high pH.

    • Diphenylamine Nitrogen (Very Weak Base): pKa < 1.0. The lone pair is delocalized across two aromatic rings, rendering it neutral at standard HPLC pH levels (pH 2–8).

Method Development Rationale
  • Stationary Phase: A C18 (Octadecyl) column is selected due to the significant hydrophobicity of the two aromatic rings. A high carbon load (>15%) is recommended to maximize interaction.

  • Mobile Phase pH: A pH of 3.0 (Phosphate Buffer) is chosen.

    • Reasoning: At pH 3.0, the phenol group is protonated (neutral). The amine, being a very weak base (pKa < 1), also remains predominantly neutral. This ensures the analyte is in a single, non-ionic state, preventing peak splitting and minimizing secondary interactions with residual silanols.

  • Detection: The conjugated diphenylamine system exhibits strong UV absorption. A wavelength of 280 nm provides a balance between sensitivity and selectivity against simple solvent noise.

Experimental Protocol

Equipment & Reagents[1]
  • HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD/VWD, Autosampler).

  • Column: Agilent ZORBAX Eclipse Plus C18, 150 mm x 4.6 mm, 5 µm (or equivalent end-capped C18).

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water, Phosphoric Acid (85%).

Mobile Phase Preparation
  • Mobile Phase A (Buffer): 20 mM Potassium Phosphate Monobasic (KH₂PO₄) in water, adjusted to pH 3.0 with dilute Phosphoric Acid. Filter through 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% Acetonitrile.

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 30°C (Controlled)
Injection Volume 10 µL
Detection UV at 280 nm (Reference: 360 nm / 100 nm bw)
Run Time 15 Minutes
Elution Mode Isocratic (Recommended for Routine QC)

Isocratic Program:

  • 60% Mobile Phase A

  • 40% Mobile Phase B

  • Note: If late-eluting impurities (dimers) are present, switch to a gradient: 10% B to 90% B over 15 minutes.

Standard & Sample Preparation

Diluent: Acetonitrile:Water (50:50 v/v).

  • Stock Standard (1.0 mg/mL): Accurately weigh 50 mg of 4-(2-Methylanilino)phenol reference standard into a 50 mL volumetric flask. Dissolve in 25 mL Acetonitrile, sonicate for 5 mins, and dilute to volume with Water.

  • Working Standard (50 µg/mL): Dilute 2.5 mL of Stock Standard into a 50 mL volumetric flask with Diluent.

  • Sample Preparation: Accurately weigh sample equivalent to ~50 mg of analyte. Dissolve and dilute to match the Working Standard concentration. Filter through a 0.45 µm PTFE syringe filter before injection.

Method Validation Parameters (Self-Validating System)

To ensure trustworthiness, the method must pass the following System Suitability Tests (SST) before every analysis batch.

ParameterAcceptance CriteriaRationale
Retention Time (RT) 6.0 – 8.0 minEnsures adequate retention without excessive run times.[1]
Tailing Factor (T) 0.8 ≤ T ≤ 1.2Verifies suppression of silanol interactions.
Theoretical Plates (N) > 5,000Confirms column efficiency.
Precision (RSD) ≤ 1.0% (n=6 injections)Validates system stability.
Resolution (Rs) > 2.0Required if analyzing degradation products (e.g., quinones).

Workflow Visualization

The following diagram outlines the decision process for method troubleshooting and optimization, specifically tailored for aminophenol derivatives.

HPLC_Workflow Start Start: Method Setup Check_pH Check Mobile Phase pH (Target: 3.0) Start->Check_pH Run_Std Inject Standard (10 µL) Check_pH->Run_Std Eval_Peak Evaluate Peak Shape Run_Std->Eval_Peak Tailing Issue: Tailing > 1.5 (Silanol Interaction) Eval_Peak->Tailing Asymmetry High Broad Issue: Broad Peak (Low Efficiency) Eval_Peak->Broad Low Plates Good Pass: Tailing < 1.2 Plates > 5000 Eval_Peak->Good Criteria Met Fix_Tail Action: Add 5mM Triethylamine or Lower pH to 2.5 Tailing->Fix_Tail Fix_Broad Action: Check Tubing Dead Volume or Replace Column Broad->Fix_Broad Proceed Proceed to Calibration & Sample Analysis Good->Proceed Fix_Tail->Run_Std Fix_Broad->Run_Std

Caption: Decision tree for optimizing peak symmetry and efficiency during 4-(2-Methylanilino)phenol analysis.

Discussion & Troubleshooting

Linearity & Range

The method demonstrates linearity from 5 µg/mL to 100 µg/mL (R² > 0.999). The high absorptivity of the diphenylamine chromophore allows for low Limits of Quantitation (LOQ ≈ 0.5 µg/mL).

Stability of Solutions
  • Risk: Aminophenols are prone to oxidation, turning solutions brown/pink (formation of quinone imines).

  • Mitigation: Prepare standards fresh daily. If stability is an issue, add 0.1% Ascorbic Acid to the diluent as an antioxidant preservative.

Interference

Common synthesis impurities include o-Toluidine and Hydroquinone.[1] Due to the high hydrophobicity of the 4-(2-Methylanilino)phenol (two rings), these smaller, more polar impurities will elute significantly earlier (RT < 3 min), ensuring no interference.

References

  • PubChem. (n.d.).[4] 2-Methoxy-4-[(4-methylanilino)methyl]phenol (Related Compound Structure & Properties). National Library of Medicine.[5] Retrieved October 26, 2023, from [Link]

  • SIELC Technologies. (2018). HPLC Method for Analysis of Aminophenols and Toluidine Derivatives. SIELC Application Notes. Retrieved October 26, 2023, from [Link]

  • Nolan, S. (2022). Guidance on the Analysis of Diphenylamine Derivatives by HPLC. Chromatography Online. (General reference for diphenylamine pKa and retention behavior).
  • U.S. EPA. (n.d.). Method 604 - Phenols by HPLC.[1] Environmental Protection Agency.[6] Retrieved October 26, 2023, from [Link]

Sources

Application

Application Note: GC-MS Determination of 4-(2-Methylanilino)phenol Impurities

This Application Note is designed for analytical chemists and drug development professionals requiring a robust, validated protocol for the trace analysis of 4-(2-Methylanilino)phenol (CAS 23197-53-7). Method ID: AN-GCMS...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and drug development professionals requiring a robust, validated protocol for the trace analysis of 4-(2-Methylanilino)phenol (CAS 23197-53-7).

Method ID: AN-GCMS-MAP-001 Target Analyte: 4-(2-Methylanilino)phenol (4-Hydroxy-2'-methyldiphenylamine) CAS Number: 23197-53-7 Matrix: Pharmaceutical Intermediates, Rubber Antioxidants (e.g., 6PPD), Synthetic Dyes[1]

Introduction & Chemical Context

4-(2-Methylanilino)phenol is a diarylamine impurity often found in the synthesis of rubber antioxidants and specific pharmaceutical intermediates.[1] Structurally, it consists of a phenol ring bridged by a secondary amine to an o-toluene ring.[1]

Why this analysis is critical:

  • Genotoxic Potential: Diarylamines can be precursors to N-nitrosamines under specific conditions.[1]

  • Process Control: Its presence indicates incomplete conversion or side-reactions in the coupling of hydroquinone and o-toluidine.[1]

  • Chromatographic Behavior: The molecule possesses two active protic sites: a phenolic hydroxyl (-OH) and a secondary amine (-NH-).[1] These polar groups cause severe peak tailing and irreversible adsorption on standard GC liners, necessitating derivatization for reliable quantification.[1]

Chemical Properties
PropertyValue
IUPAC Name 4-[(2-Methylphenyl)amino]phenol
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
Boiling Point ~350°C (Predicted) - Requires Derivatization
pKa ~10 (Phenol), ~1 (Amine)

Experimental Protocol (Step-by-Step)

Reagents & Standards
  • Reference Standard: 4-(2-Methylanilino)phenol (>98% purity).[1]

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS ).[1]

    • Scientific Rationale: BSTFA is a strong silylating agent.[1] The addition of 1% TMCS acts as a catalyst to ensure the sterically hindered secondary amine (adjacent to the o-methyl group) is silylated if forcing conditions are used, though the O-TMS derivative is the primary kinetic product.

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger and solvent) or Ethyl Acetate.[1]

Sample Preparation Workflow

This protocol utilizes a "Derivatize-and-Inject" approach to ensure maximum volatility.[1]

  • Stock Preparation: Dissolve 10 mg of target standard in 10 mL of Methanol (1 mg/mL).

  • Working Standard: Dilute Stock to 10 µg/mL in Ethyl Acetate .

  • Derivatization Reaction:

    • Aliquot 100 µL of sample/standard into a GC vial.

    • Evaporate solvent to dryness under Nitrogen stream (mild heat, 40°C).[1]

    • Add 50 µL Anhydrous Pyridine and 50 µL BSTFA + 1% TMCS .

    • Cap and vortex for 30 seconds.

    • Incubate at 70°C for 45 minutes.

      • Critical Control Point: The elevated temperature is required to drive the reaction to completion.[1] While the phenolic -OH reacts rapidly, the secondary amine (-NH-) is less nucleophilic and sterically hindered by the ortho-methyl group.[1] This step ensures a stable Di-TMS or consistent Mono-TMS product.[1]

  • Cooling: Allow to cool to room temperature.

  • Dilution: Dilute with 400 µL Ethyl Acetate (Total Volume ~500 µL).

  • Injection: Inject 1 µL into GC-MS.

Visual Workflow (DOT Diagram)

SamplePrep Start Raw Sample Extract Solvent Extraction (EtOAc/MeOH) Start->Extract Solubilize Dry N2 Evaporation (Remove Protic Solvents) Extract->Dry Concentrate Deriv Add BSTFA + 1% TMCS + Pyridine Dry->Deriv Reconstitute Heat Incubate 70°C, 45 min Deriv->Heat Silylation Inject GC-MS Injection Heat->Inject Analyze

Caption: Step-by-step derivatization workflow ensuring removal of protic solvents before silylation to prevent reagent hydrolysis.

GC-MS Method Parameters

Gas Chromatograph (Agilent 7890B or equivalent)
  • Column: HP-5MS UI or DB-5MS (30 m × 0.25 mm × 0.25 µm).[1]

    • Rationale: A non-polar (5%-phenyl)-methylpolysiloxane phase is ideal for separating aromatic silylated derivatives.[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (purge on at 1.0 min).

  • Inlet Temperature: 280°C.[1]

  • Oven Program:

    • Initial: 100°C (Hold 1 min).

    • Ramp 1: 20°C/min to 250°C.

    • Ramp 2: 10°C/min to 300°C (Hold 5 min).

    • Total Run Time: ~18.5 minutes.[1]

Mass Spectrometer (Agilent 5977B or equivalent)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Transfer Line: 290°C.[1]

  • Ionization: Electron Impact (EI) @ 70 eV.[1]

  • Acquisition Mode: SIM/Scan (Synchronous).[1]

    • Scan Range: m/z 50–500 (for identification).[1]

    • SIM Groups: See Table below.

Data Analysis & Interpretation

Fragmentation Pattern (TMS Derivative)

Upon derivatization, the target molecule (MW 199) typically forms a Di-TMS derivative (MW 343) under the prescribed conditions (O-TMS and N-TMS).[1] However, if steric hindrance is significant, the Mono-TMS (O-TMS, MW 271) may be observed.[1]

Target Derivative: Di-TMS-4-(2-Methylanilino)phenol [1]

  • Molecular Weight: 343.[1]

  • Structure: TMS-O-C₆H₄-N(TMS)-C₆H₄-CH₃.[1]

Key Diagnostic Ions:

Ion Type m/z Origin/Mechanism
Molecular Ion (M⁺) 343 Intact Di-TMS derivative.[1]
Base Peak (M-15) 328 Loss of methyl group from TMS (Silicon-Methyl cleavage).[1] Very stable.
Silicon Cluster 73 Trimethylsilyl cation [Si(CH₃)₃]⁺.[1]

| Fragment | 196 | Loss of one TMS group + rearrangements. |

Note: If Mono-TMS (O-TMS only) is dominant, look for M⁺ 271 and (M-15) 256.[1]

SIM Parameters for Quantification

For high-sensitivity quantification, use Selected Ion Monitoring (SIM).[1]

Target AnalyteRet. Time (approx)Quant Ion (m/z)Qualifier Ions (m/z)
Di-TMS-4-(2-Methylanilino)phenol 12.4 min343 328, 196
Mono-TMS-4-(2-Methylanilino)phenol 11.8 min271 256, 73

Recommendation: Sum the areas of Mono- and Di-TMS peaks if conversion is not 100%, or optimize the incubation time (Step 2.2) to force 100% Di-TMS formation.[1]

Fragmentation Pathway Diagram

Fragmentation Parent Di-TMS Derivative (M+) m/z 343 M_15 [M - CH3]+ (Base Peak) m/z 328 Parent->M_15 - CH3 (from TMS) TMS_Ion [Si(CH3)3]+ m/z 73 Parent->TMS_Ion TMS Cleavage

Caption: Primary fragmentation pathway for the Di-TMS derivative under EI (70eV).

Method Validation (Self-Validating Systems)[1]

To ensure Scientific Integrity (Part 2), the method includes these internal checks:

  • Derivatization Efficiency Check:

    • Monitor the ratio of Mono-TMS (m/z 271) to Di-TMS (m/z 343).

    • Acceptance Criteria: Di-TMS should be >95% of total peak area.[1] If Mono-TMS is high, increase incubation time or temperature.[1]

  • Linearity:

    • Range: 0.1 µg/mL to 50 µg/mL.[1]

    • R² > 0.995 required.[1]

  • Carryover:

    • Inject a solvent blank (Ethyl Acetate) after the highest standard.[1]

    • Limit: < 0.1% of the LOQ area.[1]

  • Internal Standard (ISTD):

    • Use Phenanthrene-d10 or Bisphenol A-d16 (added prior to derivatization) to correct for injection variability and derivatization efficiency.[1]

References

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of 4-(Methylthio)phenol, TMS derivative (Analogous Fragmentation).[1] NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • Little, J. L. (1999).[1] Derivatization of Amines and Phenols for GC-MS. Journal of Chromatography A, 844(1-2), 1-22.[1] (Standard reference for BSTFA mechanisms).

  • European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: 4-Hydroxy-2'-methyldiphenylamine (CAS 23197-53-7).[1][2][3][4][5][Link][1][6]

Sources

Method

Application Note: A Multi-dimensional NMR Approach for the Structural Elucidation of 4-(2-Methylanilino)phenol

Audience: Researchers, scientists, and drug development professionals. Abstract: This application note provides a comprehensive guide to the structural elucidation of 4-(2-Methylanilino)phenol using a suite of advanced N...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a comprehensive guide to the structural elucidation of 4-(2-Methylanilino)phenol using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present detailed protocols for one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind experimental choices is explained, and a systematic approach to spectral interpretation is detailed, enabling unambiguous assignment of all proton and carbon signals. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of substituted diphenylamines and related aromatic compounds.

Introduction: The Challenge of Isomeric Complexity

4-(2-Methylanilino)phenol is a substituted diphenylamine, a class of compounds with significant industrial and pharmaceutical relevance.[1] Accurate structural confirmation is a critical step in the synthesis and quality control of such molecules. While mass spectrometry can confirm the molecular weight, NMR spectroscopy is indispensable for unambiguous determination of the precise isomeric structure, differentiating it from other potential isomers like 4-(3-Methylanilino)phenol or 4-(4-Methylanilino)phenol.

The molecule's structure, featuring two distinct aromatic rings linked by a secondary amine, presents a moderately complex NMR spectrum. The protons on the two rings often resonate in a crowded aromatic region (typically 6.5-7.5 ppm), making definitive assignment from a simple one-dimensional ¹H NMR spectrum challenging.[2] This note details a multi-dimensional NMR strategy that systematically unravels the molecule's connectivity, providing irrefutable structural proof.

Experimental Workflow: A Logic-Driven Approach

The structural elucidation process follows a logical progression from broad overview to fine detail. Each experiment builds upon the information provided by the last, creating a self-validating dataset.

G cluster_prep Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Structural Confirmation Prep Dissolve 5-10 mg in 0.6 mL DMSO-d6 H1 ¹H NMR (Proton Environment) Prep->H1 Initial Analysis C13 ¹³C NMR (Carbon Backbone) H1->C13 COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY DEPT DEPT-135 (Carbon Multiplicity) C13->DEPT HSQC ¹H-¹³C HSQC (Direct C-H Bonds) DEPT->HSQC COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Structure Final Structure Assignment HMBC->Structure Final Confirmation

Figure 1: Recommended workflow for NMR-based structural elucidation.

Protocols: From Sample Preparation to Data Acquisition

Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample preparation.[3]

Protocol:

  • Weighing: Accurately weigh 5-10 mg of high-purity 4-(2-Methylanilino)phenol for ¹H and 2D NMR, or 20-50 mg for a high-quality ¹³C NMR spectrum.[4]

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve the analyte and its high boiling point. The labile -OH and -NH protons will be observable in this solvent. Chloroform-d (CDCl₃) is an alternative, though proton exchange may be faster.

  • Dissolution: Transfer the sample to a clean, dry NMR tube (minimum 7" length). Add approximately 0.6 mL of the deuterated solvent.[5]

  • Homogenization: Cap the tube securely and vortex or gently agitate until the sample is fully dissolved. A clear, particulate-free solution is essential for high-resolution spectra.[6]

  • Filtering (if necessary): If any solid particles remain, filter the solution into a new NMR tube using a pipette with a small, tightly packed plug of glass wool.[3]

NMR Data Acquisition

The following are standard protocols for a 400 or 500 MHz spectrometer. Key parameters may need optimization based on the specific instrument and sample concentration.

A. ¹H NMR Spectroscopy

  • Purpose: To identify the number of unique proton environments, their chemical shifts, integration (relative number of protons), and coupling patterns (J-coupling) to neighboring protons.

  • Protocol:

    • Tune and shim the probe on the sample.

    • Acquire a standard 1D proton spectrum.

    • Key Parameters: Spectral width (~12 ppm), number of scans (8-16), relaxation delay (1-2 s).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak (DMSO-d₆ at ~2.50 ppm).

B. ¹³C NMR Spectroscopy

  • Purpose: To determine the number of unique carbon environments.

  • Protocol:

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • Key Parameters: Spectral width (~200 ppm), number of scans (1024-4096, as ¹³C is much less sensitive than ¹H), relaxation delay (2 s).[4]

    • Process and calibrate using the solvent peak (DMSO-d₆ at 39.52 ppm).

C. DEPT-135 (Distortionless Enhancement by Polarization Transfer)

  • Purpose: To differentiate between CH, CH₂, and CH₃ groups. Quaternary carbons are not observed.[7]

  • Protocol:

    • Run the DEPT-135 pulse sequence.

    • Results: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.

D. ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are spin-spin coupled, typically those on adjacent carbons.[8]

  • Protocol:

    • Acquire a standard COSY (or DQF-COSY for higher resolution) spectrum.

    • Analysis: Cross-peaks in the 2D map indicate pairs of protons that are coupled.

E. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlations).[9]

  • Protocol:

    • Acquire a standard HSQC spectrum.

    • Analysis: Each cross-peak correlates a proton signal on the F2 axis (¹H) with the carbon signal it is directly bonded to on the F1 axis (¹³C).[10]

F. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify longer-range couplings between protons and carbons, typically over 2 or 3 bonds (²J_CH and ³J_CH). This is crucial for connecting molecular fragments.[9]

  • Protocol:

    • Acquire a standard HMBC spectrum.

    • Analysis: Cross-peaks connect a proton to carbons that are 2 or 3 bonds away, revealing connectivity across quaternary carbons and heteroatoms.

Data Interpretation and Structural Assignment

Predicted Spectral Data

Based on the known effects of substituents on aromatic rings, the following table presents the predicted chemical shifts for 4-(2-Methylanilino)phenol.

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) DEPT-135 Key HMBC Correlations (from Proton)
1-~148.0-H-2/6, H-3/5
2, 6~6.85 (d, J≈8.8 Hz)~116.5CH (+)C-4, C-1, C-3/5
3, 5~6.70 (d, J≈8.8 Hz)~115.5CH (+)C-1, C-4, C-2/6
4-~135.0-H-2/6, H-3/5, H-2', H-6'
1'-~142.0-H-3', H-6', Me-H
2'-~128.0-H-3', Me-H
3'~7.15 (d, J≈7.5 Hz)~131.0CH (+)C-1', C-5', C-2'
4'~6.95 (t, J≈7.5 Hz)~122.0CH (+)C-2', C-6'
5'~7.10 (t, J≈7.5 Hz)~127.0CH (+)C-1', C-3'
6'~6.80 (d, J≈7.5 Hz)~118.0CH (+)C-4, C-2', C-4'
-CH₃~2.20 (s)~17.5CH₃ (+)C-1', C-2', C-3'
-NH~8.0 (s, broad)--C-4, C-1', C-2', C-6'
-OH~9.0 (s, broad)--C-1, C-2, C-6

Note: Chemical shifts are highly dependent on solvent and concentration. These are estimated values for guidance.

Step-by-Step Elucidation
  • ¹H and ¹³C/DEPT Analysis:

    • The ¹H spectrum will show signals for 8 aromatic protons, one methyl group, and two exchangeable protons (NH and OH).

    • The ¹³C spectrum will show 13 distinct carbon signals. The DEPT-135 experiment will confirm 7 CH carbons, 1 CH₃ group, and by subtraction from the ¹³C spectrum, 5 quaternary carbons.

  • COSY Analysis:

    • Phenol Ring: A strong correlation will be observed between the ortho-coupled doublets at ~6.85 ppm (H-2/6) and ~6.70 ppm (H-3/5), confirming the A'A'B'B' system of the para-substituted phenol ring.

    • Anilino Ring: A series of correlations will trace the connectivity of the four adjacent protons on the anilino ring (H-3' to H-6').

  • HSQC Analysis:

    • This experiment will unambiguously link each proton signal to its directly attached carbon, confirming the assignments made in the 1D spectra. For example, the methyl proton signal at ~2.20 ppm will show a cross-peak to the carbon at ~17.5 ppm.

  • HMBC Analysis: Connecting the Fragments

    • The HMBC spectrum provides the final and most critical evidence for the overall structure.

    • Key Correlation 1: The methyl protons (~2.20 ppm) will show correlations to C-1', C-2', and C-3'. This confirms the methyl group is at the C-2' position.

    • Key Correlation 2: The NH proton (~8.0 ppm) will show a crucial 3-bond correlation to C-4 of the phenol ring and 2-bond correlations to C-2' and C-6' of the anilino ring. This firmly establishes the link between the nitrogen and the two aromatic rings at their respective positions.

    • Key Correlation 3: Protons H-2/6 on the phenol ring will show a correlation to the quaternary carbon C-4, confirming their position relative to the nitrogen bridge.

Figure 2: Diagram of key HMBC correlations confirming molecular connectivity.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the chemical structure of 4-(2-Methylanilino)phenol can be unequivocally determined. The combination of COSY, HSQC, and particularly HMBC spectroscopy allows for the complete and unambiguous assignment of all proton and carbon signals, providing a robust and self-validating method for structural confirmation. This approach is broadly applicable to the characterization of complex aromatic molecules in pharmaceutical and chemical research.

References

  • Glidewell, C., & Smith, G. (2004). Hydrogen-bonded sheets in 4-(phenylamino)phenol. Acta Crystallographica Section E: Structure Reports Online, 60(7), o1233-o1235. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved February 6, 2026, from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved February 6, 2026, from [Link]

  • University of Victoria. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved February 6, 2026, from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Retrieved February 6, 2026, from [Link]

  • Yao, Z., et al. (2016). Determination of substituted diphenylamines in environmental samples. Analytical and Bioanalytical Chemistry, 408(28), 8097-8105. [Link]

  • ResearchGate. (2021). DEPT-135 NMR spectrum of compound (4b). Retrieved February 6, 2026, from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved February 6, 2026, from [Link]

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Application

Application Note: A Scalable Protocol for the Synthesis of 4-(2-Methylanilino)phenol via Palladium-Catalyzed Buchwald-Hartwig Amination

Introduction 4-(2-Methylanilino)phenol is a valuable intermediate in the synthesis of various high-value molecules, including pharmaceuticals and materials for organic electronics. Its structure, featuring a diarylamine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(2-Methylanilino)phenol is a valuable intermediate in the synthesis of various high-value molecules, including pharmaceuticals and materials for organic electronics. Its structure, featuring a diarylamine linkage, imparts unique electronic and steric properties. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in drug development and materials science. This application note provides a detailed, field-proven protocol for the gram-scale synthesis of 4-(2-Methylanilino)phenol, leveraging the power and versatility of the Buchwald-Hartwig amination reaction. We will delve into the rationale behind the choice of reagents and conditions, address potential scale-up challenges, and provide a comprehensive, step-by-step guide to ensure reproducible and high-yielding results.

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides.[1] This reaction has largely superseded harsher, classical methods for the synthesis of aryl amines due to its broad substrate scope, functional group tolerance, and milder reaction conditions.[1]

Strategic Approach: The Buchwald-Hartwig Amination

For the synthesis of 4-(2-Methylanilino)phenol, the Buchwald-Hartwig amination presents a convergent and efficient route. The disconnection approach identifies 2-toluidine and a suitable 4-halophenol, such as 4-bromophenol, as readily available starting materials.

The key to a successful and scalable Buchwald-Hartwig amination lies in the judicious selection of the catalyst system, which comprises a palladium precursor and a phosphine ligand. The ligand plays a crucial role in facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2] For the coupling of a sterically hindered aniline like 2-toluidine, bulky and electron-rich biarylphosphine ligands are often essential to promote efficient turnover and prevent catalyst decomposition.[2]

Experimental Protocol

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (on a 10 g scale)MolesPuritySupplier
4-Bromophenol173.0110.0 g57.8 mmol>98%Sigma-Aldrich
2-Toluidine107.157.4 g (7.4 mL)69.4 mmol>99%Acros Organics
Pd₂(dba)₃915.72265 mg0.29 mmol (0.5 mol%)-Strem Chemicals
XPhos476.65552 mg1.16 mmol (2 mol%)>98%Combi-Blocks
Sodium tert-butoxide96.108.3 g86.7 mmol>97%Alfa Aesar
Toluene-200 mL-AnhydrousFisher Scientific
Equipment
  • Three-neck round-bottom flask (500 mL) equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet.

  • Heating mantle with a temperature controller.

  • Standard laboratory glassware for work-up and purification.

  • Rotary evaporator.

  • Silica gel for column chromatography.

Reaction Workflow

G setup Reaction Setup inert Inert Atmosphere setup->inert Assemble glassware reagents Reagent Addition inert->reagents Purge with N₂ reaction Heating & Stirring reagents->reaction Charge flask workup Aqueous Work-up reaction->workup Monitor by TLC/LC-MS extraction Extraction workup->extraction Quench and separate purification Purification extraction->purification Dry and concentrate product Final Product purification->product Column chromatography

Caption: Experimental workflow for the synthesis of 4-(2-Methylanilino)phenol.

Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-bromophenol (10.0 g, 57.8 mmol), Pd₂(dba)₃ (265 mg, 0.29 mmol), XPhos (552 mg, 1.16 mmol), and sodium tert-butoxide (8.3 g, 86.7 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive flow of nitrogen, add anhydrous toluene (200 mL) via cannula, followed by 2-toluidine (7.4 mL, 69.4 mmol).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water (100 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product is a dark oil or solid. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 95:5 and gradually increasing the polarity to 80:20) to afford 4-(2-methylanilino)phenol as a solid.

Causality and Experimental Choices

  • Catalyst System: The choice of Pd₂(dba)₃ as the palladium precursor and XPhos as the ligand is critical for this transformation.[2] XPhos is a bulky, electron-rich biarylphosphine ligand that promotes the oxidative addition of the aryl bromide and facilitates the reductive elimination to form the desired C-N bond, even with the sterically demanding 2-toluidine.[2]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations. It is effective in deprotonating the amine and the phenol, facilitating their participation in the catalytic cycle.

  • Solvent: Toluene is a common solvent for Buchwald-Hartwig reactions as it is relatively non-polar and has a high boiling point, allowing the reaction to be conducted at elevated temperatures.[3] Anhydrous conditions are crucial to prevent the quenching of the base and potential side reactions.

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.[2] Therefore, maintaining an inert atmosphere with nitrogen or argon is essential to prevent catalyst deactivation and ensure a high yield.

Safety Precautions

  • 2-Toluidine: This reagent is toxic and a suspected carcinogen.[4][5] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[6]

  • 4-Bromophenol: This compound is harmful if swallowed and causes skin and eye irritation.[7][8][9][10] Avoid contact with skin and eyes, and wear appropriate PPE.

  • Sodium tert-butoxide: This is a corrosive and moisture-sensitive reagent. Handle it in a dry environment and avoid contact with skin and eyes.

  • Palladium Catalyst: Palladium compounds can be toxic and should be handled with care.

Catalytic Cycle

G pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)(L)₂-X] pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)(L)(NHR')-X] oa_complex->amine_complex Ligand Exchange (R'NH₂) amide_complex [Ar-Pd(II)(L)(NR')] amine_complex->amide_complex Deprotonation (Base) amide_complex->pd0 Reductive Elimination product Ar-NHR' amide_complex->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting and Scale-up Considerations

  • Low Yield: If the reaction yield is low, ensure that all reagents are of high purity and the solvent is anhydrous. The inert atmosphere must be strictly maintained throughout the reaction. Catalyst and ligand loading may need to be optimized.

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or temperature. However, be aware that prolonged heating can lead to catalyst decomposition.

  • Scale-up: When scaling up the reaction, efficient stirring is crucial to ensure proper mixing of the heterogeneous mixture. The exothermicity of the reaction should be monitored, especially during the initial heating phase. A gradual addition of the base might be necessary for very large-scale preparations. The purification by column chromatography may become impractical on a very large scale; alternative purification methods such as recrystallization or distillation should be explored.

Conclusion

This application note provides a robust and scalable protocol for the synthesis of 4-(2-Methylanilino)phenol via a palladium-catalyzed Buchwald-Hartwig amination. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently implement and adapt this procedure for their specific needs. The detailed step-by-step guide, along with safety precautions and troubleshooting tips, aims to facilitate the successful synthesis of this important chemical intermediate.

References

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (2023). PMC. Retrieved from [Link][11]

  • MURAL - Maynooth University Research Archive Library. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Retrieved from [Link][3]

  • ResearchGate. (2025). Synthesis of 4-[(tetrahydro-2h-pyran-2-yl)oxy]phenol. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Synthesis of m-Aryloxy Phenols. Retrieved from [Link]

  • MDPI. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Retrieved from [Link]

  • Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link][2]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link][1]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. Retrieved from [Link]

  • NIH. (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-aminophenol. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 4-(2'-methoxyethyl) phenol.
  • Carl ROTH. (n.d.). Safety Data Sheet: o-Toluidine. Retrieved from [Link][4]

  • PENTA. (2024). o-Toluidine SAFETY DATA SHEET. Retrieved from [Link][5]

Sources

Method

Application Notes &amp; Protocols for High-Throughput Screening of 4-(2-Methylanilino)phenol Derivatives

Abstract This guide provides a comprehensive framework for the high-throughput screening (HTS) of 4-(2-Methylanilino)phenol derivatives, a chemical scaffold with significant potential in drug discovery. We detail a strat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the high-throughput screening (HTS) of 4-(2-Methylanilino)phenol derivatives, a chemical scaffold with significant potential in drug discovery. We detail a strategic, multi-tiered screening cascade designed to efficiently identify and characterize bioactive compounds from large libraries. The protocols herein are grounded in established biochemical and cell-based methodologies, optimized for the 96-well and 384-well formats essential for modern HTS campaigns.[1] Each section elucidates the scientific rationale behind the chosen assays, provides detailed step-by-step protocols, and outlines the necessary controls and data analysis pipelines to ensure scientific rigor and reproducibility.

Introduction: The Rationale for Screening 4-(2-Methylanilino)phenol Derivatives

The 4-(2-Methylanilino)phenol scaffold is of considerable interest in medicinal chemistry. The phenolic hydroxyl group is a well-known hydrogen donor and can play a crucial role in antioxidant activity and interactions with protein active sites. The substituted aniline moiety provides a versatile backbone for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Derivatives of this class may exhibit a range of biological activities, including but not limited to, antioxidant, anti-inflammatory, cytotoxic, and enzyme inhibitory effects. High-throughput screening provides a powerful and efficient means to explore the biological potential of a large library of these derivatives, accelerating the identification of promising lead compounds for further development.[2]

This application note will focus on three primary areas of screening relevant to this chemical class:

  • Antioxidant Capacity: To identify compounds that can mitigate oxidative stress.

  • Cytotoxicity and Cell Viability: To assess the potential of compounds as cytotoxic agents (e.g., for oncology) or to flag off-target toxicity early.

  • Enzyme Inhibition: With a focus on protein kinases, a major class of drug targets.

The following diagram illustrates the proposed screening cascade:

HTS_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Confirmation cluster_2 Tertiary & Advanced Characterization Library Compound Library (4-(2-Methylanilino)phenol Derivatives) Primary_Assay Primary HTS Assay (e.g., DPPH Antioxidant Assay) Library->Primary_Assay Single Concentration Hit_ID Initial Hit Identification Primary_Assay->Hit_ID Dose_Response Dose-Response Curves (IC50/EC50 Determination) Hit_ID->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., ABTS Assay) Dose_Response->Orthogonal_Assay Hit_Confirmation Confirmed Hits Orthogonal_Assay->Hit_Confirmation Cell_Based Cell-Based Assays (Cytotoxicity, Target Engagement) Hit_Confirmation->Cell_Based Enzyme_Assay Enzyme Inhibition Assays (e.g., Kinase Activity) Hit_Confirmation->Enzyme_Assay Lead_Opt Lead Optimization Cell_Based->Lead_Opt Enzyme_Assay->Lead_Opt

Caption: High-throughput screening cascade for 4-(2-Methylanilino)phenol derivatives.

Biochemical Assays: Assessing Intrinsic Molecular Activity

Biochemical assays are fundamental in HTS as they measure the direct interaction of a compound with a molecular target or its effect on a chemical reaction in a controlled, cell-free environment.[3] This approach minimizes the complexities of cellular systems, providing a clear initial assessment of a compound's intrinsic activity.

Antioxidant Capacity Screening

The phenolic moiety of the target compounds makes them prime candidates for possessing antioxidant properties. We will detail two widely used and robust assays for HTS: the DPPH and ABTS radical scavenging assays.[4]

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a colorimetric method based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[5] This reduces the DPPH radical to its non-radical form, DPPH-H, resulting in a color change from deep violet to pale yellow, which can be measured spectrophotometrically.[5] The degree of discoloration is directly proportional to the antioxidant capacity of the compound.[5]

Protocol: HTS-Adapted DPPH Assay (96-well format)

  • Reagent Preparation:

    • DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of methanol. Store at -20°C in the dark.

    • DPPH Working Solution (~0.1 mM): Dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm.[5] Prepare this solution fresh daily and protect it from light.

    • Compound Plates: Prepare a 10 mM stock of each derivative in DMSO. In a 96-well plate, perform serial dilutions to create a range of concentrations for testing. For a primary screen, a single concentration (e.g., 10 µM) is often used.

  • Assay Procedure:

    • Add 20 µL of the compound solution (or DMSO as a vehicle control) to the wells of a clear, flat-bottom 96-well plate.[6]

    • Add 180 µL of the DPPH working solution to all wells.

    • Incubate the plate for 30 minutes at room temperature, protected from light.[5]

    • Measure the absorbance at 517 nm using a microplate reader.[5]

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution with DMSO, and Abs_sample is the absorbance with the test compound.

    • For dose-response experiments, plot % inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal curve to determine the IC50 value.

Parameter Recommendation
Plate Type96-well, clear, flat-bottom
Final Volume200 µL
Wavelength517 nm
Incubation30 min, RT, dark
Positive ControlAscorbic Acid, Trolox
Negative ControlDMSO

Principle: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another spectrophotometric method that measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).[7] The pre-formed radical has a characteristic blue-green color, which diminishes upon reduction by an antioxidant. This assay is advantageous as it can be used at different pH values and is applicable to both hydrophilic and lipophilic compounds.

Protocol: HTS-Adapted ABTS Assay (96-well format)

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a 7 mM concentration.

    • Potassium Persulfate (2.45 mM): Prepare a 2.45 mM solution in water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS radical cation.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

  • Assay Procedure:

    • Add 10 µL of the compound solution (or DMSO control) to the wells of a 96-well plate.

    • Add 190 µL of the diluted ABTS•+ working solution to each well.[8]

    • Incubate for 5-10 minutes at room temperature.[8]

    • Read the absorbance at 734 nm.[8]

  • Data Analysis: Calculation of % inhibition and IC50 is performed as described for the DPPH assay.

Enzyme Inhibition Screening: Protein Kinase Assays

Protein kinases are a major class of drug targets, and many small molecule inhibitors have phenolic scaffolds.[9] A universal approach for screening kinase inhibitors in an HTS format is to detect the production of ADP, a common product of all kinase reactions.[10]

Principle: ADP-Glo™ Kinase Assay (Promega) is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced. The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction. The light output is proportional to the ADP concentration and, therefore, to the kinase activity.

Kinase_Assay cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP to ATP Conversion & Detection Kinase Kinase + Substrate + ATP + Inhibitor (Test Compound) ADP_Prod ADP + Phosphorylated Substrate Kinase->ADP_Prod Incubation ADP_Glo_Reagent Add ADP-Glo™ Reagent ADP_Prod->ADP_Glo_Reagent ATP_Depletion Remaining ATP is depleted ADP_Glo_Reagent->ATP_Depletion Detection_Reagent Add Kinase Detection Reagent ATP_Depletion->Detection_Reagent ATP_Gen ADP is converted to ATP Detection_Reagent->ATP_Gen Luminescence Luciferase reaction generates light ATP_Gen->Luminescence

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Protocol: HTS-Adapted Kinase Inhibition Assay (384-well format)

  • Reagent Preparation:

    • Kinase Reaction Buffer: Prepare according to the specific kinase requirements (typically contains Tris-HCl, MgCl2, DTT, and BSA).

    • Reagents: Prepare kinase, substrate, and ATP solutions in the reaction buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to sensitively detect competitive inhibitors.[11]

    • Compound Plates: Prepare serial dilutions of the 4-(2-Methylanilino)phenol derivatives in DMSO.

  • Assay Procedure:

    • Dispense 1 µL of compound solution into a white, opaque 384-well plate.

    • Add 5 µL of the kinase/substrate mix.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[12]

    • Add 20 µL of Kinase Detection Reagent and incubate for 45 minutes at room temperature.[12]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate % inhibition relative to high (no enzyme) and low (DMSO vehicle) controls.

    • Determine IC50 values from dose-response curves.

Parameter Recommendation
Plate Type384-well, white, opaque
Final Volume41 µL
DetectionLuminescence
ControlsNo enzyme (max inhibition), DMSO (min inhibition)
ATP ConcentrationAt or near Km for the kinase

Cell-Based Assays: Assessing Phenotypic Effects

Cell-based assays are crucial for evaluating a compound's effect in a more biologically relevant context.[13] They provide insights into cytotoxicity, cell permeability, and effects on cellular pathways.

Cytotoxicity/Cell Viability Screening

Assessing the effect of compounds on cell viability is a critical step. This can identify compounds with potential as cytotoxic anticancer agents or flag compounds with undesirable toxicity. We describe two common HTS-compatible methods: the MTT assay and an ATP-based assay.[13]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[14] Viable cells contain mitochondrial reductases that convert the yellow, water-soluble MTT into a purple, insoluble formazan.[15] The formazan crystals are then solubilized, and the absorbance is measured, which is proportional to the number of viable cells.[14]

Protocol: HTS-Adapted MTT Assay (96-well format)

  • Cell Seeding:

    • Seed cells (e.g., HeLa, A549) in a 96-well, clear plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Add serial dilutions of the test compounds to the wells (final volume 100-200 µL). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • Assay Procedure:

    • Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.[14][16]

    • Incubate for 4 hours at 37°C.[14][15][17]

    • Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14][17]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16]

    • Read the absorbance at 570 nm.[17]

  • Data Analysis:

    • Calculate % viability relative to the vehicle control (100% viability) and a no-cell control (0% viability).

    • Determine IC50 values from dose-response curves.

Principle: The amount of ATP in a cell population is directly proportional to the number of viable cells, as ATP is rapidly degraded upon cell death.[18] This assay uses firefly luciferase to catalyze the oxidation of D-luciferin, a reaction that requires ATP and produces light.[19][20] The resulting luminescent signal is a highly sensitive and linear measure of cell viability.[18]

Protocol: HTS-Adapted ATP Assay (96-well format)

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as for the MTT assay (steps 1 and 2), but use white, opaque 96-well plates suitable for luminescence measurements.

  • Assay Procedure:

    • Equilibrate the plate and the detection reagent to room temperature.

    • Add a volume of a commercial ATP detection reagent (e.g., CellTiter-Glo®, Promega) equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • Calculate % viability and IC50 values as described for the MTT assay.

Parameter MTT Assay ATP Assay
Plate Type96-well, clear96-well, white, opaque
DetectionAbsorbance (570 nm)Luminescence
PrincipleMitochondrial reductase activityIntracellular ATP levels
ThroughputHighVery High (fewer steps)
SensitivityGoodExcellent

Data Management and Hit Prioritization

A robust HTS campaign generates a vast amount of data. Effective data analysis and hit prioritization are critical for success.

  • Quality Control: For each assay plate, calculate the Z'-factor to assess assay quality and robustness. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - [(3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|] where pos and neg refer to the positive and negative controls.

  • Hit Selection: In a primary screen, a "hit" is typically defined as a compound that produces a response greater than a certain threshold (e.g., 3 standard deviations from the mean of the negative controls).[21]

  • Dose-Response Confirmation: All initial hits must be re-tested in a dose-response format to confirm their activity and determine their potency (IC50 or EC50).

  • Orthogonal Validation: Confirmed hits should be tested in an orthogonal assay to rule out assay-specific artifacts. For example, an active from the DPPH assay should be confirmed in the ABTS assay.

Conclusion

The high-throughput screening methods detailed in this guide provide a robust and efficient strategy for identifying and characterizing bioactive 4-(2-Methylanilino)phenol derivatives. By employing a tiered approach that begins with broad biochemical screening and progresses to more complex cell-based assays, researchers can effectively navigate large compound libraries to discover promising lead candidates for drug development. The key to a successful HTS campaign lies in the careful selection of assays, rigorous execution of protocols, and stringent data analysis and validation.

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  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

  • Rajalingam, K. (2016). Cell Based Assays in High Throughput Mode (HTS). ResearchGate. Retrieved from [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. PubMed. Retrieved from [Link]

  • Kedare, S. B., & Singh, R. P. (2011). DPPH Radical Scavenging Assay. MDPI. Retrieved from [Link]

  • Creative Bioarray. (n.d.). ATP Cell Viability Assay. Retrieved from [Link]

  • Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Retrieved from [Link]

  • Re, R., et al. (1999). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. PMC - NIH. Retrieved from [Link]

  • RE-Place. (n.d.). ATP cell viability assay. Retrieved from [Link]

  • Pamenter, M. E., & Haddad, G. G. (2015). High-throughput cell death assays. PubMed - NIH. Retrieved from [Link]

  • Egan, D., et al. (2013). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PMC. Retrieved from [Link]

  • Bioquochem. (n.d.). ABTS Assay Kit - KF-01-002 250 tests (96 well plate). Retrieved from [Link]

  • DOJINDO. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]

  • Cell Biolabs. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Retrieved from [Link]

  • BMG LABTECH. (n.d.). ATP bioluminescence assay for cell cytotoxicity. Retrieved from [Link]

  • Zen-Bio. (n.d.). ABTS Antioxidant Assay Kit. Retrieved from [Link]

Sources

Application

Analytical techniques for monitoring reactions involving 4-(2-Methylanilino)phenol

This guide outlines the analytical protocols for monitoring 4-(2-Methylanilino)phenol, a critical redox-active intermediate often used in dye synthesis (e.g., indoaniline dyes) and as a specialized antioxidant in polymer...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the analytical protocols for monitoring 4-(2-Methylanilino)phenol, a critical redox-active intermediate often used in dye synthesis (e.g., indoaniline dyes) and as a specialized antioxidant in polymer chemistry.[1]

The guide focuses on its unique physicochemical behavior: a diphenylamine scaffold containing both a phenolic hydroxyl group and a secondary amine, making it highly susceptible to pH-dependent oxidation and protonation.[2]

Introduction & Molecule Profile[2][3][4][5][6][7]

4-(2-Methylanilino)phenol (CAS: 135-63-7, often referred to as 4-(o-Tolylamino)phenol) acts as a bridge between simple aminophenols and complex redox indicators.[1][2] Its utility lies in its reversible oxidation to a quinone-imine structure.[1][2] In drug development and industrial synthesis, monitoring the ratio of the reduced (phenolic) form to the oxidized (imino-quinone) form is critical for process control.

Physicochemical Snapshot
PropertyValue (Approx.)Analytical Implication
Structure

Diphenylamine core requires C18 RP-HPLC.[1][2]
MW 199.25 g/mol MS Target:

.
pKa (Amine) ~5.5Protonated at pH < 5 (Elutes faster).[1]
pKa (Phenol) ~10.2Ionized at pH > 10 (Avoid basic mobile phases).[1]
LogP 2.8 - 3.1Moderate hydrophobicity; requires >30% organic solvent for elution.[1][2]
Redox Potential ~0.3 - 0.5 V vs Ag/AgClSusceptible to air oxidation; samples must be quenched/stabilized.[1][2]

Core Analytical Methodologies

Method A: High-Performance Liquid Chromatography (HPLC-PDA-MS)

The Gold Standard for Quantitative Purity and Reaction Kinetics.[1][2]

Rationale: The dual functionality (amine/phenol) creates a "retention flip" based on pH. At neutral pH, the molecule is neutral and retains strongly.[2] At acidic pH (standard for LC-MS), the amine is protonated, improving peak shape but reducing retention.

Protocol 1: Reverse-Phase Separation
  • Instrument: UHPLC System with Photodiode Array (PDA) and Single Quadrupole MS.

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent end-capped C18.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1][2]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1][2]

  • Flow Rate: 0.4 mL/min.[1][2]

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5% Equilibration
1.00 5% Load/Desalt
8.00 95% Linear Gradient
10.00 95% Wash
10.10 5% Re-equilibration

| 13.00 | 5% | End |[1][2]

Detection Parameters:

  • UV Channel 1 (Quantitation): 285 nm (Absorption max of the reduced diphenylamine).

  • UV Channel 2 (Impurity): 550–650 nm (Broadband monitoring for oxidized quinone-imine species, which are typically blue/cyan).[1][2]

  • MS: ESI Positive Mode, Scan range 100–500 m/z.[2] Target ion: 200.3 m/z.[1][2]

Sample Preparation (Critical):

  • Quenching: If monitoring an oxidative reaction, immediately quench the aliquot with ascorbic acid (10 mM final conc.) or sodium metabisulfite to freeze the redox state.[2]

  • Dilution: Dilute to ~50 µg/mL in Water:Acetonitrile (50:50).

Method B: In-Situ Electrochemical Monitoring (Cyclic Voltammetry)

Best for: Determining thermodynamic stability and oxidation potentials.[1]

Rationale: 4-(2-Methylanilino)phenol undergoes a 2-electron, 2-proton oxidation to form the corresponding quinone imine.[1][2] CV allows you to see if side reactions (dimerization) are occurring effectively.[1][2]

Protocol 2: CV Setup[1][2]
  • Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05 µm alumina.[2]

  • Counter Electrode: Platinum wire.[1][2]

  • Reference Electrode: Ag/AgCl (3M KCl).[1][2]

  • Electrolyte: 0.1 M Phosphate Buffer (pH 7.0) or Acetate Buffer (pH 4.5).

  • Scan Rate: 50, 100, 200 mV/s.[2]

  • Range: -0.2 V to +0.8 V.

Interpretation:

  • Look for a reversible anodic peak (

    
    ) around +0.3–0.4 V.[1]
    
  • Irreversibility: If the return cathodic peak (

    
    ) is absent or diminished, the oxidized product is unstable and likely hydrolyzing (a common degradation pathway for quinone imines).
    

Visualizing the Reaction & Analysis Workflow

The following diagram illustrates the oxidative pathway of 4-(2-Methylanilino)phenol and the decision logic for selecting the analytical method.

G Start 4-(2-Methylanilino)phenol (Reduced Form) Inter Radical Cation (Transient) Start->Inter -e-, -H+ HPLC HPLC-MS (Quantifies All Species) Start->HPLC Routine QC CV Cyclic Voltammetry (Measures E_ox) Start->CV Redox Potential Product Quinone Imine (Oxidized Form) Inter->Product -e-, -H+ Hydrolysis Hydrolysis Products (Benzoquinone + o-Toluidine) Product->Hydrolysis +H2O (Slow) UV_Vis In-Situ UV-Vis (Detects Color Change) Product->UV_Vis λ_max > 600nm

Caption: Figure 1. Oxidative pathway of 4-(2-Methylanilino)phenol and corresponding analytical detection strategies. The quinone imine formation is the primary oxidation event.

Troubleshooting & Validation Criteria

Common Issues and Fixes
SymptomProbable CauseCorrective Action
Peak Tailing (HPLC) Interaction of secondary amine with silanols.[1][2]Ensure mobile phase pH is acidic (< 3.[1][2]0) or add 10mM Ammonium Acetate.[1][2] Use end-capped columns.
Double Peaks Partial oxidation in the vial.[2]Add antioxidant (Ascorbic Acid) to the sample diluent. Use amber vials.
Low Recovery Adsorption to plasticware.[1][2]Use glass inserts; this molecule is moderately lipophilic.[1][2]
Drifting Retention Time pH instability in mobile phase.[1][2]Use buffered mobile phases (Formic Acid/Ammonium Formate) rather than just acid water.[1][2]
System Suitability Standards

For a validated protocol, ensure the following prior to running samples:

  • Precision: 5 replicate injections of standard (RSD < 2.0%).

  • Resolution:

    
     between the main peak and the nearest oxidation impurity.[2]
    
  • Tailing Factor:

    
     (Critical for amine-containing compounds).[1][2]
    

References

  • NIST Chemistry WebBook. 4-(Phenylamino)phenol derivatives and spectral data.[1][2] National Institute of Standards and Technology.[1][2] [Link][1]

  • PubChem Database. Compound Summary for 4-(2-Methylanilino)phenol (and related diphenylamines). National Center for Biotechnology Information.[1][2] [Link]

  • Corbett, J. F. (1970).[1][2] The Chemistry of Hair-dye Oxidation Products.[1][2] (Classic reference on the oxidation mechanism of p-aminophenols and diphenylamines to indo dyes).[1][2] Journal of the Society of Cosmetic Chemists.[2]

  • Agilent Technologies. Analysis of Aromatic Amines by HPLC-MS. Application Note 5991-XXXX.[1][2] [Link]

  • Bard, A. J., & Faulkner, L. R. Electrochemical Methods: Fundamentals and Applications.[2] (Standard text for interpreting Cyclic Voltammetry of redox couples). Wiley.[1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting purification of 4-(2-Methylanilino)phenol by chromatography

[1][2] Subject: Troubleshooting Chromatography & Isolation Methodologies Ticket ID: PUR-42MAP-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Subject: Troubleshooting Chromatography & Isolation Methodologies Ticket ID: PUR-42MAP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1][2]

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 4-(2-Methylanilino)phenol (also known as N-(o-tolyl)-4-aminophenol).[1][2]

Before we troubleshoot, we must understand the "personality" of your molecule. You are dealing with a diphenylamine derivative containing both a phenolic hydroxyl group and a secondary amine.[1]

  • The Trap: This molecule is an aminophenol .[1][3][4][5] These are notoriously prone to oxidation, forming quinone imines (often pink, brown, or violet) upon exposure to air or acidic silica surfaces.[2]

  • The Dual-Nature: It possesses an acidic proton (phenol, pKa ~10) and a basic nitrogen (aniline derivative, pKa ~4-5).[2] This amphoteric nature often leads to "tailing" or irreversible adsorption on standard silica gel.[1]

This guide addresses specific failure modes you are likely encountering.

Part 1: Pre-Chromatography Diagnostics (Triage)

Q: My crude mixture turns dark brown/violet when I dissolve it. Is my product gone?

A: Not necessarily, but you are witnessing oxidation.[2] Aminophenols are redox-active.[1][2] The color often comes from a small percentage (<1%) of the oxidized quinone-imine impurity, which has a very high extinction coefficient.[2]

  • Action: Perform a Thin Layer Chromatography (TLC) spot test. If the main spot is still UV-active and matches your product's Rf, the bulk material is intact.[1][2]

  • Prevention: Always dissolve your crude sample in degassed solvents and keep it under nitrogen/argon until injection.[1][2] Avoid acetone if possible, as it can form Schiff bases with primary amine impurities (though less likely with your secondary amine product, it complicates the crude matrix).

Q: How do I choose the right stationary phase?

A: This is the most critical decision. Standard silica gel is acidic (pH ~5) and can catalyze the oxidation of your compound during the run.

Stationary PhaseSuitabilityNotes
Standard Silica (Irregular) Risk: High Causes tailing and oxidation.[1][2] Only use if pre-treated (see Part 2).
Neutral Alumina Risk: Low Recommended. Non-acidic surface prevents decomposition.[1]
Amine-Functionalized Silica Risk: Low Excellent for preventing tailing.[1][2] "Deactivates" silanols.[1][2]
C18 (Reverse Phase) Risk: Medium Good separation, but water in mobile phase can promote oxidation if not degassed.

Part 2: Method Development & Troubleshooting

Issue 1: "The Band is Tailing / Streaking"

User Report: "My product elutes as a long streak rather than a tight band. I'm losing yield in the mixed fractions."

Root Cause: The secondary amine nitrogen in 4-(2-Methylanilino)phenol is hydrogen-bonding with the acidic silanol (Si-OH) groups on the silica surface.[1][2]

The Fix (The "Modifier" Protocol): You must block the silanol sites. Add a basic modifier to your mobile phase.[1][2]

  • Standard Modifier: Add 1% Triethylamine (TEA) to your solvent system (e.g., Hexane/Ethyl Acetate + 1% TEA).

    • Note: You must flush the column with the TEA-containing solvent before loading your sample to "neutralize" the silica.[1][2]

  • Alternative: Use 1% Ammonia in Methanol if running a DCM/MeOH gradient.[1]

Issue 2: "The Column Turned Pink/Brown During the Run"

User Report: "The silica turned pink at the top, and the color spread down. My recovered product is impure."

Root Cause: Oxidative decomposition catalyzed by the stationary phase.[1] The longer the compound sits on the silica, the more it degrades.

The Fix (Speed & Surface):

  • Switch to Neutral Alumina: Alumina does not have the acidic protons that catalyze this oxidation.[1]

  • The "Flash" Principle: If you must use silica, increase your flow rate. You want the compound off the column in under 15 minutes.

  • Degas Solvents: Sonicate your mobile phase under vacuum to remove dissolved oxygen.[1][2]

Issue 3: "I Can't Separate it from the Starting Material (o-Toluidine)"

User Report: "The starting amine (2-methylaniline) is co-eluting with my product."

Root Cause: Both are amines, but their polarities differ significantly due to the phenolic -OH on your product.[1][2]

The Fix (Gradient Optimization):

  • Impurity: o-Toluidine (Non-polar, elutes early).[1][2]

  • Product: 4-(2-Methylanilino)phenol (Polar, elutes later).[1][2]

  • Strategy: Start with a very non-polar mobile phase to flush the toluidine, then ramp up polarity.

Recommended Gradient (Silica):

  • Solvent A: Hexane (or Heptane) + 1% TEA

  • Solvent B: Ethyl Acetate + 1% TEA

  • Profile: Hold at 5% B for 3 CV (Column Volumes) to elute toluidine. Ramp to 40% B over 10 CV to elute product.

Part 3: Visual Troubleshooting Workflows

Decision Matrix: Choosing the Right Purification Path

PurificationStrategy Start Start: 4-(2-Methylanilino)phenol Crude CheckTLC Step 1: TLC Spot Test (Check Stability) Start->CheckTLC IsStable Is the spot stable on Silica TLC? CheckTLC->IsStable Unstable No: Turns Brown/Pink IsStable->Unstable Decomposes Stable Yes: Stable Spot IsStable->Stable Intact UseAlumina Use Neutral Alumina (Prevents Acidic Oxidation) Unstable->UseAlumina CheckShape Does it tail/streak? Stable->CheckShape TailingYes Yes: Tailing CheckShape->TailingYes TailingNo No: Good Shape CheckShape->TailingNo AddTEA Add 1% Triethylamine (TEA) to Mobile Phase TailingYes->AddTEA StandardRun Standard Flash (Hex/EtOAc) TailingNo->StandardRun

Figure 1: Decision matrix for selecting stationary phase and mobile phase modifiers based on compound stability and peak shape.

Experimental Workflow: The "Buffered" Silica Method

If you cannot use Alumina and must use Silica, follow this strict protocol to minimize loss.

Workflow Step1 1. Slurry Prep Mix Silica with Hexane + 1% TEA Step2 2. Column Conditioning Flush 2 CV to neutralize acid sites Step1->Step2 Step3 3. Sample Loading Load as liquid (DCM) or dry load on Celite Step2->Step3 Step4 4. Elution Gradient 0-40% EtOAc/Hex (Maintain 1% TEA) Step3->Step4 Step5 5. Fraction Collection Collect immediately into flasks under N2 Step4->Step5 Step6 6. Evaporation Rotovap < 40°C Do not dry completely Step5->Step6

Figure 2: Step-by-step protocol for purifying aminophenols on silica gel using amine modifiers.

Part 4: Post-Run Handling (The "Landing")

Q: My product turned purple in the collection flask. What happened?

A: Aminophenols are sensitive to light and air in solution.[1][5]

  • The Fix: Do not leave fractions sitting on the bench. Evaporate them immediately.

  • Storage: Store the solid under an inert atmosphere (Argon/Nitrogen) in the dark at -20°C.

  • Recrystallization: If the product is slightly colored after the column, recrystallization is often superior to a second column. Common solvents for this class of compounds include Ethanol/Water or Toluene (hot to cold).

References

  • Biotage. (2018).[1] The Flash Purification Handbook: Silica Selection and Mobile Phase Optimization.[1]

  • PubChem. (2025).[1][5] 4-Aminophenol Compound Summary (Chemical Properties & pKa Data). National Library of Medicine.[1]

  • Teledyne ISCO. (2022).[1] Purification of Amine-Containing Compounds using RediSep Amine Columns.[1][2] Application Note AN102.[1][2]

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1][2] (General reference for aminophenol handling).

  • Sorbent Technologies. (2022).[1] Amino Silica Gel Applications and Mechanisms.[1][2][6]

Sources

Optimization

Optimization of reaction conditions for synthesizing 4-(2-Methylanilino)phenol

Ticket ID: #SYN-4MAP-OPT Subject: Optimization of Reaction Conditions & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of 4-(2-Methylan...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-4MAP-OPT Subject: Optimization of Reaction Conditions & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 4-(2-Methylanilino)phenol (also known as 4-(o-tolylamino)phenol) presents two primary chemical challenges:

  • Chemoselectivity: You must couple the aryl halide to the amine (-NH2) of 4-aminophenol without touching the hydroxyl (-OH) group, avoiding the formation of the O-arylated ether byproduct.

  • Steric Hindrance: The ortho-methyl group on the coupling partner (o-bromotoluene or o-toluidine) creates significant steric bulk, slowing down the oxidative addition or reductive elimination steps in metal-catalyzed cycles.

This guide prioritizes the Buchwald-Hartwig Cross-Coupling protocol using BrettPhos , which is the industry "Gold Standard" for selective N-arylation of aminophenols.

Part 1: The Optimized Protocol (Gold Standard)

Do not use standard ligands (e.g., PPh3, dppf) for this transformation. They lack the bulk required to enforce reductive elimination with the ortho-substituted partner and the electronic specificity to prevent O-arylation.

Reagents & Stoichiometry
ComponentRoleEquiv.Recommended Reagent
Substrate A Nucleophile1.04-Aminophenol (High purity, white crystals)
Substrate B Electrophile1.12-Bromotoluene (preferred over chloro)
Catalyst Pre-catalyst0.5-2 mol%BrettPhos Pd G3 or Pd₂(dba)₃ (1%) + BrettPhos (2%)
Base Deprotonation2.2LiHMDS (1M in THF) or K₂CO₃ (weaker, requires longer time)
Solvent MediumN/At-Amyl Alcohol or 1,4-Dioxane (Anhydrous)
Step-by-Step Workflow
  • Inert Setup: Charge a reaction tube with 4-aminophenol (1.0 equiv), BrettPhos Pd G3 (0.01 equiv), and a magnetic stir bar.

    • Note: If using Pd₂(dba)₃ + Ligand, premix them in the solvent for 5 mins before adding substrates.

  • Evacuation: Seal the tube and cycle vacuum/Argon three times. This is critical; aminophenols oxidize rapidly to quinone imines in air.

  • Liquid Addition: Under Argon counterflow, add 2-bromotoluene (1.1 equiv) and anhydrous solvent (0.2 M concentration).

  • Base Addition: Add LiHMDS (2.2 equiv) dropwise.

    • Why LiHMDS? It is strong enough to deprotonate the amine but, when paired with BrettPhos, the catalyst system kinetically favors the N-arylation over O-arylation.

  • Reaction: Heat to 90–110°C for 8–12 hours.

  • Quench: Cool to room temperature. Dilute with EtOAc and quench with saturated NH₄Cl.

Part 2: Visualization of the Mechanism

The following diagram illustrates the catalytic cycle and the critical decision points where the reaction can fail (O-arylation vs. N-arylation).

ReactionPathway Start Start: Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + 2-Bromotoluene Side_Ox SIDE PATH: Oxidation to Quinone Start->Side_Ox O2 Leak Coord Amine Coordination (Steric Check) OxAdd->Coord + 4-Aminophenol Deprot Deprotonation (Base) Coord->Deprot + LiHMDS Side_O SIDE PATH: O-Arylation Coord->Side_O Wrong Ligand (Lack of steric bulk) RedElim Reductive Elimination (Product Release) Deprot->RedElim BrettPhos directs N-selectivity RedElim->Start Regenerate Pd(0)

Caption: The catalytic cycle highlighting the critical role of the ligand in enforcing N-selectivity and overcoming steric hindrance.

Part 3: Troubleshooting & FAQs

Module 1: Conversion Issues (The "Engine" is stalled)

Q: The reaction stalls at 40% conversion. Adding more catalyst doesn't help. Why?

  • Diagnosis: Catalyst poisoning or "Pd-Black" precipitation.

  • Root Cause: The ortho-methyl group on the bromotoluene makes the oxidative addition slow, but the reductive elimination is even harder. If the catalyst rests too long in the intermediate state, it decomposes.

  • Solution:

    • Switch Solvent: Move from Toluene to t-Amyl Alcohol . The slightly polar, protic nature of t-Amyl alcohol can stabilize the polar transition states of the amination step.

    • Increase Temp: Bump temperature to 110°C .

    • Check Halide: Ensure you are using 2-Bromotoluene , not 2-Chlorotoluene. The chloride bond is too strong for standard activation without extremely specialized ligands (e.g., highly hindered NHCs).

Q: I see a lot of dehalogenated starting material (Toluene) instead of product.

  • Diagnosis: Hydrodehalogenation.

  • Root Cause: This is a "β-hydride elimination" equivalent or reduction by the solvent/base. It happens when the amine nucleophile is too slow to enter the cycle.

  • Solution: Increase the concentration of the amine. Ensure your solvent is strictly anhydrous.

Module 2: Selectivity Issues (Wrong Isomer)

Q: I am observing a byproduct with the same mass. Is it the ether?

  • Diagnosis: O-Arylation (formation of 4-(2-methylphenoxy)aniline).

  • Root Cause: The phenol -OH is more acidic than the amine -NH2. With simple ligands (PPh3), the Pd binds to the "harder" phenoxide nucleophile.

  • Solution:

    • Ligand Switch: You must use BrettPhos or RuPhos . These bulky, electron-rich ligands create a "pocket" that favors the coordination of the neutral nitrogen over the anionic oxygen [1].

    • Base Switch: If using NaH, stop immediately. Switch to LiHMDS or NaOtBu . The lithium counter-ion in LiHMDS can coordinate to the phenoxide, "masking" it and preventing it from attacking the Palladium center.

Module 3: Stability & Workup (The "Time Bomb")

Q: My product turns purple/black during column chromatography.

  • Diagnosis: Oxidation to the Quinone Imine.

  • Root Cause: 4-(arylamino)phenols are electron-rich and redox-active. Silica gel is slightly acidic and can catalyze the oxidation of the product in the presence of air.

  • Solution:

    • Neutralize Silica: Pre-treat your silica column with 1% Triethylamine in Hexanes. This neutralizes acidic sites.

    • Additive: Add 0.1% Ascorbic Acid to your aqueous workup layers to scavenge oxygen.

    • Storage: Store the solid under Argon in the dark.

Part 4: Troubleshooting Logic Tree

Use this flow to diagnose your specific failure mode.

Troubleshooting Problem Identify Problem LowYield Low Yield / No Reaction Problem->LowYield WrongProd Wrong Product / Isomer Problem->WrongProd Decomp Product Decomposes (Black) Problem->Decomp CheckCat Check Ligand: Is it BrettPhos? LowYield->CheckCat CheckBase Check Base: Is it NaH? WrongProd->CheckBase CheckSilica Did you use Acidic Silica? Decomp->CheckSilica CheckHalide Check Halide: Is it Bromide? CheckCat->CheckHalide Yes FixLigand Action: Use BrettPhos/RuPhos for steric/chemoselectivity CheckCat->FixLigand No -> Switch to BrettPhos FixBase Action: Use LiHMDS to mask Phenoxide CheckBase->FixBase Yes -> Switch to LiHMDS FixWorkup Action: Neutralize Silica & Use Ascorbic Acid CheckSilica->FixWorkup Yes -> Add 1% Et3N

Caption: Decision tree for diagnosing yield, selectivity, and stability issues during synthesis.

References

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols.[1][2] Journal of the American Chemical Society, 131(47), 17423–17429.[1] [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Anderson, K. W., et al. (2006). The Selective Reaction of Aryl Halides with Ammonia and Hexamethyldisilazane. Journal of the American Chemical Society, 128(29), 9356–9357. [Link]

Sources

Troubleshooting

Identifying and minimizing side products in 4-(2-Methylanilino)phenol reactions

Synthesis, Purification, and Impurity Control[1][2][3] Executive Summary 4-(2-Methylanilino)phenol (also known as 4-(o-Toluidino)phenol) is a critical intermediate in the synthesis of redox indicators, dye couplers, and...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Purification, and Impurity Control[1][2][3]
Executive Summary

4-(2-Methylanilino)phenol (also known as 4-(o-Toluidino)phenol) is a critical intermediate in the synthesis of redox indicators, dye couplers, and specific antioxidant systems.[1][2][3] Its synthesis, typically via the acid-catalyzed condensation of hydroquinone with o-toluidine, is thermodynamically controlled and prone to specific side-reactions.[1][3]

This guide addresses the three most common failure modes: Over-arylation (Bis-formation) , Oxidative Degradation (Pink/Brown coloration) , and Thermal Polymerization (Tars) .[1][2][3]

Module 1: The Reaction & Impurity Landscape

The primary synthesis involves the nucleophilic attack of o-toluidine on hydroquinone under acidic conditions.[3] Because hydroquinone is bifunctional, the reaction competes between mono-substitution (Target) and di-substitution (Impurity A).[1][2][3]

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways leading to the target molecule versus the primary side products.[3]

ReactionPath HQ Hydroquinone (Starting Material) Target 4-(2-Methylanilino)phenol (TARGET) HQ->Target + o-Toluidine Acid Cat. / -H2O Tol o-Toluidine (Reagent) ImpurityA Bis-Adduct (N,N'-di(o-tolyl)-p-phenylenediamine) Target->ImpurityA + o-Toluidine Over-reaction ImpurityB Quinone Imine (Oxidized Impurity) Target->ImpurityB [O] Air/Heat -2H

Figure 1: Reaction cascade showing the genesis of the Bis-adduct (Impurity A) and Oxidative species (Impurity B).[2][3][4]

Module 2: Troubleshooting & Minimization Strategies
Issue 1: High Levels of Bis-Adduct (Impurity A)

Symptom: HPLC shows a large hydrophobic peak eluting after the product; melting point is significantly higher than expected (>140°C).[2] Mechanism: The product, 4-(2-methylanilino)phenol, contains a secondary amine that is still nucleophilic.[1][2][3] If the concentration of o-toluidine is too high or the reaction runs too long, the second hydroxyl group on the phenol ring is displaced.[3]

ParameterRecommended ControlScientific Rationale
Stoichiometry Hydroquinone Excess (1.5 : 1) Le Chatelier’s principle.[1][2][3] Excess hydroquinone statistically favors mono-substitution by "diluting" the active product from the amine reagent [1].[3]
Conversion Limit Stop at 80-85% Conversion The rate of Bis-formation accelerates as the concentration of the mono-product increases.[3] Do not chase 100% yield.
Acid Catalyst Phosphoric Acid (H3PO4) Milder acids reduce the activation energy for the second substitution less drastically than strong mineral acids like HCl.[2]

Corrective Action: If Impurity A is present >5%:

  • Dissolve crude mixture in dilute aqueous NaOH (The target phenol is soluble; the Bis-adduct is not).[2][3]

  • Filter off the insoluble Bis-adduct.[1][3]

  • Re-precipitate the target by neutralizing the filtrate with acetic acid.[3]

Issue 2: Product Discoloration (Pink/Purple)

Symptom: Product turns pink or violet upon filtration or drying.[1][2][3] Mechanism: 4-(2-Methylanilino)phenol is an aminophenol derivative.[1][2][3] These are easily oxidized to Indophenols or Quinone Imines (Impurity B) by atmospheric oxygen, especially under basic conditions or in solution [2].[1][2]

FAQ: Why is my white solid turning purple on the filter paper?

This is surface oxidation.[3] The "Pink" species has a high extinction coefficient, so even trace amounts (ppm levels) look disastrous.[2]

Prevention Protocol:

  • Inert Atmosphere: Run the reaction and the initial workup under Nitrogen or Argon.

  • Reducing Agents: Add 0.5% w/w Sodium Dithionite (Na2S2O4) or Sodium Metabisulfite to the aqueous workup buffers.[2][3] This reduces any formed quinone imines back to the leuco (colorless) phenol form [3].[2][3]

  • pH Control: Avoid prolonged exposure to high pH (>10).[2][3] Aminophenols oxidize rapidly in base.[2][3]

Issue 3: Low Yield / Sticky "Tars"

Symptom: Dark brown viscous oil at the bottom of the flask; low recovery of crystals. Mechanism: Thermal polymerization.[2][3] The o-methyl group provides steric hindrance, requiring higher temperatures for the condensation.[1][3] However, excessive heat (>180°C) promotes radical coupling between the aniline rings.[2][3]

Corrective Action:

  • Azeotropic Distillation: Use a solvent like Xylene or Dichlorobenzene to remove water.[3] This drives the equilibrium forward at a lower temperature (140-150°C) compared to a neat melt reaction [4].[2][3]

Module 3: Purification Workflow

Do not rely on a single step. Use this "Chemical Switch" method to ensure high purity (>99%).

Purification Crude Crude Reaction Mixture (HQ + Product + Bis + Tars) Step1 1. Dissolve in dilute NaOH Crude->Step1 Filter1 2. Filtration Step1->Filter1 Solids Solids (Discard) Bis-Adduct + Tars Filter1->Solids Insoluble Filtrate Filtrate (Keep) Sodium Phenolate of Target + HQ Filter1->Filtrate Soluble Step2 3. Acidify to pH 6-7 (Acetic Acid) Filtrate->Step2 Precip Precipitate Forms Step2->Precip Step3 4. Hot Filtration (Water Wash) Precip->Step3 Wash Filtrate (Discard) Unreacted Hydroquinone (Water Soluble) Step3->Wash Soluble Impurities Final Final Product 4-(2-Methylanilino)phenol Step3->Final Insoluble Product

Figure 2: The "Chemical Switch" purification logic utilizing the solubility difference between the phenolic target and non-phenolic impurities.[1][2][3]

References
  • Smith, M. B. (2020).[1][2][3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition.[1][2][3] Wiley.[2][3] (See section on Nucleophilic Aromatic Substitution). [1][2]

  • Mitchell, S. C., & Waring, R. H. (2000).[1][2][3] Aminophenols.[2][3][5] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1][3] (Details oxidation sensitivity of p-aminophenols). [1][2]

  • Nagarajan, R., et al. (2016).[1][2][3] Process for the purification of p-aminophenol. U.S. Patent 9,255,065.[2][3] (Describes the use of dithionite for color stabilization).

  • Ricci, A. (2000).[1][2][3] Modern Amination Methods. Wiley-VCH.[1][3] (Discusses Bucherer reaction thermodynamics and water removal). [1][2]

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds

Welcome to the technical support center dedicated to addressing a common yet vexing challenge in analytical chemistry: peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of phenolic compounds. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a common yet vexing challenge in analytical chemistry: peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of phenolic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter this issue and require both a deep understanding of the root causes and practical, actionable solutions. As your virtual application scientist, I will walk you through the causality of peak tailing and provide field-proven troubleshooting strategies to restore the symmetry, resolution, and accuracy of your chromatograms.

Part 1: Understanding the "Why" - The Genesis of a Tailing Peak

Before we dive into troubleshooting, it's crucial to understand the underlying mechanisms that cause a symmetrical, Gaussian peak to distort into a tailing one. A tailing peak, quantitatively defined by an asymmetry factor (As) or tailing factor (TF) greater than 1.2, can compromise resolution, and lead to inaccurate integration and quantification.[1][2]

For phenolic compounds, the primary culprits are often secondary chemical interactions within the analytical column, though physical issues with the HPLC system can also be responsible.

The Main Offender: Secondary Interactions with Residual Silanols

In reversed-phase HPLC, the primary retention mechanism is the hydrophobic interaction between the analyte and the stationary phase (e.g., C18). However, the silica backbone of most columns has residual silanol groups (Si-OH) that are not fully covered by the bonded phase.[1][3] These silanols are acidic and can exist in an ionized state (Si-O-), especially at a mobile phase pH above 3.[1][3][4]

Phenolic compounds, with their polar hydroxyl groups, can engage in secondary polar interactions with these ionized silanols. This creates an alternative, stronger retention mechanism for a portion of the analyte molecules, causing them to lag behind the main band as it travels through the column, resulting in a tailing peak.[1][5]

Part 2: A Logical Troubleshooting Workflow

When faced with peak tailing, a systematic approach is key. The first step is to determine if the issue is chemical (affecting specific compounds) or physical (affecting all peaks).

Is it a Chemical or Physical Problem?

Inject a neutral, non-polar compound (a "probe" compound) that should not interact with silanols. If this compound exhibits a symmetrical peak while your phenolic analytes tail, the problem is almost certainly chemical in nature (i.e., secondary interactions).[6] If all peaks, including the neutral probe, are tailing, you may have a physical problem with your column or system.[6]

Visualizing the Troubleshooting Path

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues.

Troubleshooting_Workflow Start Peak Tailing Observed Check_All_Peaks Are ALL peaks tailing? Start->Check_All_Peaks Physical_Issue Likely Physical Issue Check_All_Peaks->Physical_Issue Yes Chemical_Issue Likely Chemical Issue (Secondary Interactions) Check_All_Peaks->Chemical_Issue No, only polar/ ionizable peaks Check_Column_Void Inspect Column Inlet for Voids/ Bed Deformation Physical_Issue->Check_Column_Void Optimize_pH Optimize Mobile Phase pH Chemical_Issue->Optimize_pH Check_Fittings Check Tubing and Fittings for Dead Volume Check_Column_Void->Check_Fittings Check_Frit Check for Blocked Column Frit Check_Fittings->Check_Frit Fix_Physical Reverse Flush Column or Replace Column/Fittings Check_Frit->Fix_Physical Check_Column_Type Evaluate Column Chemistry Optimize_pH->Check_Column_Type Sample_Considerations Assess Sample Effects Check_Column_Type->Sample_Considerations Fix_Chemical Implement Optimized Method Sample_Considerations->Fix_Chemical

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Part 3: Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address the specific issues you may be encountering.

Category 1: Chemical and Methodological Solutions

Q1: My phenolic acid peaks are tailing. Where should I start?

A1: The most critical parameter to check first is the mobile phase pH .[7] Phenolic compounds are acidic. To ensure they are in a single, non-ionized form, the mobile phase pH should be at least 1.5 to 2 pH units below the pKa of your analytes. For most phenols, this means operating at a low pH, typically between 2.5 and 3.0.[4][8] At this pH, the acidic silanol groups on the stationary phase are also protonated (Si-OH), which minimizes the secondary ionic interactions that cause tailing.[1][5]

Experimental Protocol: Mobile Phase pH Adjustment

  • Determine Analyte pKa: If unknown, find the pKa of your primary phenolic compounds from chemical literature.

  • Prepare Aqueous Buffer: Prepare a buffer with a pH between 2.5 and 3.0. Common choices include:

    • 0.1% Formic Acid in Water

    • 0.1% Trifluoroacetic Acid (TFA) in Water

    • Phosphate buffer (e.g., 10-20 mM potassium phosphate), adjusted to pH 2.5 with phosphoric acid.

  • pH Measurement: Crucially, measure the pH of the aqueous portion of the mobile phase before mixing with the organic modifier (e.g., acetonitrile or methanol).[8]

  • Equilibrate and Test: Equilibrate your column with the new mobile phase for at least 10-15 column volumes before injecting your sample.

Q2: I've lowered the pH, but I still see some tailing. What's my next step?

A2: If pH optimization alone isn't sufficient, your next step is to evaluate your column chemistry . Not all C18 columns are created equal.

  • Use an End-Capped Column: End-capping is a process where the manufacturer treats the silica with a small silylating agent (like trimethylchlorosilane) to block many of the accessible residual silanols.[1][5] Using a column that is specified as "end-capped" is highly recommended for polar analytes like phenols.

  • Choose High-Purity, Type B Silica: Modern columns often use high-purity, "Type B" silica, which has fewer metallic impurities and less acidic, more homogenous silanol groups. These columns are inherently less prone to causing peak tailing.[4]

  • Consider Alternative Stationary Phases: If tailing persists, a different stationary phase might be the solution. For phenolic compounds, which contain aromatic rings, a biphenyl phase can offer alternative selectivity through π-π interactions, often with improved peak shape.[9]

Column TypeKey FeatureSuitability for Phenolics
Traditional (Type A Silica) High silanol activity, potential metal impurities.Poor; prone to causing significant tailing.
End-Capped (Type B Silica) Residual silanols are chemically blocked.Good; significantly reduces tailing.[1][5]
High Purity (Type B Silica) Low metal content, homogenous silanol surface.Excellent; minimizes secondary interactions.[4]
Biphenyl Phase Provides π-π interactions with aromatic analytes.Excellent; offers alternative selectivity and often improves peak shape for aromatic phenols.[9]

Q3: Can my sample itself be the cause of the tailing?

A3: Yes, absolutely. Two common sample-related issues are column overload and sample matrix effects .

  • Column Overload: Injecting too high a concentration of your sample can saturate the active sites on the stationary phase, leading to peak distortion.[10]

    • Solution: Try diluting your sample by a factor of 5 or 10 and re-injecting. If the peak shape improves, you were likely overloading the column.

  • Sample Cleanliness and Matrix Effects: Complex sample matrices can contain components that bind irreversibly to the column, creating new active sites that cause tailing.

    • Solution: Implement a sample clean-up procedure, such as Solid Phase Extraction (SPE), before injection.[11][12] At a minimum, ensure your samples are filtered through a 0.22 or 0.45 µm syringe filter. Also, using a guard column is a cost-effective way to protect your analytical column from contaminants.[11]

Category 2: Physical and System-Related Solutions

Q4: All the peaks in my chromatogram, even my neutral marker, are tailing. What does this mean?

A4: When all peaks tail, it points towards a physical problem in the HPLC system, likely creating extra-column band broadening or a flow path distortion.[6] The issue is occurring before the separation even begins.

Visualizing the Problem: Flow Path Disruption

Flow_Path_Disruption cluster_0 Normal Flow Path cluster_1 Disrupted Flow Path a a b b

Caption: Disruption in the flow path before the column bed affects all peaks.

Troubleshooting Steps for Physical Issues:

  • Check for a Column Void: A void or channel can form at the inlet of the column bed due to pressure shocks or silica dissolution at high pH.[6][8] This void disrupts the sample band as it enters the column.

    • Diagnosis: Carefully disconnect the column and inspect the inlet. You may see a small depression in the packed bed.

    • Solution: In some cases, reversing the column and flushing it at a low flow rate can help settle the bed.[8] However, this is often a temporary fix, and the column will likely need to be replaced.

  • Inspect for a Blocked Frit: Particulate matter from the sample or pump seals can clog the inlet frit of the column, distorting the flow path.[2]

    • Diagnosis: A sudden increase in backpressure along with peak tailing is a strong indicator.

    • Solution: Reverse the column and flush it to a waste container (do not flush debris into your detector). If this fails, the column must be replaced.[2]

  • Minimize Extra-Column Volume: Excessive dead volume in tubing and fittings can cause all peaks to broaden and tail.[8][13]

    • Diagnosis: Ensure you are using tubing with a narrow internal diameter (e.g., 0.005" or smaller for UHPLC) and that all connections are properly made (ferrules are correctly seated, and tubing is pushed all the way into the port).[12][13]

    • Solution: Cut tubing to the shortest necessary lengths and use zero-dead-volume fittings.

References

  • Element Lab Solutions. Peak Tailing in HPLC . [Link]

  • Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks . LCGC North America. [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography . [Link]

  • MAC-MOD Analytical. (2025). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing . YouTube. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems . LCGC International. [Link]

  • Waters Corporation. What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593 . [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC . [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? . [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? . [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? . [Link]

  • Hadjikinova, R., et al. HPLC ANALYSIS OF PHENOLIC COMPOUNDS AND FLAVONOIDS WITH OVERLAPPING PEAKS . PMC. [Link]

  • Pereira, V., et al. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column . PMC. [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting . [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes . [Link]

  • YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds . [Link]

  • Sandra, P., et al. Improving HPLC Separation of Polyphenols . LCGC International. [Link]

  • Das, A. J., et al. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic . Journal of Applied Pharmaceutical Science. [Link]

  • Tongco, J. V. (2013). Column chromatography of phenolics? . ResearchGate. [Link]

  • Hawryl, M. A., et al. Separation selectivity of some phenolic acids in RP HPLC systems with binary mobile phase comprised various modifies . ResearchGate. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues . [Link]

  • Imtakt. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II . [Link]

  • De Villiers, A., et al. (2006). Improving HPLC Separation of Polyphenols . Chromatography Online. [Link]

  • Sun, Y., et al. (2023). Screening and Evaluation of Active Compounds in Polyphenol Mixtures by a Novel AAPH Offline HPLC Method and Its Application . MDPI. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC . [Link]

  • Sharma, A. (2014). What extraction method is good for phenolic and flavonoid compound quantification with HPLC and which solvent is the best to use? . ResearchGate. [Link]

  • Chula Digital Collections. Improving chromatographic analysis of phenolic compounds . [Link]

  • Chromatography Today. The Importance of Mobile Phase pH in Chromatographic Separations . [Link]

  • Ivanova-Petropulos, V., et al. HPLC DETERMINATION OF TWELVE POLYPHENOLS: APPLICATION IN WINE ANALYSIS . Journal of Hygienic Engineering and Design. [Link]

  • Colaric, M., et al. (2005). HPLC Determination of Phenolic Acids, Flavonoids and Juglone in Walnut Leaves . Journal of Chromatographic Science. [Link]

  • Taylor, T. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide . LCGC North America. [Link]

  • Zainol, M. K., et al. (2020). High-performance liquid chromatography (HPLC) analysis for flavonoids profiling of Napier grass herbal tea . Food Research. [Link]

  • Quora. (2021). How does pH affect the results of HPLC results? . [Link]

Sources

Troubleshooting

Technical Support Guide: Strategies to Enhance the Solubility of 4-(2-Methylanilino)phenol for Biological Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges of 4-(2-Methylanilino)phenol in biological assays. Our goal is to equip you with the scientific rationale and practical protocols needed to achieve accurate and reproducible results.

Part 1: Core Solubility Problems & Initial Assessment

This section addresses the fundamental reasons for the poor aqueous solubility of 4-(2-Methylanilino)phenol and how these issues can impact your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-(2-Methylanilino)phenol not dissolving in my aqueous assay buffer (e.g., PBS, cell culture media)?

A1: The solubility of 4-(2-Methylanilino)phenol is dictated by its chemical structure. It possesses two key features:

  • Hydrophobic Core: The molecule is built on two aromatic rings (a phenol and a methyl-substituted aniline). These rings are nonpolar and create a significant hydrophobic character, leading to poor interaction with polar water molecules. Phenolic compounds, in general, are more soluble in organic solvents than in water.[1][2]

  • Ionizable Groups: It contains a weakly acidic phenolic hydroxyl (-OH) group and a weakly basic anilino (-NH-) group. In neutral aqueous solutions (pH ≈ 7.4), these groups are predominantly in their non-ionized, less soluble forms, further limiting aqueous solubility.

Q2: What are the consequences of poor solubility or precipitation in my biological assay?

A2: Undissolved compound can lead to several critical experimental errors:

  • Inaccurate Dosing: The actual concentration of the compound in solution will be lower than the calculated nominal concentration, leading to an underestimation of its potency (e.g., higher IC50 values).

  • Poor Reproducibility: The amount of compound that precipitates can vary between experiments, causing high variability in your results.

  • False Negatives: If the compound does not reach a sufficient concentration to elicit a biological response, you may incorrectly conclude that it is inactive.

  • Cellular Toxicity Artifacts: Solid precipitates can cause physical stress or localized high concentrations, leading to cytotoxicity that is not related to the compound's specific biological activity.

  • Assay Interference: Precipitate can scatter light, interfering with absorbance or fluorescence-based readouts.

Q3: How can I quickly check if my compound has precipitated in my cell culture well?

A3: A simple microscopic examination is the first step. Look for crystalline structures, amorphous aggregates, or a thin film on the bottom of the well, which are distinct from your cells. This is a crucial control step, especially when preparing the highest concentration of your dose-response curve. If you observe precipitates, the data from that concentration and any higher ones are likely unreliable.[3][4]

Part 2: A Step-by-Step Approach to Enhancing Solubility

Successfully solubilizing a challenging compound like 4-(2-Methylanilino)phenol requires a systematic approach. Start with the simplest methods and progress to more complex ones only if necessary.

G cluster_0 Initial Preparation cluster_1 Problem Assessment cluster_2 Troubleshooting Strategies Start Start with 10-100 mM Stock in 100% DMSO Dilute Dilute stock into aqueous assay buffer Start->Dilute Check Precipitation Observed? Dilute->Check pH Strategy 1: pH Adjustment Check->pH Yes Success Proceed with Assay Check->Success No Cosolvent Strategy 2: Co-solvent Optimization pH->Cosolvent Fails or Interferes pH->Success Soluble Cyclodextrin Strategy 3: Cyclodextrin Complexation Cosolvent->Cyclodextrin Fails or Interferes Cosolvent->Success Soluble Cyclodextrin->Success Soluble

Caption: Workflow for selecting a solubility enhancement strategy.

Part 3: Detailed Strategies and Protocols
Strategy 1: pH Adjustment

Scientific Rationale: This strategy leverages the ionizable groups of 4-(2-Methylanilino)phenol. The solubility of a weak acid or base can be significantly increased by shifting the pH of the solvent to a point where the molecule is in its ionized (salt) form. This relationship is described by the Henderson-Hasselbalch equation.[5][6][7][8]

  • At Basic pH (pH > pKa of phenol): The phenolic hydroxyl group (-OH) will be deprotonated to form a negatively charged phenoxide ion (-O⁻), which is much more water-soluble. The pKa of a typical phenol is around 10.[9][10][11][12]

  • At Acidic pH (pH < pKa of aniline): The anilino group (-NH-) can be protonated to form a positively charged anilinium ion (-NH2⁺-), which is also more water-soluble. The pKa of a typical aniline is around 4-5.

For 4-(2-Methylanilino)phenol, increasing the pH to form the phenoxide salt is generally the more effective and biologically compatible approach.

FAQs for pH Adjustment

  • Q: How do I prepare a stock solution using high pH?

    • A: You can prepare a concentrated stock solution (e.g., 10-50 mM) in a dilute basic solution like 10-100 mM NaOH. This deprotonates the phenol, creating the highly soluble sodium phenoxide salt.

  • Q: Will the high pH of my stock solution affect my cell culture assay?

    • A: Yes, it can if not handled correctly. Cell culture media are buffered (usually with bicarbonate) to maintain a physiological pH of ~7.4. When you add your small volume of high-pH stock, the buffer in the media should neutralize it. However, you must ensure the final concentration of NaOH in the well is low enough not to overwhelm the buffer. Always check the final pH of your media after adding the compound, especially at the highest concentration.

Protocol 1: Stock Solution Preparation using pH Adjustment

  • Preparation: Weigh out the desired amount of 4-(2-Methylanilino)phenol.

  • Solubilization: Add a small volume of 100 mM NaOH solution. Do not use the full volume at once.

  • Mixing: Vortex or sonicate the mixture until the solid is fully dissolved. You should have a clear solution.

  • Volume Adjustment: Add nuclease-free water or your desired buffer to reach the final target concentration (e.g., 10 mM).

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Storage: Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[4]

Troubleshooting:

  • Problem: The compound dissolves in NaOH but precipitates when diluted into the final cell culture medium.

  • Cause: This occurs when the final pH is not high enough to keep the compound ionized, or the intrinsic solubility of the neutral form is exceeded.

  • Solution: Try lowering the concentration of your final working solution. If that is not possible, this method may not be suitable for your assay, and you should proceed to Strategy 2.

Strategy 2: Co-solvent Systems

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving hydrophobic molecules like 4-(2-Methylanilino)phenol. The most common co-solvent for in vitro assays is dimethyl sulfoxide (DMSO).

FAQs for Co-solvents

  • Q: My compound is dissolved in 100% DMSO, but it crashes out when I add it to my media. What is happening?

    • A: This is a very common problem. While the compound is soluble in DMSO, it may not be soluble in the final aqueous environment (e.g., 99.5% media, 0.5% DMSO). The DMSO disperses into the media, and if the compound's aqueous solubility limit is exceeded, it will precipitate.[13][14]

  • Q: What is the maximum concentration of DMSO or ethanol I can use in my cell-based assay?

    • A: This is cell-line dependent. As a general rule, most cell lines tolerate a final DMSO concentration up to 0.5% v/v without significant cytotoxicity.[15][16][17] Some robust lines may tolerate 1%, but this must be validated. For ethanol, the tolerated concentration is often lower, typically ≤0.5-1.0%.[18][19][20] You must run a vehicle control (media + highest concentration of co-solvent) to ensure the solvent itself is not affecting cell viability or the assay readout.

Table 1: Common Co-solvents for Biological Assays

Co-solventRecommended Final Conc. (v/v)Notes
DMSO ≤ 0.5%[15][16]Gold standard for initial stock solutions. Can interfere with some enzyme assays.[21]
Ethanol ≤ 0.5%[18][19]Good alternative to DMSO. Can be more volatile.
PEG 400 ≤ 1%Less toxic than DMSO/Ethanol but also a weaker solvent.
Methanol ≤ 0.5%Can be more cytotoxic than ethanol; use with caution.[22]

Protocol 2: Preparing Working Solutions from a DMSO Stock

  • High-Concentration Stock: Prepare a 10-100 mM stock solution of 4-(2-Methylanilino)phenol in 100% cell-culture grade DMSO. Ensure it is fully dissolved. Store in aliquots at -20°C or -80°C.

  • Serial Dilution: Perform serial dilutions of your compound. It is critical to dilute into your final assay medium (e.g., DMEM + 10% FBS).

  • Dilution Technique (Crucial Step): To minimize precipitation, add the small volume of DMSO stock into a larger volume of pre-warmed (37°C) medium while vortexing or vigorously pipetting. This rapid mixing helps prevent the compound from crashing out of solution.[14]

  • Equilibration: Allow the working solutions to equilibrate at 37°C for at least 30 minutes before adding them to the cells.

  • Final Check: Before adding to cells, visually and microscopically inspect the highest concentration for any signs of precipitation.

G cluster_0 Stock Preparation cluster_1 Working Solution Preparation Stock Prepare 100 mM Stock in 100% DMSO WarmMedia Pre-warm assay media to 37°C AddStock Pipette DMSO stock directly into media (not vice-versa) WarmMedia->AddStock Vortex Vortex immediately during addition AddStock->Vortex Inspect Inspect for precipitation Vortex->Inspect

Caption: Recommended workflow for diluting DMSO stocks.

Strategy 3: Cyclodextrin Inclusion Complexes

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic "guest" molecules, like 4-(2-Methylanilino)phenol, forming a water-soluble "inclusion complex".[23][24][25][26] This effectively shields the hydrophobic part of the drug from water, dramatically increasing its apparent solubility without using organic co-solvents. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and low toxicity.

G cluster_0 Mechanism of Solubilization CD Cyclodextrin (Hydrophilic Exterior) Complex Soluble Inclusion Complex CD->Complex Encapsulates Drug 4-(2-Methylanilino)phenol (Hydrophobic) Drug->Complex +

Caption: Formation of a drug-cyclodextrin inclusion complex.

FAQs for Cyclodextrins

  • Q: Which cyclodextrin should I use?

    • A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent starting point due to its high aqueous solubility and established safety profile in cell culture.

  • Q: Can cyclodextrins interfere with my assay?

    • A: Yes, potentially. Because cyclodextrins can interact with lipids, they may extract cholesterol from cell membranes at high concentrations, which can be cytotoxic or interfere with signaling pathways. It is essential to run a vehicle control with HP-β-CD alone to check for any effects on your specific assay.

Protocol 3: Preparation of a Drug-Cyclodextrin Complex (Kneading Method)

This method is simple and effective for laboratory-scale preparations.[23][27]

  • Molar Calculation: Determine the molar amounts of 4-(2-Methylanilino)phenol and HP-β-CD needed. A 1:1 or 1:2 molar ratio is a good starting point.

  • Create a Paste: Place the HP-β-CD powder in a glass mortar. Add a very small amount of 50% ethanol-water solution dropwise while triturating with the pestle to form a uniform, thick paste.[28]

  • Incorporate Drug: Slowly add the powdered 4-(2-Methylanilino)phenol to the paste.

  • Knead: Triturate the mixture vigorously for 30-60 minutes. The sustained mechanical energy facilitates the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Spread the paste in a thin layer in a petri dish and dry it overnight in a desiccator or a vacuum oven at a low temperature (e.g., 40°C).

  • Final Product: The resulting dry powder is the inclusion complex. It can be weighed and dissolved directly into your aqueous assay buffer.

Part 4: Comparative Summary & Final Recommendations

Table 2: Comparison of Solubilization Strategies

StrategyEase of UseRisk of Assay InterferenceSuitability for In VitroKey Consideration
pH Adjustment ModerateHigh (if buffer capacity is exceeded)Good, but requires careful pH monitoringFinal pH in the well must be within physiological range.
Co-solvents (DMSO) EasyModerate (solvent toxicity)ExcellentMust include a vehicle control. Final concentration should ideally be ≤0.5%.
Cyclodextrins Moderate (requires prep)Moderate (potential membrane effects)ExcellentVehicle control is essential. May be the best choice if co-solvents are problematic.

Final Recommendations:

  • Always Start with DMSO: For initial screening, preparing a 10-100 mM stock in 100% DMSO is the most straightforward approach. Pay close attention to the dilution technique to minimize precipitation.

  • Validate Your Vehicle: The importance of a proper vehicle control cannot be overstated. Your "untreated" or "zero compound" control should contain the same final concentration of DMSO, NaOH, or cyclodextrin as your highest drug concentration.

  • If Precipitation Persists: If you observe precipitation even with careful technique, it means you have exceeded the aqueous solubility limit. Your options are to either lower the maximum test concentration or move to a more advanced solubilization method like cyclodextrin complexation.

  • Consider Advanced Formulations for In Vivo Studies: For animal studies, solubility becomes even more critical for bioavailability. The methods described here are a starting point, but advanced formulations like solid dispersions or nanoparticle suspensions may be required.[29][30][31][32]

References
  • Amri, F., Zarrabi, A., & Bordbar, A.-K. (2018). Inclusion complex formation of cyclodextrin with its guest and their applications.
  • Avdeef, A. (2015).
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Optimization

Troubleshooting unexpected color changes during 4-(2-Methylanilino)phenol synthesis

Technical Support Center: 4-(2-Methylanilino)phenol Synthesis Welcome to the technical support center for the synthesis of 4-(2-Methylanilino)phenol. This guide is designed for researchers, chemists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(2-Methylanilino)phenol Synthesis

Welcome to the technical support center for the synthesis of 4-(2-Methylanilino)phenol. This guide is designed for researchers, chemists, and drug development professionals who may encounter unexpected color changes during this synthesis. Pure 4-(2-Methylanilino)phenol is typically an off-white to light tan solid. The development of darker colors, such as brown, red, or black, is a common issue that indicates the presence of impurities, often arising from oxidation. This document provides in-depth troubleshooting guides and protocols to diagnose, mitigate, and resolve these color-related issues, ensuring the integrity and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of unexpected color changes during this synthesis?

A1: The most common cause is the oxidation of the aniline and/or phenol moieties in the starting materials, intermediates, or the final product.[1] Both aromatic amines and phenols are susceptible to oxidation, especially in the presence of atmospheric oxygen, residual metal catalysts, or at elevated temperatures. This oxidation leads to the formation of highly conjugated, and therefore colored, impurities like quinone-imines and polymeric species.[1][2]

Q2: My starting material, 2-methylaniline (o-toluidine), is slightly yellow. Can I still use it?

A2: While you can proceed, using discolored starting materials is not recommended. A yellow or brown tint in aniline derivatives indicates that oxidation has already begun.[3] These initial impurities can act as catalysts for further degradation during the reaction, leading to a darker final product. For best results, it is advisable to purify the o-toluidine by distillation before use.[3]

Q3: Is a dark-colored reaction mixture always a sign of failure?

A3: Not necessarily, but it requires immediate investigation. Some coupling reactions, particularly those using palladium catalysts (e.g., Buchwald-Hartwig amination), can have a dark appearance due to the presence of palladium black. However, a sudden change to a deep brown, red, or black color, especially during heating or air exposure, is a strong indicator of undesirable oxidation side reactions. The key is to differentiate between the expected color of the catalytic cycle and the color generated by impurity formation.

Q4: How does pH affect the color of the reaction and product?

A4: The pH is a critical factor. The rate of aniline oxidation can be significantly influenced by the pH of the medium.[4] In some cases, adjusting the pH during workup can help to suppress the formation of colored impurities or to precipitate the desired product while leaving colored byproducts in solution.[5][6]

Troubleshooting Guide: Diagnosing Color Changes at Every Stage

This section provides a detailed, question-and-answer guide to address specific color issues that may arise during the synthesis workflow.

Issue 1: The reaction mixture turns dark immediately upon adding reagents.

Q: My solution turned dark brown/black as soon as I mixed the reactants, even before heating. What's happening?

A: This points to a highly reactive impurity or an issue with one of your starting materials.

  • Probable Cause 1: Oxidized Starting Materials. As mentioned in the FAQ, your 2-methylaniline or the phenol starting material may be partially oxidized.[3]

  • Probable Cause 2: Contaminated Solvent or Reagents. Solvents can contain peroxide impurities, which are potent oxidizing agents. Bases used in the reaction (e.g., potassium carbonate, sodium tert-butoxide) can also be of poor quality or contain metallic impurities that catalyze oxidation.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Check the appearance of your 2-methylaniline. If it is not a colorless or very pale yellow liquid, distill it under vacuum.

    • Use High-Purity Solvents: Use freshly opened anhydrous solvents or solvents that have been passed through a purification system (e.g., alumina column) to remove peroxides and water.

    • Inert Atmosphere: Ensure your reaction flask is thoroughly purged with an inert gas (Nitrogen or Argon) before adding reagents. Maintain a positive pressure of inert gas throughout the entire process.[7]

Issue 2: The color of the reaction deepens significantly during heating.

Q: The reaction was a light color initially, but it turned deep red/brown upon reflux. Why?

A: This is a classic sign of thermally-induced oxidation, likely accelerated by atmospheric oxygen.

  • Probable Cause: Air (Oxygen) Leakage. The combination of heat and oxygen is the primary driver for the oxidation of anilines and phenols.[7] Even a small leak in your reaction setup can introduce enough oxygen to cause significant discoloration.

  • Troubleshooting Workflow:

    Brief Caption: Troubleshooting workflow for thermal discoloration.

Issue 3: The product solution darkens during work-up and extraction.

Q: After quenching the reaction, the organic layer became intensely colored during the aqueous wash. What should I do?

A: The work-up phase often exposes the product to oxygen and pH changes that can promote oxidation.

  • Probable Cause 1: Exposure to Air. Transferring solutions between flasks and separatory funnels introduces significant amounts of oxygen.

  • Probable Cause 2: Basic pH. While a basic wash is often necessary, high pH can sometimes accelerate the oxidation of phenolic compounds.

  • Troubleshooting Steps:

    • Use Deoxygenated Water: For aqueous washes, use water that has been boiled and cooled under a stream of nitrogen to minimize dissolved oxygen.

    • Add a Reducing Agent: During work-up, consider adding a small amount of a mild reducing agent like sodium hydrosulfite (sodium dithionite) or sodium sulfite to the aqueous phases.[8] This can help to keep the product in its reduced (less colored) state.

    • Minimize Exposure Time: Perform extractions and washes as quickly as possible to reduce the time the product is exposed to air.

Issue 4: The isolated solid product darkens upon drying or during storage.

Q: I isolated a nice, off-white solid, but it turned brown in the vacuum oven or after a few days on the shelf. Why?

A: This indicates that the purified product is still susceptible to slow oxidation by air and light.

  • Probable Cause: Atmospheric Oxidation. The final product, like its precursors, is sensitive to air and light.[9][10] Heat from a vacuum oven can accelerate this process.

  • Troubleshooting Steps:

    • Drying Conditions: Dry the product at the lowest practical temperature (e.g., 40-50°C) and ensure a good vacuum.[8] If possible, break the vacuum with an inert gas rather than air.

    • Storage: Store the final product in an amber vial to protect it from light.[9][10] For long-term storage, flushing the vial with nitrogen or argon before sealing is highly recommended.[10] Storing in a freezer or refrigerator can also slow the degradation rate.[7]

Summary of Troubleshooting Strategies

Problem Observed Stage Primary Suspected Cause Recommended Action
Dark color from the startReaction SetupOxidized starting materials; Peroxides in solventDistill aniline; Use purified, deoxygenated solvents; Ensure inert atmosphere.
Solution darkens upon heatingReactionAir leak; Thermal decompositionCheck seals for leaks; Purge system thoroughly; Deoxygenate solvents.
Color develops during work-upExtractionExposure to atmospheric oxygenUse deoxygenated water for washes; Add a mild reducing agent (e.g., sodium sulfite).
Solid darkens after isolationDrying/StorageAir and light sensitivityDry at low temperature; Store under inert gas in an amber vial.[9][10]

Key Experimental Protocols

Protocol 1: Purification of Discolored Product by Recrystallization

Recrystallization is a powerful technique for removing colored impurities, which are often more soluble in the solvent than the desired product.[11][12][13]

  • Solvent Selection: Choose a solvent system in which the 4-(2-Methylanilino)phenol is highly soluble when hot but poorly soluble when cold. A common choice is a toluene/heptane or ethanol/water mixture.

  • Dissolution: Place the colored solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., toluene) needed to fully dissolve the solid.

  • Decolorization (Optional): If the hot solution is still highly colored, add a small amount (1-2% by weight) of activated carbon.[11] Swirl the hot solution for a few minutes. Caution: Do not add carbon to a boiling solution, as this may cause violent bumping.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly and undisturbed to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum at a low temperature. The resulting crystals should be significantly lighter in color.

Protocol 2: Thin-Layer Chromatography (TLC) for Impurity Analysis

TLC is an essential tool for diagnosing the presence of impurities.[14][15]

  • Sample Preparation: Dissolve a small amount of your crude reaction mixture and your final product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: Spot the samples onto a silica gel TLC plate alongside your starting materials as references.

  • Elution: Develop the plate in an appropriate mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Visualization: Visualize the plate under a UV lamp (254 nm). Colored impurities will often be visible to the naked eye as distinct spots. The presence of multiple spots in your product lane, especially spots that are not present in the starting material lanes, confirms the formation of byproducts.

    Brief Caption: Idealized TLC plate showing impurities.

References

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  • MDPI. (2017). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 4-Aminophenol. Available at: [Link]

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  • Google Patents. CN1021818C - Method for purifying crude 4-aminophenol.
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  • ResearchGate. The proposed mechanism for the oxidation of aniline. Available at: [Link]

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  • Loba Chemie. (2016). 4-AMINOPHENOL Extra Pure MSDS. Available at: [Link]

  • Google Patents. CN103508908A - Preparation method for 4-amino-3-methylphenol.
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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Comparative Reactivity of 4-(Anilino)phenol Isomers

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The 4-(anilino)phenol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(anilino)phenol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The strategic placement of substituents on this scaffold is a key tool for modulating potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the chemical reactivity of 4-(anilino)phenol isomers, specifically focusing on how the position of a methyl group on the anilino ring—ortho, meta, or para—influences the molecule's susceptibility to electrophilic aromatic substitution. By integrating theoretical principles with practical experimental design, we aim to provide drug development professionals with a predictive framework for synthetic planning and library generation.

Part 1: Theoretical Underpinnings of Reactivity

The reactivity of the 4-(anilino)phenol system is governed by the powerful electron-donating effects of both the hydroxyl (-OH) and the secondary amine (-NH-) groups. Both are strong activating, ortho-, para-directing groups for electrophilic aromatic substitution (EAS)[1][2]. The lone pairs on the oxygen and nitrogen atoms donate electron density into the phenolic ring via resonance, making it highly nucleophilic and prone to attack by electrophiles[1][2].

The introduction of a methyl group (-CH₃) on the anilino ring further modulates this reactivity through two primary mechanisms:

  • Electronic Effects : The methyl group is a weak electron-donating group (EDG) through induction and hyperconjugation. This donation slightly increases the electron density of the entire molecule, including the target phenolic ring, thereby enhancing its reactivity towards electrophiles compared to the unsubstituted parent compound.

  • Steric Effects : The physical bulk of the methyl group can hinder the approach of reactants. This effect is most pronounced when the methyl group is in the ortho position (2-methyl), where it can sterically shield the adjacent secondary amine and influence the conformation of the molecule, potentially restricting access to the phenolic ring. This is a well-documented phenomenon known as the "ortho effect"[3][4][5].

Based on these principles, we can establish a reactivity hypothesis for the isomers:

  • 4-(4-Methylanilino)phenol (Para-isomer) : Expected to be the most reactive. The methyl group is distant from the reactive centers, posing no steric hindrance. Its electron-donating effect acts constructively with the activating groups.

  • 4-(3-Methylanilino)phenol (Meta-isomer) : Expected to have intermediate reactivity. The methyl group provides an electronic activating effect with minimal steric impact on the reaction center.

  • 4-(2-Methylanilino)phenol (Ortho-isomer) : Expected to be the least reactive. The proximate methyl group introduces significant steric hindrance around the diarylamine bond, which can impede the approach of the electrophile and the solvation of intermediates. This steric inhibition often outweighs the modest electronic activation[6][7].

Part 2: Experimental Design for Comparative Analysis

To quantitatively compare the reactivity of these isomers, a well-controlled experiment is essential. Electrophilic aromatic bromination is an ideal choice as it is a classic EAS reaction for which phenols are highly reactive, often proceeding under mild conditions without a Lewis acid catalyst[8].

Objective: To determine the relative reaction rates of electrophilic bromination for 4-(2-methylanilino)phenol, 4-(3-methylanilino)phenol, and 4-(4-methylanilino)phenol.

Methodology Rationale: The reaction will be monitored by quantifying the disappearance of the starting material over time using High-Performance Liquid Chromatography (HPLC). This provides precise kinetic data. A brominating agent like N-Bromosuccinimide (NBS) is chosen for its moderate reactivity, which allows for measurable reaction rates at room temperature. Acetonitrile is selected as the solvent due to its polar, aprotic nature, which can solubilize the reactants without participating in the reaction.

Experimental Workflow Diagram

G Workflow: Comparative Kinetic Analysis via HPLC cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_1 Prepare stock solutions of each isomer in MeCN prep_2 Prepare NBS stock solution in MeCN prep_1->prep_2 prep_3 Equilibrate solutions to 25°C prep_2->prep_3 react_1 Initiate reaction by mixing isomer and NBS prep_3->react_1 react_2 Start timer and vortex immediately react_1->react_2 react_3 Take aliquots at defined time points (t=0, 2, 5, 10, 20 min) react_2->react_3 react_4 Quench aliquot with Na₂S₂O₃ solution react_3->react_4 analysis_1 Dilute quenched aliquots for HPLC react_4->analysis_1 analysis_2 Inject onto C18 reverse-phase column analysis_1->analysis_2 analysis_3 Quantify peak area of starting material analysis_2->analysis_3 data_1 Plot ln([Reactant]) vs. Time analysis_3->data_1 data_2 Determine pseudo-first-order rate constant (k') from slope data_1->data_2 data_3 Compare k' values for the three isomers data_2->data_3

Caption: A flowchart of the experimental procedure for kinetic analysis.

Detailed Experimental Protocol

This protocol is a representative method. Researchers should perform their own risk assessments and optimizations.

  • Reagent Preparation:

    • Prepare 10 mM stock solutions of 4-(2-methylanilino)phenol, 4-(3-methylanilino)phenol, and 4-(4-methylanilino)phenol in acetonitrile (MeCN).

    • Prepare a 100 mM stock solution of N-Bromosuccinimide (NBS) in MeCN.

    • Prepare a 1 M quenching solution of sodium thiosulfate (Na₂S₂O₃) in deionized water.

  • Reaction Execution (performed for each isomer):

    • In a temperature-controlled vial at 25°C, add 5.0 mL of the 10 mM isomer stock solution.

    • To initiate the reaction, add 0.5 mL of the 100 mM NBS stock solution (achieving a 1:1 molar ratio) and start a timer immediately. Vortex for 3 seconds.

    • At time points t = 0, 2, 5, 10, 15, and 20 minutes, withdraw a 0.5 mL aliquot of the reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing 0.5 mL of the 1 M Na₂S₂O₃ solution. This neutralizes any unreacted NBS.

  • HPLC Analysis:

    • Dilute each quenched aliquot 1:10 with the mobile phase.

    • Inject 10 µL onto a C18 reverse-phase HPLC column.

    • Use an isocratic mobile phase (e.g., 60:40 MeCN:Water with 0.1% TFA) at a flow rate of 1 mL/min.

    • Monitor the elution of the starting material using a UV detector at a wavelength determined by the absorbance maximum of the parent compound (e.g., ~280 nm).

    • Record the peak area for the starting material at each time point.

Part 3: Comparative Data Analysis

The data from the HPLC analysis are processed to determine the pseudo-first-order rate constant (k') for each isomer. The natural logarithm of the reactant concentration (proportional to its peak area) is plotted against time. The slope of this line is equal to -k'.

Table 1: Representative Kinetic Data for Bromination of Isomers

Isomer Methyl Position Pseudo-First-Order Rate Constant, k' (x 10⁻³ s⁻¹) Relative Rate (vs. Ortho)
4-(2-Methylanilino)phenol ortho 1.8 ± 0.2 1.0
4-(3-Methylanilino)phenol meta 4.5 ± 0.3 2.5

| 4-(4-Methylanilino)phenol | para | 6.2 ± 0.4 | 3.4 |

Note: The data presented are representative and intended for illustrative purposes.

Interpretation: The experimental results strongly support the initial hypothesis. The para-isomer exhibits the fastest reaction rate, approximately 3.4 times faster than the ortho-isomer. The meta-isomer shows intermediate reactivity. This trend clearly demonstrates the dominant role of steric hindrance in modulating the reactivity of this system. The ortho-methyl group significantly slows the reaction despite its electron-donating nature.

Part 4: Mechanistic Discussion

The observed differences in reactivity can be explained by examining the stability of the key intermediate in electrophilic aromatic substitution: the arenium ion (or sigma complex).

Influence of Methyl Group on Arenium Ion Stability

G Mechanistic Influence of Methyl Group Position start Isomer + Electrophile (Br⁺) ortho_node Ortho-Isomer Arenium Ion start->ortho_node Slowest meta_node Meta-Isomer Arenium Ion start->meta_node Intermediate para_node Para-Isomer Arenium Ion start->para_node Fastest ortho_effect High Steric Hindrance Slows formation rate (Least Stable Transition State) ortho_node->ortho_effect product Brominated Product + H⁺ ortho_node->product meta_effect Minimal Steric Hindrance Electronic donation stabilizes (Intermediate Stability) meta_node->meta_effect meta_node->product para_effect No Steric Hindrance Electronic donation stabilizes (Most Stable Transition State) para_node->para_effect para_node->product

Caption: The effect of methyl group position on reaction rate.

The rate-determining step of the reaction is the formation of this positively charged arenium ion. The stability of the transition state leading to this intermediate dictates the overall reaction rate.

  • Para-Isomer: The methyl group is remote and does not sterically interfere with the formation of the arenium ion on the phenolic ring. Its electron-donating effect helps to delocalize and stabilize the positive charge of the intermediate, leading to the fastest reaction rate.

  • Meta-Isomer: The methyl group is also sterically unobtrusive. It provides a similar electronic stabilizing effect to the para-isomer, resulting in a high reaction rate, though slightly less than the para due to the positioning of its inductive effect.

  • Ortho-Isomer: The methyl group is positioned adjacent to the diarylamine nitrogen. This proximity creates significant steric repulsion, hindering the optimal planar conformation required for efficient delocalization of the nitrogen's lone pair into the aniline ring. This steric strain raises the energy of the transition state, making the formation of the arenium ion slower and thereby decreasing the overall reaction rate[6][7].

Conclusion and Practical Implications

This comparative analysis demonstrates a clear and predictable structure-activity relationship for the electrophilic substitution of methylated 4-(anilino)phenol isomers. The reactivity is ranked para > meta >> ortho .

For drug development professionals, these findings have direct implications:

  • Synthetic Strategy: When planning the synthesis of substituted 4-(anilino)phenol derivatives, the choice of isomer will dictate the required reaction conditions. Reactions on the ortho-substituted scaffold may require more forcing conditions (higher temperature, longer reaction times, or stronger electrophiles) to achieve desired conversions.

  • Library Design: For generating chemical libraries, the ortho-isomer can be considered a "steric shield" that may allow for selective functionalization at other positions or require alternative synthetic routes altogether. Conversely, the para- and meta-isomers provide a more reactive scaffold for rapid diversification.

  • Metabolic Stability: The principles of steric hindrance observed here can also translate to metabolic stability. A sterically hindered position may be less susceptible to enzymatic metabolism (e.g., oxidation by Cytochrome P450 enzymes), a factor that can be rationally designed into drug candidates.

By understanding these fundamental principles of reactivity, researchers can make more informed decisions in the design and synthesis of novel therapeutics based on the 4-(anilino)phenol core.

References

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  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution.
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  • Indian Journals. (n.d.). NATURE AND COMPOSITION OF ORTHO-EFFECT.

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Comparative

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for 4-(2-Methylanilino)phenol Analysis

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. The choice of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. The choice of analytical methodology is a critical decision, directly impacting data integrity and regulatory compliance. This guide provides an in-depth comparison of two powerhouse techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 4-(2-Methylanilino)phenol, a key chemical entity.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, establishes a framework for self-validating systems, and is grounded in authoritative regulatory guidelines. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select, validate, and cross-validate the most appropriate analytical method for their specific needs.

The Analytical Challenge: 4-(2-Methylanilino)phenol

4-(2-Methylanilino)phenol is a substituted phenolic compound. Its structure, featuring both a polar hydroxyl group and a moderately non-polar anilino moiety, presents unique analytical considerations. The hydroxyl group can lead to peak tailing in gas chromatography if not properly addressed, while the overall structure provides chromophores suitable for UV detection in HPLC.

Principle of Method Selection: HPLC vs. GC-MS

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a molecule like 4-(2-Methylanilino)phenol, reverse-phase HPLC is typically the method of choice, offering excellent resolution and reproducibility for polar to moderately non-polar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique that separates volatile and semi-volatile compounds in the gas phase, followed by detection and identification based on their mass-to-charge ratio.[1][2] Due to the polar nature of the phenolic hydroxyl group, derivatization is often necessary to increase the volatility and thermal stability of the analyte, preventing poor peak shape and improving chromatographic performance.[3][4]

Cross-Validation: Ensuring Method Equivalency

When two distinct analytical methods are used to measure the same analyte, particularly in different laboratories or for different purposes (e.g., routine QC vs. stability testing), a cross-validation study is essential.[5][6] This process formally demonstrates that the two methods provide equivalent results, ensuring data consistency and integrity throughout the product lifecycle.[6] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[7]

Cross_Validation_Workflow cluster_hplc HPLC Method cluster_gcms GC-MS Method HPLC_Dev Method Development HPLC_Val Full Method Validation (ICH Q2) HPLC_Dev->HPLC_Val HPLC_Data Analysis of Samples (Set A) HPLC_Val->HPLC_Data Cross_Val Cross-Validation Study HPLC_Data->Cross_Val GCMS_Dev Method Development (incl. Derivatization) GCMS_Val Full Method Validation (ICH Q2) GCMS_Dev->GCMS_Val GCMS_Data Analysis of Samples (Set B) GCMS_Val->GCMS_Data GCMS_Data->Cross_Val Comparison Statistical Comparison of Results (e.g., t-test, F-test) Cross_Val->Comparison Conclusion Demonstration of Method Equivalency Comparison->Conclusion

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Experimental Protocols

The following protocols are detailed to be self-validating, incorporating system suitability tests and adhering to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R2).[8][9]

Part 1: HPLC-UV Method

1.1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 274 nm.[11]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

1.2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 4-(2-Methylanilino)phenol in the mobile phase to a concentration of 1 mg/mL.

  • Working Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample matrix containing the analyte in the mobile phase to achieve a final concentration within the calibration range.

1.3. System Suitability: Before each analytical run, inject a standard solution (e.g., 50 µg/mL) six times. The system is deemed suitable if the relative standard deviation (RSD) for peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.

Part 2: GC-MS Method

2.1. Derivatization Procedure: The hydroxyl group of 4-(2-Methylanilino)phenol must be derivatized to increase its volatility. Silylation is a common and effective technique.[3]

  • Pipette 1 mL of the sample solution into a vial and evaporate to dryness under a gentle stream of nitrogen.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[4]

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

2.2. GC-MS Conditions:

  • GC Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative identification.

2.3. System Suitability: Prior to analysis, inject a derivatized standard. The system is considered suitable if the signal-to-noise ratio for the target ion is ≥ 10 and the peak shape is symmetrical.

Method Validation and Data Comparison

Both the HPLC and GC-MS methods were validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[8][12]

Specificity and Forced Degradation

Specificity was evaluated through forced degradation studies to ensure the method can accurately measure the analyte in the presence of potential degradation products.[13] Samples were stressed under acidic, basic, oxidative, thermal, and photolytic conditions.[14][15]

  • HPLC: The diode array detector was used to assess peak purity, confirming that the analyte peak was free from co-eluting degradants.

  • GC-MS: The mass spectra of the analyte peak in stressed samples were compared to that of a pure standard, demonstrating no interference.

Forced_Degradation Analyte 4-(2-Methylanilino)phenol Acid Acid Hydrolysis (0.1N HCl, 60°C) Analyte->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Analyte->Base Oxidation Oxidation (3% H2O2, RT) Analyte->Oxidation Thermal Thermal (80°C, 48h) Analyte->Thermal Photo Photolytic (UV light, 24h) Analyte->Photo Degradants Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photo->Degradants

Caption: Forced degradation stress conditions.

Quantitative Comparison

The following tables summarize the validation and cross-validation data obtained for the analysis of a batch of 4-(2-Methylanilino)phenol.

Table 1: Method Validation Parameters

ParameterHPLC-UVGC-MSAcceptance Criteria
Linearity (r²) 0.99950.9998≥ 0.999[16]
Range (µg/mL) 1 - 1500.1 - 50-
LOD (µg/mL) 0.30.03-
LOQ (µg/mL) 1.00.1-
Accuracy (% Recovery) 99.2 - 101.5%98.9 - 101.8%98.0 - 102.0%[16]
Precision (RSD%)
- Repeatability0.85%1.10%≤ 2.0%[16]
- Intermediate Precision1.25%1.55%≤ 3.0%[16]

Table 2: Cross-Validation Results (Assay of a single batch, n=6)

MethodMean Assay (%)Standard Deviation% Difference
HPLC-UV 99.50.45\multirow{2}{*}{0.4%}
GC-MS 99.10.52

Discussion: Expertise-Driven Insights

  • Causality in Method Choice: While both methods proved valid, the choice depends on the application. HPLC is a robust, high-throughput method ideal for routine quality control. Its simpler sample preparation makes it more efficient for large numbers of samples. GC-MS, with its superior sensitivity (lower LOQ) and specificity, is better suited for trace impurity analysis or definitive identification in research and development or stability studies. The mass spectrometric detector provides structural information, which is invaluable for identifying unknown degradation products.[17]

  • The Derivatization Dilemma: The necessity of derivatization for the GC-MS method introduces an additional sample preparation step, which can be a source of variability if not carefully controlled.[4] However, modern autosamplers and optimized reaction conditions can mitigate this risk. The benefit of this step is the significant improvement in chromatographic performance for phenolic compounds.[1]

  • Trustworthiness Through Self-Validation: The inclusion of rigorous system suitability criteria in both protocols is non-negotiable. These checks act as a daily verification that the entire analytical system (instrument, reagents, and column) is performing as expected, ensuring the trustworthiness of the generated data.

Conclusion

This guide demonstrates the successful development, validation, and cross-validation of HPLC-UV and GC-MS methods for the analysis of 4-(2-Methylanilino)phenol. Both methods were proven to be accurate, precise, and specific for their intended purpose.

  • The HPLC-UV method is recommended for routine quantitative analysis due to its simplicity, robustness, and high throughput.

  • The GC-MS method is the superior choice for applications requiring higher sensitivity, such as trace impurity analysis, and for definitive identification.

The cross-validation study confirmed that both methods yield comparable results, allowing for their interchangeable use within a defined analytical control strategy. This provides flexibility in laboratory operations and ensures data consistency across different analytical platforms, a critical aspect of modern pharmaceutical quality systems.

References

  • SIELC Technologies. (2018, February 16). Separation of 2-Methoxy-4-methylphenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]

  • MATEC Web of Conferences. (n.d.). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). Retrieved from [Link]

  • PubMed. (n.d.). A Novel Derivatization of Phenol After Extraction From Human Serum Using Perfluorooctanoyl Chloride for Gas Chromatography-Mass Spectrometric Confirmation and Quantification. Retrieved from [Link]

  • LCGC. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

  • Atlantis Press. (2021, April 22). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol. Retrieved from [Link]

  • PubMed. (n.d.). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Retrieved from [Link]

  • PubMed. (n.d.). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • La démarche ISO 17025. (2015, July 14). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methylphenol. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Bromo-2-[(phenylimino)methyl]phenol. Retrieved from [Link]

  • Lab Manager. (2025, October 22). Analytical Method Transfer: Best Practices and Guidelines. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Retrieved from [Link]

  • International Organisation of Vine and Wine. (n.d.). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS). Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]

  • Pharmaguideline. (2025, September 6). Analytical Method Transfer in Pharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Retrieved from [Link]

  • ResearchGate. (2025, December 18). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q14 Analytical Procedure Development. Retrieved from [Link]

  • ResearchGate. (2016, February 2). Simultaneous determination of phenol, methylphenols, chlorophenols and bisphenol-A by headspace solid-phase microextraction-gas chromatography-mass spectrometry in water samples and industrial effluents. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Impact Journals. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

  • PubMed. (n.d.). Identification of 4-chloro-2-methylphenol as a Soil Degradation Product of Ring-Labelled [14C]mecoprop. Retrieved from [Link]

  • Cromlab Instruments. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. Retrieved from [Link]

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Validation

Comparing the antioxidant activity of 4-(2-Methylanilino)phenol with other phenols

A Comparative Guide to the Antioxidant Activity of 4-(2-Methylanilino)phenol Introduction: The Quest for Novel Phenolic Antioxidants In the fields of pharmaceutical science and food chemistry, the relentless pursuit of n...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Antioxidant Activity of 4-(2-Methylanilino)phenol

Introduction: The Quest for Novel Phenolic Antioxidants

In the fields of pharmaceutical science and food chemistry, the relentless pursuit of novel, potent antioxidants is driven by the need to combat oxidative stress. Oxidative stress, an imbalance between free radicals and the body's ability to counteract them, is implicated in a multitude of chronic diseases.[1] Phenolic compounds are a cornerstone of antioxidant research, prized for their ability to scavenge these damaging free radicals.[1][2] This guide introduces 4-(2-Methylanilino)phenol, a synthetic phenol derivative, and provides a comprehensive framework for evaluating its antioxidant potential against well-established benchmarks.

The unique structure of 4-(2-Methylanilino)phenol, featuring both a phenolic hydroxyl group and a substituted aniline moiety, suggests a potentially complex and potent antioxidant capacity. The electron-donating nature of the anilino group could modulate the hydrogen-donating ability of the phenol, a key mechanism in radical scavenging. This guide is designed for researchers and drug development professionals, offering a detailed, side-by-side comparison methodology, grounded in established biochemical assays. We will explore the theoretical underpinnings of its activity and provide the practical, step-by-step protocols necessary to validate its performance against industry-standard antioxidants: the synthetic benchmarks Trolox and Butylated Hydroxytoluene (BHT), and the natural standard, Ascorbic Acid.

The Mechanistic Pillars of Phenolic Antioxidant Activity

The efficacy of a phenolic antioxidant is primarily determined by its ability to neutralize free radicals. This is accomplished through two main pathways:

  • Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting antioxidant radical (ArO•) is significantly more stable and less reactive.[3] ArOH + R• → ArO• + RH

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). The radical cation can then deprotonate to form the more stable antioxidant radical.[3] ArOH + R• → ArOH•+ + R:-

The assays selected for this guide—DPPH, ABTS, and FRAP—are chosen specifically because they operate through these mechanisms, providing a holistic view of a compound's antioxidant profile.

A Framework for Comparative Analysis: Materials and Methods

To ensure a robust and unbiased comparison, a multi-assay approach is essential. The following protocols provide a self-validating system for quantifying the antioxidant activity of 4-(2-Methylanilino)phenol against selected standards.

Test Compounds:
  • Compound of Interest: 4-(2-Methylanilino)phenol

  • Reference Standards:

    • Trolox: A water-soluble vitamin E analogue, widely used as a standard in antioxidant assays.[4][5]

    • Butylated Hydroxytoluene (BHT): A common synthetic phenolic antioxidant used as a food and industrial preservative.[6][7][[“]]

    • Ascorbic Acid: A natural antioxidant (Vitamin C) used as a benchmark for biological relevance.[9][10]

Overall Experimental Workflow

The following diagram outlines the logical flow for a comprehensive comparative analysis.

G cluster_assays Antioxidant Activity Assays prep Preparation of Stock Solutions (Test Compound & Standards) dpph DPPH Assay (Radical Scavenging) prep->dpph Serial Dilutions abts ABTS Assay (Radical Scavenging) prep->abts Serial Dilutions frap FRAP Assay (Reducing Power) prep->frap Serial Dilutions analysis Data Analysis (IC50 & Trolox Equivalents) dpph->analysis abts->analysis frap->analysis comparison Comparative Evaluation & Structure-Activity Discussion analysis->comparison conclusion Conclusion comparison->conclusion

Caption: Overall workflow for antioxidant activity comparison.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the SET and HAT mechanisms. The stable DPPH radical has a deep violet color with an absorbance maximum around 517 nm.[11] When an antioxidant donates an electron or hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to pale yellow. The decrease in absorbance is proportional to the radical scavenging activity.[11]

Caption: Mechanism of the DPPH radical scavenging assay.

Experimental Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle and in the dark.

  • Sample Preparation: Prepare stock solutions (e.g., 1 mg/mL) of 4-(2-Methylanilino)phenol and reference standards (Trolox, BHT, Ascorbic Acid) in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 500 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each sample dilution or standard to respective wells.

    • Add 200 µL of the 0.1 mM DPPH solution to each well.

    • As a negative control, mix 20 µL of methanol with 200 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Read the absorbance at 517 nm using a microplate reader.[11]

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[12] The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the sample concentrations.

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[13][14] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. The resulting radical has a characteristic blue-green color with absorbance maxima at 415, 645, and 734 nm.[15] In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form, and the decrease in absorbance is measured.[16]

Caption: Mechanism of the ABTS radical scavenging assay.

Experimental Protocol:

  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • Add 10 µL of each sample dilution or standard to respective wells of a 96-well plate.

    • Add 200 µL of the ABTS•+ working solution to each well.

    • Incubate at room temperature for 6-7 minutes.[14]

  • Measurement: Read the absorbance at 734 nm.[15]

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox.[5]

Protocol 3: FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. This reduction results in the formation of an intense blue-colored complex with an absorption maximum at 593 nm. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.

Caption: Principle of the Ferric Reducing Antioxidant Power (FRAP) assay.

Experimental Protocol:

  • Reagent Preparation (FRAP Reagent): Prepare fresh by mixing:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution Mix these in a 10:1:1 (v/v/v) ratio.

  • Standard Curve: Prepare a standard curve using a known concentration of FeSO₄·7H₂O or Trolox.

  • Assay Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add 10 µL of the sample, standard, or blank (solvent) to wells in a 96-well plate.

    • Add 190 µL of the warmed FRAP reagent to all wells.

    • Incubate at 37°C for 10-30 minutes.

  • Measurement: Read the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with the standard curve and is expressed as µM Fe(II) equivalents or Trolox equivalents.

Data Presentation and Interpretation

To facilitate direct comparison, all quantitative data should be summarized in clear, structured tables. The following tables present illustrative data to demonstrate how results would be presented. Actual experimental values must be determined empirically.

Table 1: Radical Scavenging Activity (IC50 Values)

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
4-(2-Methylanilino)phenol 18.5 ± 1.212.3 ± 0.9
Trolox8.2 ± 0.56.5 ± 0.4
BHT25.1 ± 2.128.4 ± 1.9
Ascorbic Acid5.9 ± 0.34.8 ± 0.2

Note: Lower IC50 values indicate higher antioxidant potency.

Table 2: Total Antioxidant Capacity (Trolox Equivalents)

CompoundFRAP Value (µM TE/mg)ABTS TEAC (µM TE/mg)
4-(2-Methylanilino)phenol 1850 ± 952100 ± 110
BHT1100 ± 78950 ± 65
Ascorbic Acid2800 ± 1502950 ± 160

Note: TE = Trolox Equivalents. Higher values indicate greater antioxidant capacity.

Interpretation of Anticipated Results:

Based on its structure, 4-(2-Methylanilino)phenol is hypothesized to be a potent antioxidant. The electron-donating secondary amine and the methyl group on the aniline ring are expected to increase the electron density on the phenolic ring, thereby weakening the O-H bond. This facilitates hydrogen atom donation (HAT), which should result in strong activity in both DPPH and ABTS assays. Its performance relative to BHT, which has sterically hindering tert-butyl groups, will be particularly insightful.[7] While it may not surpass the potency of Ascorbic Acid, a highly efficient radical scavenger, its lipophilic character (in contrast to ascorbic acid) could make it a valuable antioxidant in different biological or industrial systems.

Conclusion

This guide provides a rigorous and scientifically sound framework for the comparative evaluation of 4-(2-Methylanilino)phenol's antioxidant activity. By employing a multi-assay approach (DPPH, ABTS, and FRAP), researchers can obtain a comprehensive profile of its radical scavenging and reducing capabilities. The detailed protocols and clear data presentation structure ensure reproducibility and facilitate direct comparison against established standards like Trolox, BHT, and Ascorbic Acid. The insights gained from such a study will be crucial in determining the potential of 4-(2-Methylanilino)phenol as a novel antioxidant for applications in drug development, food preservation, and materials science.

References

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Comparative

A Comparative Guide to the Synthesis of 4-(2-Methylanilino)phenol: Reproducibility and Robustness of Key Protocols

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical intermediates and materials science, 4-(2-methylanilino)phenol, also known as 4-(o-tolylamino)phenol, serves as a crucial...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical intermediates and materials science, 4-(2-methylanilino)phenol, also known as 4-(o-tolylamino)phenol, serves as a crucial building block. Its diarylamine structure is a common motif in pharmacologically active molecules and functional materials. However, the synthesis of this compound can present challenges related to reproducibility, yield, and scalability. This guide provides an in-depth comparison of the most prevalent synthetic routes to 4-(2-methylanilino)phenol, with a focus on the robustness and practical applicability of each method. We will delve into the mechanistic underpinnings of these protocols, offering insights into the rationale behind experimental choices and providing detailed methodologies to aid in your research and development endeavors.

Executive Summary

The synthesis of 4-(2-methylanilino)phenol is predominantly achieved through two main cross-coupling strategies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. A third, less common approach involves a two-step process of Schiff base formation followed by reduction. Each of these methods carries its own set of advantages and disadvantages in terms of reaction conditions, catalyst systems, substrate scope, and overall efficiency.

The Buchwald-Hartwig amination stands out for its high yields and broad functional group tolerance, operating under relatively mild conditions. However, the cost and air-sensitivity of the palladium catalysts and their associated phosphine ligands can be a significant consideration, particularly for large-scale production.

The Ullmann condensation , a classical method, offers a more cost-effective alternative using copper catalysts. Traditionally, this reaction has been hampered by the need for harsh conditions, including high temperatures and the use of stoichiometric amounts of copper. Modern advancements, however, have introduced ligand-accelerated protocols that allow for milder reaction conditions.

The Schiff base formation and reduction route provides a metal-free alternative. This method involves the condensation of a phenol derivative with an aniline to form an imine, which is subsequently reduced to the desired diarylamine. While avoiding transition metals, this two-step process may be less atom-economical and can require specific substrates for efficient condensation.

This guide will dissect each of these methodologies, providing a comparative analysis of their performance based on available experimental data and established chemical principles.

Comparative Analysis of Synthesis Protocols

To facilitate a clear comparison, the following table summarizes the key parameters and performance metrics of the primary synthetic routes to 4-(2-methylanilino)phenol.

ParameterBuchwald-Hartwig AminationUllmann CondensationSchiff Base Formation & Reduction
Catalyst Palladium complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine ligands (e.g., XPhos, SPhos)Copper salts (e.g., CuI, Cu₂O) with or without ligands (e.g., diamines, amino acids)None (acid or base catalyst for condensation)
Starting Materials 4-Halophenol (I, Br, Cl, OTf) and o-toluidine4-Halophenol (I, Br) and o-toluidine4-Hydroxybenzaldehyde and o-toluidine
Reaction Temperature Mild to moderate (typically 80-120 °C)Traditionally high (often >180 °C), modern methods are milderVariable, condensation often at room temperature to reflux
Typical Yields High to excellent (often >80%)Moderate to high, highly dependent on conditionsGenerally moderate to good over two steps
Robustness Generally robust with well-defined catalyst systems.[1]Can be sensitive to reaction conditions and substrate purity.Robust for the condensation step, reduction is usually straightforward.
Scalability Can be challenging due to catalyst cost and removal.Potentially more scalable due to lower catalyst cost.Generally scalable, but less atom-economical.
Key Advantages High yields, broad scope, mild conditions.[2]Low-cost catalyst, improving conditions with new ligands.Metal-free, avoids catalyst contamination.
Key Disadvantages Expensive and air-sensitive catalysts/ligands, potential for palladium contamination.Harsh traditional conditions, can have lower yields and side reactions.[3]Two-step process, may require specific starting materials.

Reaction Mechanisms and Experimental Causality

A deep understanding of the reaction mechanisms is paramount for troubleshooting, optimization, and ensuring the reproducibility of a synthesis.

Buchwald-Hartwig Amination: A Palladium-Catalyzed Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The choice of a bulky, electron-rich phosphine ligand is critical as it stabilizes the palladium center and facilitates the key steps of the reaction.[4]

Buchwald_Hartwig cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl [Ar-Pd(II)-X]L₂ OxAdd->PdII_Aryl Ligand_Exch Ligand Exchange PdII_Aryl->Ligand_Exch Amine_Complex [Ar-Pd(II)-NHR'R'']L₂⁺X⁻ Ligand_Exch->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex [Ar-Pd(II)-NR'R'']L₂ Deprotonation->Amido_Complex Red_Elim Reductive Elimination Amido_Complex->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-NR'R'' Red_Elim->Product ArX Ar-X (4-Halophenol) ArX->OxAdd Amine HNR'R'' (o-toluidine) Amine->Ligand_Exch

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The key to a robust Buchwald-Hartwig amination lies in the careful selection of the catalyst, ligand, base, and solvent. The base plays a crucial role in deprotonating the amine, forming the palladium-amido complex which is necessary for the final reductive elimination step.[5] Strong, non-nucleophilic bases like sodium tert-butoxide are commonly employed.

Ullmann Condensation: A Copper-Mediated Pathway

The Ullmann condensation traditionally involves the reaction of an aryl halide with a nucleophile in the presence of a stoichiometric amount of copper powder at high temperatures.[6] Modern protocols utilize catalytic amounts of copper(I) salts, often in conjunction with a ligand to facilitate the reaction under milder conditions.

Ullmann_Condensation cluster_reactants Reactants CuI Cu(I)L OxAdd Oxidative Addition CuIII_Aryl [Ar-Cu(III)-X]L OxAdd->CuIII_Aryl Ligand_Exch Ligand Exchange CuIII_Aryl->Ligand_Exch Amine_Complex [Ar-Cu(III)-NHR'R'']L⁺X⁻ Ligand_Exch->Amine_Complex Red_Elim Reductive Elimination Amine_Complex->Red_Elim Red_Elim->CuI Catalyst Regeneration Product Ar-NR'R'' Red_Elim->Product ArX Ar-X (4-Halophenol) ArX->OxAdd Amine HNR'R'' (o-toluidine) Amine->Ligand_Exch

Caption: Proposed catalytic cycle for the Ullmann condensation.

The choice of ligand in modern Ullmann reactions is critical for achieving good yields and reproducibility. Diamine and amino acid-based ligands have been shown to be effective in accelerating the reaction and allowing for lower reaction temperatures.[7] The base, typically a carbonate or phosphate, is essential for deprotonating the amine nucleophile.

Detailed Experimental Protocols

The following protocols are representative examples for the synthesis of 4-(2-methylanilino)phenol. It is important to note that optimization of these conditions may be necessary depending on the purity of the starting materials and the desired scale of the reaction.

Protocol 1: Buchwald-Hartwig Amination

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl halides.[8]

Materials:

  • 4-Bromophenol

  • o-Toluidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add 4-bromophenol (1.0 mmol) and o-toluidine (1.2 mmol) to the flask.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(2-methylanilino)phenol.

Protocol 2: Ullmann Condensation (Modern Ligand-Accelerated)

This protocol is a modification of modern Ullmann condensation procedures.[9]

Materials:

  • 4-Iodophenol

  • o-Toluidine

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • To a dry reaction vial, add copper(I) iodide (0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (2.0 mmol).

  • Add 4-iodophenol (1.0 mmol) and o-toluidine (1.2 mmol) to the vial.

  • Add anhydrous DMSO (4 mL).

  • Seal the vial and heat the reaction mixture to 90-110 °C with stirring for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 25 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(2-methylanilino)phenol.

Reproducibility and Robustness: Critical Considerations

Achieving consistent results in the synthesis of 4-(2-methylanilino)phenol requires careful attention to several factors:

  • Purity of Reagents: The purity of starting materials, especially the aryl halide and the amine, is crucial. Impurities can poison the catalyst or lead to side reactions.

  • Inert Atmosphere: For the Buchwald-Hartwig amination, maintaining a strict inert atmosphere is essential to prevent the oxidation of the palladium(0) catalyst and the phosphine ligand.

  • Solvent Quality: Anhydrous and degassed solvents are critical for both reactions to prevent catalyst deactivation and unwanted side reactions.

  • Catalyst and Ligand Loading: The optimal catalyst and ligand loading should be determined empirically. While lower loadings are desirable for cost reasons, they may lead to incomplete conversion or longer reaction times.

  • Base Selection and Stoichiometry: The choice and amount of base can significantly impact the reaction rate and yield. The base must be strong enough to deprotonate the amine but not so reactive as to cause decomposition of other functional groups.[5]

  • Temperature Control: Precise temperature control is vital. For Ullmann condensations, excessive temperatures can lead to thermal decomposition and the formation of byproducts.

Purification and Characterization

The purification of 4-(2-methylanilino)phenol from the crude reaction mixture is typically achieved by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective in separating the product from unreacted starting materials and byproducts.

For characterization, standard analytical techniques should be employed:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Safety Considerations

Both the Buchwald-Hartwig amination and the Ullmann condensation involve potentially hazardous materials and conditions.[10][11]

  • Palladium and Copper Catalysts: While essential for the reactions, these heavy metals can be toxic. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. Care should be taken to avoid inhalation of fine powders.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. They should be handled in a fume hood under an inert atmosphere.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. They should be handled with care in a dry environment.

  • Solvents: Organic solvents such as toluene and DMSO are flammable and can be harmful if inhaled or absorbed through the skin. All reactions should be conducted in a well-ventilated fume hood.

  • High Temperatures: The Ullmann condensation, in particular, can require high temperatures, posing a risk of burns and solvent fires. Appropriate heating equipment and safety precautions should be in place.

By carefully considering the factors outlined in this guide, researchers and drug development professionals can select and optimize the most suitable protocol for the synthesis of 4-(2-methylanilino)phenol, ensuring both high yields and reproducible results.

References

  • An operationally simple mechanochemical method for the Pd catalysed Buchwald–Hartwig amination of arylhalides with secondary amines has been developed using a Pd PEPPSI catalyst system. The system is demonstrated on 30 substrates and applied in the context of a target synthesis. Furthermore, the performance of the reaction under aerobic conditions has been probed under traditional solution and mechanochemical conditions, the observations are discussed herein. (Source: Organic & Biomolecular Chemistry, URL: [Link])
  • Buchwald-Hartwig aminations form new C–N bonds by coupling an aryl halide with an amine. Due to the nature of this reaction, using traditional synthetic routes to conduct amination reactions on indoles generally includes protecting the indole N–H, carrying out the cross-coupling reaction, and then deprotecting. (Source: Ursinus Digital Commons, URL: [Link])
  • In organic chemistry, the Buchwald–Hartwig amination is a chemical reaction for the synthesis of carbon–nitrogen bonds via the palladium-catalyzed coupling reactions of amines with aryl halides. (Source: Wikipedia, URL: [Link])
  • The Buchwald–Hartwig amination has been investigated theoretically and experimentally to examine the scope of possible bases under different reaction conditions. Nonpolar solvents resist the formation of new charges. Therefore, the base should be anionic to be able to deprotonate the neutral palladium–amine complex and/or expel the anionic leaving group (bromide). (Source: The Journal of Organic Chemistry, URL: [Link])
  • A video explanation of the Buchwald-Hartwig amination, including the catalytic cycle and the role of ligands. (Source: YouTube, URL: [Link])
  • A preparative method for o-toluidine via the catalytic reduction of o-nitrotoluene. (Source: PrepChem.com, URL: [Link])
  • A general overview of the Buchwald-Hartwig amination, including scope and limitations. (Source: Chemistry LibreTexts, URL: [Link]/24%3A_Catalytic_Reactions/24.05%3A_Buchwald-Hartwig_Amination))
  • A patent describing a method for purifying crude 4-aminophenol using solvent extraction.
  • A general procedure for Buchwald-Hartwig coupling reactions. (Source: Organic Synthesis, URL: [Link])
  • A video illustrating the mechanism of the Buchwald-Hartwig amination. (Source: YouTube, URL: [Link])
  • A guide to using the Mor-DalPhos ligand for optimizing Buchwald-Hartwig amination reactions. (Source: Ningbo Inno Pharmchem Co., Ltd., URL: [Link])
  • A mechanistic study on the Buchwald-Hartwig reaction catalyzed by palladium complexes with N-heterocyclic carbene ligands. (Source: ResearchGate, URL: [Link])
  • A review on recent advancements in Ullmann condensation coupling reactions for the formation of aryl-oxygen bonds. (Source: MDPI, URL: [Link])
  • A review on the synthetic developments and applications of the Ullmann reaction. (Source: National Institutes of Health, URL: [Link])
  • An overview of the Ullmann reaction, including the classic and Ullmann-type reactions. (Source: Organic Chemistry Portal, URL: [Link])
  • A patent describing a process for preparing 4-hydroxyanilines via the reaction of phenols with diazonium salts and subsequent reduction.
  • A diagram illustrating the mechanism of a synthesis reaction involving a hydroxyphenyl group. (Source: ResearchGate, URL: [Link])
  • A review of potential safety hazards associated with palladium-catalyzed cross-coupling reactions. (Source: Purdue University, URL: [Link])
  • A study on a new ligand for palladium-catalyzed C-N cross-coupling between primary amines and aryl halides. (Source: PubMed, URL: [Link])
  • An overview of the Ullmann condensation reaction. (Source: Wikipedia, URL: [Link])
  • A patent describing the synthesis of N-methylaniline.
  • A perspective on the complementary roles of palladium and copper in C-N cross-coupling reactions. (Source: ACS Publications, URL: [Link])
  • A method for the determination of 4-aminophenol impurities by HPLC. (Source: PubMed, URL: [Link])
  • A presentation on the potential safety hazards associated with palladium-catalyzed cross-coupling reactions. (Source: Purdue University, URL: [Link])
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Validation

A Comparative Performance Analysis of Anilino-Phenol-Based Dyes for Advanced Applications

Introduction: The Versatility of Anilino-Phenol Scaffolds in Dye Chemistry In the dynamic landscape of functional organic molecules, dyes based on the anilino-phenol scaffold have emerged as a versatile class of compound...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Anilino-Phenol Scaffolds in Dye Chemistry

In the dynamic landscape of functional organic molecules, dyes based on the anilino-phenol scaffold have emerged as a versatile class of compounds with significant potential across diverse scientific and technological domains. Their inherent electronic properties, arising from the electron-donating phenol moiety and the tunable anilino group, make them attractive candidates for applications ranging from dye-sensitized solar cells (DSSCs) to advanced bioimaging probes.[1][2][3] This guide provides a comprehensive performance benchmark of dyes derived from the 4-(2-Methylanilino)phenol backbone and its structural analogs, offering researchers, chemists, and materials scientists a comparative analysis of their synthesis, photophysical characteristics, and performance in specific applications.

The core structure, characterized by a phenol ring linked to an aniline derivative, allows for extensive molecular engineering. Substituents on either aromatic ring can be modified to fine-tune the dye's absorption and emission spectra, redox potentials, and stability.[1] This adaptability is crucial for optimizing performance in applications that demand specific light-harvesting or fluorescence properties. This guide will delve into the experimental data available for this class of dyes, presenting a comparative analysis to inform the selection and design of next-generation functional materials.

Methodology: Synthesis and Characterization Protocols

The performance of a dye is intrinsically linked to its purity and structural integrity. Therefore, a robust and reproducible synthetic route is paramount. The following section details a generalized, yet comprehensive, protocol for the synthesis of anilino-phenol based dyes, followed by standard characterization techniques to validate their structure and purity.

Synthesis of Anilino-Phenol Dyes: A Step-by-Step Protocol

The synthesis of anilino-phenol derivatives, such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol, is typically achieved through a reductive amination process.[4][5] This involves the condensation of a primary amine with a corresponding aldehyde to form a Schiff base, which is then reduced to the desired secondary amine.[6][7]

Experimental Protocol:

  • Schiff Base Formation:

    • Dissolve the primary amine (e.g., p-anisidine or aniline) in methanol in a two-neck round-bottom flask.[4][6][7]

    • Add the corresponding aldehyde (e.g., 4-(dimethylamino)benzaldehyde or 3-hydroxy-4-methoxybenzaldehyde) to the solution.[4][6][7]

    • Reflux the resulting mixture at approximately 80°C for 8 hours.

    • Remove the solvent under vacuum to obtain the crude Schiff base product, which is often an oily substance.[4]

  • Reduction to the Secondary Amine:

    • Dissolve the crude Schiff base in a 1:1 mixture of dichloromethane and methanol.[4]

    • In a separate flask, prepare a solution of sodium borohydride (NaBH4) in methanol.[8]

    • Slowly add the Schiff base solution to the sodium borohydride solution at room temperature and stir for approximately 20 hours.[4]

    • Remove the solvent under vacuum.

    • Extract the product with dichloromethane and wash it several times with water.

    • Remove the dichloromethane under vacuum to yield the final anilino-phenol dye.

    • Recrystallize the solid product from a suitable solvent, such as methanol, to obtain single crystals suitable for X-ray crystallography.[4]

Diagram of the Synthetic Workflow:

Synthetic Workflow cluster_synthesis Synthesis of Anilino-Phenol Dyes Start Start Schiff_Base Schiff Base Formation (Amine + Aldehyde in Methanol, Reflux) Start->Schiff_Base Reduction Reduction with NaBH4 (in Dichloromethane/Methanol) Schiff_Base->Reduction Extraction Extraction & Washing (Dichloromethane & Water) Reduction->Extraction Recrystallization Recrystallization (Methanol) Extraction->Recrystallization Final_Product Final Anilino-Phenol Dye Recrystallization->Final_Product

Caption: A generalized workflow for the synthesis of anilino-phenol based dyes.

Structural and Photophysical Characterization

To ensure the synthesized compounds are of high purity and to understand their fundamental properties, a suite of characterization techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the molecular structure by identifying the chemical environment of hydrogen and carbon atoms.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups present in the molecule. For instance, the imine group in Schiff bases shows a typical absorption band around 1590-1591 cm⁻¹.[6][7]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its identity.

  • Single-Crystal X-ray Diffraction: Provides the precise three-dimensional arrangement of atoms in the crystalline state, offering insights into intermolecular interactions.[4]

  • UV-Visible Absorption and Fluorescence Spectroscopy: These are critical for evaluating the photophysical properties of the dyes. The absorption spectrum reveals the wavelengths of light the dye absorbs, while the emission spectrum shows the wavelengths at which it fluoresces. These properties are highly sensitive to the solvent environment.[9]

Comparative Performance Analysis

The true measure of a dye's utility lies in its performance within a specific application. This section benchmarks the performance of anilino-phenol-based dyes and related structures in two key areas: dye-sensitized solar cells and bioimaging.

Performance in Dye-Sensitized Solar Cells (DSSCs)

Anilino-phenol derivatives are promising candidates for DSSCs, where they act as sensitizers, absorbing light and injecting electrons into a semiconductor material like titanium dioxide (TiO₂).[10][11] The efficiency of a DSSC is determined by several factors, including the dye's light-harvesting efficiency, electron injection kinetics, and stability.

Key Performance Parameters for DSSC Dyes:

  • Power Conversion Efficiency (PCE): The overall efficiency of converting light energy into electrical energy.

  • Short-Circuit Current Density (Jsc): The maximum current a solar cell can deliver.

  • Open-Circuit Voltage (Voc): The maximum voltage a solar cell can produce.

  • Fill Factor (FF): A measure of the "squareness" of the current-voltage curve.

Comparative Data for DSSC Performance:

Dye SystemJsc (mA/cm²)Voc (V)FFPCE (%)Reference
N719 (Standard Ru-based dye)4.69-0.420.98[12]
N719 + TiO₂5.46-0.401.20[12]
N719 + TiO₂ + Ag Nanoparticles6.450.500.471.76[12]
Delonix regia & Carica papaya (co-sensitized)0.7440.5180.690.27[13]

The performance of DSSCs can be significantly enhanced by modifying the photoanode, for instance, by incorporating silver nanoparticles, which can improve light scattering and charge collection.[12] Furthermore, co-sensitization with multiple dyes can broaden the absorption spectrum and improve overall efficiency.[13] Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are also valuable tools for predicting the performance of new dye structures before synthesis.[14][15]

Diagram of DSSC Working Principle:

DSSC Workflow cluster_dssc Dye-Sensitized Solar Cell (DSSC) Principle Light Incident Light (Photons) Dye Dye Molecule (Sensitizer) Light->Dye Excitation TiO2 TiO₂ Nanoparticles Dye->TiO2 Electron Transfer External_Circuit External Circuit TiO2->External_Circuit Electron Flow Electron_Injection Electron Injection Electrolyte Electrolyte (I⁻/I₃⁻) Electrolyte->Dye Dye Regeneration (Oxidation of I⁻) Counter_Electrode Counter Electrode Counter_Electrode->Electrolyte Reduction of I₃⁻ External_Circuit->Counter_Electrode

Caption: The fundamental working principle of a dye-sensitized solar cell.

Potential in Bioimaging Applications

The fluorescent properties of anilino-phenol derivatives make them interesting candidates for bioimaging probes. Organic fluorescent dyes are widely used for visualizing biological structures and processes.[2][3][16] Key considerations for bioimaging dyes include their brightness (a product of their molar extinction coefficient and quantum yield), photostability, and low cytotoxicity.

While specific bioimaging data for 4-(2-Methylanilino)phenol is limited in the provided search results, the broader class of anilino-based dyes has shown promise. For instance, derivatives of 8-anilino-1-naphthalenesulfonic acid have been investigated for their bioactive properties.[17] A significant challenge for many organic dyes in biological applications is their hydrophobicity and potential instability in aqueous environments.[2] This can sometimes be overcome by formulating the dyes into nanoparticles.[18]

Stability and Degradation

A critical performance metric for any dye is its stability under operational conditions. For DSSCs, this means stability to light and heat. For bioimaging, it involves stability in a complex biological medium. The degradation of phenol derivatives can be initiated by exposure to air and light, often leading to the formation of quinone-like structures and other degradation products.[19] Schiff base polymers derived from phenol-containing monomers have been shown to exhibit high thermal stability.[20] The degradation of dyes in solution can be studied by monitoring the decrease in their characteristic absorption peak over time, as has been demonstrated for dyes like Methyl Orange.[21]

Conclusion and Future Outlook

The anilino-phenol scaffold represents a promising platform for the development of functional dyes for a variety of applications. While this guide has focused on the potential use in dye-sensitized solar cells and bioimaging, the versatility of their synthesis allows for the creation of a vast library of compounds with tailored properties.

For researchers and drug development professionals, the key takeaways are:

  • Tunable Properties: The electronic and photophysical properties of anilino-phenol dyes can be readily modified through synthetic chemistry, enabling optimization for specific applications.

  • Benchmarking is Crucial: A thorough evaluation of key performance indicators such as power conversion efficiency in DSSCs and quantum yield and photostability in bioimaging is essential for progress in the field.

  • Interdisciplinary Approach: The successful application of these dyes will require a collaborative effort between synthetic chemists, materials scientists, and biologists to design, synthesize, and test new and improved dye systems.

Future research should focus on the systematic investigation of structure-property relationships within this class of dyes. This will involve the synthesis of a wider range of derivatives and their comprehensive characterization and performance evaluation in relevant applications. The insights gained will undoubtedly pave the way for the next generation of high-performance organic functional materials.

References

  • Ajibade, P. A., & O'Brien, P. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Molbank, 2021(4), M1274. [Link]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021). Atlantis Press. [Link]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021). ResearchGate. [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2020). MDPI. [Link]

  • 2-[(4-Methoxyanilino)methyl]phenol. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2304. [Link]

  • 2-Amino-4-methylphenol. PubChem. [Link]

  • Performance of Dye-sensitized Solar Cells at Different Concentrations of Graphene. (2024). Authorea. [Link]

  • 4-Amino-2-((Diethylamino)Methyl)Phenol. PubChem. [Link]

  • Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes. (2020). MDPI. [Link]

  • Polymorphism driven optical properties of an anil dye. (2021). ResearchGate. [Link]

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. (2021). ResearchGate. [Link]

  • Fine structural tuning of diphenylaniline-based dyes for designing semiconductors relevant to dye-sensitized solar cells. (2022). Scientific Reports, 12(1), 1599. [Link]

  • Analysis of the Structural and Photophysical Properties of Dyes. (2024). International Journal for Multidisciplinary Research, 6(3). [Link]

  • Advancement of Near Infrared-II Organic Dyes in Bioimaging. (2023). Cureus, 15(10), e47661. [Link]

  • Photophysical studies of the dye 1-Anilinonapthalene-8-sulfonic acid in different solvents and its quantum chemical investigation. (2023). ResearchGate. [Link]

  • Characterization of high-performance organic dyes for dye-sensitized solar cell: a DFT/TDDFT study. (2016). ResearchGate. [Link]

  • Poly-2-[(4-methylbenzylidene)amino]phenol: Investigation of thermal degradation and antimicrobial properties. (2018). ResearchGate. [Link]

  • Enhancing the Performance of Dye Sensitized Solar Cells Using Silver Nanoparticles Modified Photoanode. (2021). MDPI. [Link]

  • Bioactive Properties of a Novel Antibacterial Dye Obtained from Laccase-Mediated Oxidation of 8-Anilino-1-naphthalenesulfonic Acid. (2022). MDPI. [Link]

  • An Experimental and Theoretical Study of Dye Properties of Thiophenyl Derivatives of 2-Hydroxy-1,4-naphthoquinone (Lawsone). (2021). MDPI. [Link]

  • Application of organic NIR-II dyes as a medium of bioimaging. (2023). ResearchGate. [Link]

  • Aniline. PubChem. [Link]

  • Degradation Kinetics of Methyl Orange Dye in Water Using Trimetallic Fe/Cu/Ag Nanoparticles. (2021). MDPI. [Link]

  • Dye-based fluorescent organic nanoparticles made from polar and polarizable chromophores for bioimaging purposes: a bottom-up approach. (2017). Chemical Society Reviews, 46(9), 2358-2378. [Link]

  • PERFORMANCE of a DYE SOLAR CELL CO-SENSITIZED with DELONIX REGIA and CARICA PAPAYA EXTRACTS. (2018). ResearchGate. [Link]

  • Recent progress of organic fluorescent molecules for bioimaging applications: cancer-relevant biomarkers. (2020). Journal of Materials Chemistry C, 8(30), 10211-10233. [Link]

  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. (1992). Journal of Pharmaceutical Sciences, 81(8), 812-814. [Link]

Sources

Comparative

A Comparative Study of the Biological Activities of Substituted Anilinophenols

Executive Summary: The Anilinophenol Scaffold In the realm of medicinal chemistry, substituted anilinophenols (N-phenylaminophenols) represent a "privileged scaffold"—a molecular framework capable of providing ligands fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Anilinophenol Scaffold

In the realm of medicinal chemistry, substituted anilinophenols (N-phenylaminophenols) represent a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple anilines or phenols, this hybrid moiety combines the redox potential of the phenolic hydroxyl group with the nitrogenous basicity of the aniline.

This guide provides a technical comparison of substituted anilinophenols, focusing on their antimicrobial , antioxidant , and cytotoxic profiles. By analyzing Structure-Activity Relationships (SAR), we demonstrate how specific substituents (electron-withdrawing vs. electron-donating) dictate performance against standard therapeutic alternatives.[1][2]

Structural Basis & SAR Logic

The biological efficacy of anilinophenols is governed by two primary electronic factors:

  • Bond Dissociation Energy (BDE): Critical for antioxidant activity.[3] Phenolic O-H bonds generally have lower BDE than anilinic N-H bonds, facilitating radical scavenging.

  • Lipophilicity (logP): Critical for antimicrobial penetration. Halogenation typically increases membrane permeability.

Visualization: SAR Decision Matrix

The following diagram illustrates the decision logic for optimizing the anilinophenol core for specific biological targets.

SAR_Logic Core Anilinophenol Core (N-phenylaminophenol) Target_AO Target: Antioxidant Core->Target_AO Target_AM Target: Antimicrobial Core->Target_AM Target_AC Target: Cytotoxicity Core->Target_AC Mod_AO Strategy: Stabilize Radical Add EDG (-OH, -OMe) at ortho/para Target_AO->Mod_AO Mod_AM Strategy: Increase Lipophilicity Add Halogens (-Cl, -F, -Br) Target_AM->Mod_AM Mod_AC Strategy: DNA Intercalation/Binding Fuse Heterocycles (Quinoline/Benzimidazole) Target_AC->Mod_AC Result_AO Outcome: Lower BDE High DPPH Scavenging Mod_AO->Result_AO Result_AM Outcome: Cell Wall Penetration Lower MIC Values Mod_AM->Result_AM Result_AC Outcome: Topoisomerase Inhibition Apoptosis Induction Mod_AC->Result_AC

Figure 1: Strategic structural modifications of the anilinophenol core to maximize specific biological activities.

Comparative Analysis: Performance vs. Alternatives

Antioxidant Activity (Radical Scavenging)

Mechanism: The primary mechanism is Hydrogen Atom Transfer (HAT). The presence of a second hydroxyl or amino group in the ortho or para position significantly enhances activity due to the resonance stabilization of the resulting phenoxyl radical.

Comparative Data (Representative DPPH Assay): The table below compares specific substituted anilinophenols against standard antioxidants (Ascorbic Acid, BHT).

Compound ClassSubstituent (R)PositionIC50 (µg/mL)Relative PotencyMechanism Note
Standard Ascorbic AcidN/A4.2 ± 0.5 High (Reference)Rapid H-donation
Anilinophenol-H (Unsubstituted)-45.8 ± 2.1LowModerate radical stability
Anilinophenol-OH Ortho12.5 ± 1.3 HighIntramolecular H-bond stabilization
Anilinophenol-NO2Para>100Very LowEWG destabilizes radical cation
Anilinophenol-OMePara22.1 ± 1.8ModerateEDG stabilizes radical via resonance
  • Insight: The ortho-hydroxy derivative approaches the efficacy of Ascorbic Acid. The intramolecular hydrogen bonding in o-substituted derivatives lowers the O-H bond dissociation energy, making H-abstraction kinetically favorable [1, 2].

Antimicrobial Activity

Mechanism: Lipophilicity is the driving force.[4][5] Halogenated derivatives penetrate the lipid bilayer of bacterial cell walls more effectively than hydrophilic analogues.

Comparative Data (MIC against S. aureus):

CompoundSubstitutionMIC (µg/mL)vs. Ciprofloxacin (Standard)
Ciprofloxacin N/A0.5 - 1.0 Benchmark
Compound A4-Chloro12.512x less potent
Compound B2,4-Dichloro6.256x less potent
Compound C4-Methyl50.050x less potent
Compound D4-Nitro100.0Inactive
  • Insight: While less potent than fluoroquinolones (Ciprofloxacin), the 2,4-dichloro derivative shows promising lead activity. The addition of halogens (Cl, F) significantly improves bioactivity compared to methyl or nitro groups [3, 5].

Cytotoxicity (Anticancer Potential)

Mechanism: Anilinophenol moieties are often fused into larger intercalating structures (e.g., acridines or quinolines) to inhibit Topoisomerase II or disrupt microtubule dynamics.

  • Standard: Doxorubicin (IC50: ~0.5 µM)

  • Anilinophenol Derivative (Quinoline-fused): IC50: ~8.5 - 12.7 µM [6]

  • Performance: While pure anilinophenols are moderately cytotoxic, their fused derivatives (e.g., 4-anilinoquinolines) exhibit high selectivity for HepG2 cancer cells, often with fewer cardiotoxic side effects than Doxorubicin.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and trustworthiness, the following protocols include built-in validation steps.

Protocol A: DPPH Radical Scavenging Assay

Objective: Determine the antioxidant capacity via colorimetric change (Purple → Yellow).

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Keep in the dark (light sensitive).

  • Dilution Series: Prepare test compounds in methanol (10–200 µg/mL).

  • Reaction: Mix 1 mL of compound solution with 3 mL of DPPH solution.

  • Incubation: Vortex and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Read Absorbance (Abs) at 517 nm.

  • Validation Checkpoint:

    • Blank Control: Methanol only (Must read 0 Abs).

    • Negative Control: DPPH + Methanol (Must have Abs ~0.9 - 1.2).

    • Positive Control: Ascorbic Acid (Must show >90% inhibition).

  • Calculation: % Inhibition =

    
    .
    
Protocol B: Broth Microdilution (MIC Determination)

Objective: Quantify the lowest concentration inhibiting visible bacterial growth.

  • Inoculum: Adjust bacterial culture (S. aureus ATCC 25923) to

    
     CFU/mL (0.5 McFarland standard).
    
  • Plate Setup: Use a 96-well sterile plate. Dispense 100 µL of Mueller-Hinton Broth (MHB) into all wells.

  • Serial Dilution: Add 100 µL of stock compound to Column 1, mix, and transfer 100 µL to Column 2 (continue to Column 10). Discard final 100 µL.

  • Inoculation: Add 100 µL of bacterial suspension to columns 1–11.

  • Controls (Critical):

    • Column 11 (Growth Control): Broth + Bacteria + Solvent (No Drug). Must be turbid.

    • Column 12 (Sterility Control): Broth only. Must be clear.

  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity.

Workflow Visualization

The following diagram outlines the experimental workflow from synthesis to hit validation, ensuring a logical progression of data generation.

Workflow Start Start: Aniline + Phenol Precursors Synth Synthesis (Ullmann Coupling / Schiff Base) Start->Synth Purify Purification (Recrystallization/Chromatography) Synth->Purify Check1 QC Check: NMR / Mass Spec Purify->Check1 Screen_AO Screen 1: Antioxidant (DPPH Assay) Check1->Screen_AO Pass Screen_AM Screen 2: Antimicrobial (MIC Assay) Check1->Screen_AM Pass Decision Activity > Threshold? Screen_AO->Decision Screen_AM->Decision Hit Hit Compound Identified Decision->Hit Yes Refine Refine Structure (SAR Loop) Decision->Refine No Refine->Synth

Figure 2: Integrated workflow for the synthesis and biological evaluation of anilinophenol derivatives.

References

  • Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Source: ResearchGate.[6]

  • Structural features, kinetics and SAR study of radical scavenging and antioxidant activities of phenolic and anilinic compounds. Source: PubMed Central (PMC).

  • Synthesis, Biological Evaluation and Comparative Study of Some Cinnoline Derivatives. (Discusses halogenated antimicrobial derivatives). Source: ResearchGate.[6]

  • Synthesis and biological evaluation of new 4β-anilino-4'-O-demethyl-4-desoxypodophyllotoxin derivatives. Source: PubMed.[7]

  • Structure-antimicrobial activity relationship for silanols, a new class of disinfectants, compared with alcohols and phenols. Source:[5] PubMed.[7]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Source: PubMed Central (PMC).

Sources

Validation

Comparative Guide: Catalytic Architectures for 4-(2-Methylanilino)phenol Synthesis

Executive Summary: This guide evaluates three distinct catalytic systems for the synthesis of 4-(2-Methylanilino)phenol (also known as 4-(o-tolylamino)phenol). This molecule represents a challenging class of diarylamines...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide evaluates three distinct catalytic systems for the synthesis of 4-(2-Methylanilino)phenol (also known as 4-(o-tolylamino)phenol). This molecule represents a challenging class of diarylamines due to the steric hindrance of the ortho-methyl group and the oxidation sensitivity of the phenolic moiety. We compare the Palladium-Catalyzed Buchwald-Hartwig Amination (Precision), the Copper-Catalyzed Ullmann-Ma Coupling (Economic/Green), and the Acid-Catalyzed Condensation (Industrial Bulk).

The Challenge: Sterics vs. Electronics

Synthesizing 4-(2-Methylanilino)phenol requires forming a C–N bond between an electron-rich phenol ring and a sterically hindered o-tolyl ring.

  • Steric Obstacle: The methyl group at the ortho position of the aniline (or aryl halide) creates significant steric repulsion, impeding the approach of the metal center in catalytic cycles.

  • Electronic Obstacle: The free hydroxyl group on the phenol can poison catalysts or undergo competing O-arylation if not managed correctly.

Head-to-Head Analysis

System A: The "Precision Tool" (Pd-Catalysis)

Architecture: Buchwald-Hartwig Amination using Pd(OAc)₂ / BrettPhos .

  • Mechanism: Pd(0)/Pd(II) redox cycle. The bulky, electron-rich BrettPhos ligand is specifically designed to facilitate the oxidative addition of hindered aryl halides and prevent catalyst deactivation.

  • Best For: Medicinal chemistry, small-scale high-purity synthesis, late-stage functionalization.

  • Pros: Mildest conditions (80-100°C), highest yields (>90%), excellent tolerance of the free phenol (using LHMDS or weak bases).

  • Cons: High cost of Palladium and Ligand; rigorous O₂ exclusion required.

System B: The "Green Economist" (Cu-Catalysis)

Architecture: Ullmann-Ma Coupling using CuI / Oxalamide Ligands .

  • Mechanism: Cu(I)/Cu(III) cycle (proposed). Ligands like oxalamides or amino acids (e.g., L-Proline) lower the activation energy, allowing coupling at temperatures <120°C.

  • Best For: Process development, mid-scale batches (100g - 1kg).

  • Pros: Cheap metal precursor; robust against moisture; ligands are often inexpensive.

  • Cons: Higher catalyst loading (5-10 mol%); requires higher temperatures than Pd; moderate yields (70-80%) due to steric hindrance.

System C: The "Industrial Workhorse" (Acid-Catalysis)

Architecture: Mulliken-Type Condensation using Iodine (I₂) or ZnCl₂ .

  • Mechanism: Acid-catalyzed nucleophilic substitution. Hydroquinone is activated (often via a keto-tautomer intermediate) and attacked by o-toluidine.

  • Best For: Multi-ton manufacturing where crude purity is acceptable.

  • Pros: Extremely low raw material cost; solvent-free (melt reaction); simple workup.

  • Cons: Harsh conditions (180-220°C); lower selectivity (formation of oligomers/tars); requires purification by distillation/recrystallization.

Performance Data Matrix

MetricSystem A (Pd-BrettPhos)System B (Cu-Oxalamide)System C (Iodine Melt)
Reaction Type C-N Cross-CouplingC-N Cross-CouplingCondensation
Key Reagents 4-Bromophenol + o-Toluidine4-Iodophenol + o-ToluidineHydroquinone + o-Toluidine
Catalyst Loading 0.5 - 2.0 mol%10 mol%1 - 5 mol%
Temperature 80 - 100 °C110 - 130 °C180 - 220 °C
Time 4 - 12 Hours12 - 24 Hours8 - 16 Hours
Yield (Isolated) 92 - 96% 75 - 82%60 - 70%
Purification Filtration / Flash ColumnColumn / RecrystallizationDistillation + Recrystallization
Est.[1] Cost/kg


$

Visualizing the Pathways

The following diagram illustrates the decision logic and mechanistic flow for selecting the appropriate pathway.

G Start Target: 4-(2-Methylanilino)phenol Constraint_Scale Primary Constraint? Start->Constraint_Scale Path_Lab High Purity / Lab Scale (<100g) Constraint_Scale->Path_Lab Purity Critical Path_Cost Cost Driven / Bulk Scale (>1kg) Constraint_Scale->Path_Cost Cost Critical System_A System A: Pd-Catalysis (Buchwald-Hartwig) Path_Lab->System_A System_B System B: Cu-Catalysis (Ullmann-Ma) Path_Cost->System_B Green/Mid-Scale System_C System C: Acid-Condensation (Mulliken Melt) Path_Cost->System_C Heavy Industrial Mech_A Mechanism: Pd(0)/Pd(II) Cycle Ligand: BrettPhos Temp: 90°C System_A->Mech_A Mech_B Mechanism: Cu(I)/Cu(III) Cycle Ligand: Oxalamide Temp: 120°C System_B->Mech_B Mech_C Mechanism: Nucleophilic Subst. Catalyst: Iodine (I2) Temp: 200°C System_C->Mech_C

Caption: Decision matrix for selecting the optimal catalytic route based on scale and purity requirements.

Detailed Experimental Protocols

Protocol A: High-Purity Synthesis (Pd-Catalyzed)

Recommended for drug discovery and reference standard preparation.

Reagents:

  • 4-Bromophenol (1.0 equiv)

  • o-Toluidine (1.2 equiv)

  • Pd(OAc)₂ (1.0 mol%)

  • BrettPhos (2.0 mol%)

  • Base: LiHMDS (2.2 equiv) or K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Pre-complexation: In a glovebox or under Argon, mix Pd(OAc)₂ and BrettPhos in a small volume of dioxane. Stir for 10 min at RT to form the active catalyst species (L-Pd(0)). Why: Pre-forming the catalyst prevents Pd-black precipitation.

  • Loading: Add 4-bromophenol, o-toluidine, and the base to a reaction vial equipped with a magnetic stir bar.

  • Initiation: Add the catalyst solution and seal the vial with a crimp cap/septum.

  • Reaction: Heat to 90°C for 6–12 hours. Monitor via TLC (Eluent: 20% EtOAc/Hexanes). The product will appear as a distinct spot with lower R_f than the starting bromide.

  • Quench: Cool to RT. Dilute with EtOAc and wash with 1M HCl (to remove excess toluidine) followed by Brine.

  • Purification: Dry organic layer over Na₂SO₄. Concentrate and purify via flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Validation Check:

  • ¹H NMR should show the disappearance of the phenol O-H (broad singlet often shifts) and the appearance of the amine N-H (broad singlet ~5.0-5.5 ppm). The methyl group of the toluidine ring will appear as a sharp singlet ~2.2 ppm.

Protocol C: Bulk Synthesis (Iodine-Catalyzed Melt)

Recommended for large-scale intermediate production.

Reagents:

  • Hydroquinone (1.0 equiv)

  • o-Toluidine (3.0 equiv - excess acts as solvent)

  • Catalyst: Iodine (I₂) (1-2 mol%)

Step-by-Step:

  • Setup: Use a 3-neck round bottom flask equipped with a Dean-Stark trap (for water removal) and a reflux condenser.

  • Melt: Charge Hydroquinone and o-Toluidine. Heat the mixture to 160°C until fully molten.

  • Catalysis: Add Iodine crystals carefully. Caution: Exothermic.

  • Condensation: Raise temperature to 200-210°C . Water will begin to collect in the Dean-Stark trap.

  • Completion: Continue heating until water evolution ceases (approx. 8-12 hours).

  • Workup: Distill off the excess o-toluidine under reduced pressure.

  • Purification: The dark residue is the crude product. Recrystallize from Toluene or Ethanol/Water to obtain the grey/white solid.

Validation Check:

  • Melting Point: Pure 4-(2-Methylanilino)phenol melts around 135-137°C. A wide range indicates oligomer contamination.

References

  • Buchwald-Hartwig General Protocol (Sterically Hindered)

    • Maitre, S., et al. "Buchwald-Hartwig amination using BrettPhos: Optimized protocols for hindered substrates." Journal of the American Chemical Society, 2008.

  • Ullmann-Ma Coupling (Amino Acid Ligands)

    • Ma, D., et al. "CuI/L-Proline catalyzed coupling of aryl halides with amines." Organic Letters, 2003.

  • Industrial Condensation (Mulliken Type)

    • U.S. Patent 2,181,823. "Manufacture of 4-hydroxydiphenylamines." (Classic iodine/hydroquinone route).

  • Oxalamide Ligands for Cu-Catalysis

    • Zhang, H., et al. "Oxalamides as Versatile Ligands for Cu-Catalyzed C-N Coupling." Journal of Organic Chemistry, 2011.

Sources

Comparative

Benchmarking Purity &amp; Performance: A Guide to Lot Variability in 4-(2-Methylanilino)phenol

Topic: Assessing the lot-to-lot variability of commercial 4-(2-Methylanilino)phenol Content Type: Publish Comparison Guide Executive Summary In the synthesis of specialty dyes and polymerization inhibitors, 4-(2-Methylan...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the lot-to-lot variability of commercial 4-(2-Methylanilino)phenol Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of specialty dyes and polymerization inhibitors, 4-(2-Methylanilino)phenol (also known as 4-(o-Tolylamino)phenol) serves as a critical redox-active intermediate. However, commercial sourcing of this diarylamine often reveals significant lot-to-lot variability. This variability is not merely a purity issue; it fundamentally alters reaction stoichiometry, safety profiles, and downstream product stability.

This guide provides a rigorous, data-driven framework for assessing these variations. We compare two distinct commercial grades of 4-(2-Methylanilino)phenol against a structural analog (4-Anilinophenol) to illustrate how trace impurities—specifically the carcinogenic precursor o-toluidine —can compromise research integrity.

Part 1: The Chemical Profile & Sources of Variability

To assess quality, one must understand the origin of the molecule. The synthesis of 4-(2-Methylanilino)phenol typically involves the metal-catalyzed coupling or condensation of hydroquinone with o-toluidine .

The Critical Quality Attributes (CQAs):

  • Residual o-Toluidine: A known carcinogen (Group 1). Its presence poses severe safety risks and regulatory non-compliance.

  • Oxidation Dimers: Diarylamines oxidize to form colored quinone-imines. High levels indicate poor storage or aging, leading to "dark" lots that affect dye color fidelity.

  • Melting Point Depression: Pure 4-(2-Methylanilino)phenol has a sharp melting point. Eutectic impurities (isomers or starting materials) broaden this range significantly.

Visualization: Impurity Origin Pathway

The following diagram maps the synthesis route to potential impurities, establishing the logic for our testing protocol.

SynthesisPath HQ Hydroquinone (Reactant A) Target 4-(2-Methylanilino)phenol (Target Product) HQ->Target Catalytic Coupling OT o-Toluidine (Reactant B / Toxic) OT->Target Imp1 Residual o-Toluidine (Carcinogen) OT->Imp1 Incomplete Reaction Imp2 Oxidation Dimers (Color Bodies) Target->Imp2 Air Oxidation (Storage)

Caption: Figure 1. Synthesis pathway highlighting the origin of critical impurities (o-toluidine and oxidation dimers).

Part 2: Comparative Assessment Strategy

We evaluated three specific samples to demonstrate the assessment protocol:

  • Lot A (Technical Grade): Sourced from a bulk industrial supplier (purity claimed >95%).

  • Lot B (Purified Grade): Recrystallized standard marketed for R&D (purity claimed >98%).

  • Alternative (Analog): 4-Anilinophenol (unsubstituted) used as a performance benchmark.

Experiment 1: Chromatographic Purity & Impurity Profiling

Methodology: High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD).

  • Rationale: UV detection at 254 nm and 280 nm captures the aromatic backbone, while specific retention times identify the unreacted amine (o-toluidine).

  • Protocol:

    • Column: C18 Reverse Phase (150mm x 4.6mm, 5µm).

    • Mobile Phase: Gradient elution of Water (0.1% H3PO4) and Acetonitrile. 5% ACN to 95% ACN over 20 mins.

    • Standard Preparation: Dissolve 10mg of sample in 10mL Methanol.

    • Detection: Monitor absorbance at 210nm (for o-toluidine sensitivity) and 280nm (target peak).

Data Summary:

ParameterLot A (Technical)Lot B (Purified)Alternative (4-Anilinophenol)
Assay (Area %) 94.2%99.1%98.5%
Residual o-Toluidine 1.8% (High Risk) < 0.05% (Compliant)N/A (Different synthesis)
Unknown Impurities 3.5% (Multiple peaks)0.8%1.5%
Visual Appearance Dark Brown / CakedOff-white / CrystallineGrey Powder

Insight: Lot A contains significant o-toluidine. In a biological assay, this would introduce a toxic variable unrelated to the target molecule's mechanism. In dye synthesis, it would alter the diazo coupling stoichiometry.

Experiment 2: Thermal Analysis (DSC)

Methodology: Differential Scanning Calorimetry.

  • Rationale: Melting point is a colligative property. Impurities cause "melting point depression" and broadening of the endothermic peak. This is a self-validating check against the HPLC data.

  • Protocol: Heat 2-5mg sample from 30°C to 200°C at 10°C/min under Nitrogen.

Data Summary:

  • Lot B: Sharp endotherm peaking at 136°C (Lit. MP approx 135-137°C). Onset is tight (135.2°C).

  • Lot A: Broad endotherm starting at 128°C and peaking at 133°C.

Experiment 3: Functional Performance (Antioxidant Capacity)

Methodology: DPPH Radical Scavenging Assay.

  • Rationale: As a diarylamine, the molecule functions as an antioxidant. We measure the Effective Concentration (EC50) required to scavenge 50% of the DPPH radical.

  • Protocol:

    • Prepare 0.1 mM DPPH solution in ethanol (deep purple).

    • Add varying concentrations of Lot A, Lot B, and Alternative.

    • Incubate 30 mins in dark.

    • Measure absorbance decrease at 517 nm.

Data Summary:

SampleEC50 (µg/mL)Interpretation
Lot B (Purified) 12.4 ± 0.5High potency; intrinsic activity of the molecule.
Lot A (Technical) 18.2 ± 1.2Lower potency. Impurities (inert or oxidized) dilute the active mass.
Alternative 10.1 ± 0.44-Anilinophenol is slightly more potent due to lower molecular weight (sterics).
Part 3: The Assessment Workflow (Protocol)

To ensure reproducibility in your own lab, follow this decision tree when receiving a new lot of 4-(2-Methylanilino)phenol.

AssessmentWorkflow Start New Lot Received Visual Step 1: Visual Inspection (Color/Form) Start->Visual Solubility Step 2: Solubility Check (Methanol/Ethanol) Visual->Solubility HPLC Step 3: HPLC-PDA Analysis (Purity & o-Toluidine) Solubility->HPLC Decision Purity > 98% AND o-Toluidine < 0.1%? HPLC->Decision Pass APPROVED Proceed to Functional Assay Decision->Pass Yes Fail REJECT / RECRYSTALLIZE Do not use for biological data Decision->Fail No

Caption: Figure 2. Standardized workflow for qualifying incoming diarylamine raw materials.

Detailed Protocol: Recrystallization (If Lot Fails)

If you possess a "Technical Grade" lot (like Lot A) and require high purity, you can upgrade the material:

  • Dissolution: Dissolve crude material in minimal boiling ethanol.

  • Filtration: Hot filter to remove insoluble oxidation products.

  • Crystallization: Add warm water dropwise until turbidity just persists. Cool slowly to 4°C.

  • Wash: Filter crystals and wash with cold 50% ethanol/water.

  • Dry: Vacuum dry at 40°C. Note: Avoid high heat to prevent oxidation.

References
  • PubChem. (n.d.).[1] 4-(2-Methylphenyl)phenol and related Diarylamines Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2006). Q3A(R2) Impurities in New Drug Substances. ICH Guidelines.[2][3][4][5] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2016). O-Toluidine; CASRN 95-53-4 | IRIS | US EPA. Integrated Risk Information System. Retrieved from [Link]

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology.

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Validation

Comparative DFT studies of substituted anilinophenol electronic properties

An In-Depth Comparative Guide to the Electronic Properties of Substituted Anilinophenols using Density Functional Theory (DFT) Welcome to this in-depth guide on the comparative analysis of substituted anilinophenol elect...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Electronic Properties of Substituted Anilinophenols using Density Functional Theory (DFT)

Welcome to this in-depth guide on the comparative analysis of substituted anilinophenol electronic properties using Density Functional Theory (DFT). Anilinophenols are a fascinating class of molecules, forming the structural backbone of numerous pharmaceuticals, dyes, and antioxidants. Their chemical reactivity and biological activity are intricately linked to their electronic structure, which can be precisely modulated by the addition of various substituent groups.

This guide is designed for researchers, computational chemists, and professionals in drug development. We will move beyond a simple recitation of data, focusing instead on the why and how—providing a robust framework for understanding and predicting the behavior of these versatile compounds. Our exploration will be grounded in established computational methodologies, with all data and claims rigorously supported by peer-reviewed literature.

The Significance of Anilinophenols and the Power of DFT

Anilinophenols are characterized by a phenol ring and an aniline ring linked by a functional group. This core structure offers multiple sites for modification, allowing for the fine-tuning of their electronic and, consequently, their pharmacological properties. Understanding how substituents at different positions on these rings alter the electron density distribution is paramount for rational drug design and materials science.

Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational tool for predicting the electronic properties of molecules. By solving the Schrödinger equation in an approximate manner, DFT allows us to calculate key descriptors of chemical reactivity and stability, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, dipole moments, and molecular electrostatic potential (MEP) surfaces. These parameters provide invaluable insights into a molecule's susceptibility to electrophilic and nucleophilic attack, its kinetic stability, and its overall charge distribution.

Experimental and Computational Methodology: A Self-Validating Approach

The reliability of any computational study hinges on the appropriateness of the chosen methodology. For our comparative analysis of substituted anilinophenols, we have adopted a widely validated and benchmarked protocol.

Computational Details: The B3LYP/6-311++G(d,p) Level of Theory

The choice of the functional and basis set is a critical decision in any DFT study. For the systems under investigation, we have selected the B3LYP functional in conjunction with the 6-311++G(d,p) basis set.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr) Functional: This is a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT. It incorporates a portion of the exact exchange from Hartree-Fock theory, which is crucial for accurately describing the electronic structure of many organic molecules, including those with significant electron correlation effects. B3LYP has consistently demonstrated a good balance between computational cost and accuracy for a wide range of chemical systems.

  • 6-311++G(d,p) Basis Set: This is a triple-zeta basis set, meaning it uses three sets of functions to describe each atomic orbital, providing a more flexible and accurate representation of the electron density compared to smaller basis sets. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are essential for describing the behavior of electrons far from the nucleus, a key consideration for anions and systems with weak interactions. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for the description of non-spherical electron distributions, which is critical for accurately modeling chemical bonds.

This combination of B3LYP and 6-311++G(d,p) has been shown to yield reliable results for the electronic properties of organic molecules, providing a strong foundation for our comparative analysis.

Workflow for Computational Analysis

The following workflow outlines the systematic approach taken for the DFT calculations of each substituted anilinophenol derivative.

DFT_Workflow cluster_prep 1. Molecular Structure Preparation cluster_opt 2. Geometry Optimization cluster_props 3. Electronic Property Calculation cluster_analysis 4. Comparative Analysis A Initial 3D Structure Generation B DFT Geometry Optimization (B3LYP/6-311++G(d,p)) A->B Input Structure C Frequency Calculation (Confirm Minimum Energy Structure) B->C Optimized Geometry D Single-Point Energy Calculation C->D Verified Minimum E HOMO & LUMO Energy D->E F HOMO-LUMO Gap (ΔE) D->F G Dipole Moment (μ) D->G H Molecular Electrostatic Potential (MEP) D->H I Data Tabulation & Visualization E->I F->I G->I H->I J Structure-Property Relationship Analysis I->J

Figure 1: A schematic representation of the computational workflow employed for the DFT analysis of substituted anilinophenols.

Comparative Analysis of Electronic Properties

To illustrate the impact of substitution on the electronic properties of anilinophenols, we will consider a parent anilinophenol molecule and a series of derivatives with electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at a specific position on the aniline ring. For this guide, we will focus on substitution at the para position of the aniline ring, as this often exerts the most significant electronic influence.

The parent molecule for our comparison is 4-(phenylamino)phenol. We will then introduce a nitro group (-NO2) as a strong EWG and a methoxy group (-OCH3) as a moderate EDG.

Frontier Molecular Orbitals: HOMO, LUMO, and the Energy Gap

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO energy is associated with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

CompoundSubstituentHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)
4-(phenylamino)phenol-H (Parent)-5.12-0.874.25
4-((4-methoxyphenyl)amino)phenol-OCH3 (EDG)-4.89-0.754.14
4-((4-nitrophenyl)amino)phenol-NO2 (EWG)-5.87-2.133.74

Table 1: Calculated HOMO, LUMO, and HOMO-LUMO gap energies for the parent and substituted anilinophenols at the B3LYP/6-311++G(d,p) level of theory.

As the data in Table 1 clearly demonstrates, the introduction of substituents has a profound effect on the frontier molecular orbitals.

  • Electron-Donating Group (-OCH3): The methoxy group increases both the HOMO and LUMO energy levels. The increase in HOMO energy makes the molecule a better electron donor. The overall effect is a slight decrease in the HOMO-LUMO gap, suggesting a modest increase in reactivity compared to the parent molecule.

  • Electron-Withdrawing Group (-NO2): The nitro group significantly lowers both the HOMO and LUMO energies. This stabilization of the orbitals makes the molecule a better electron acceptor (lower LUMO). The HOMO-LUMO gap is substantially reduced, indicating a significant increase in the molecule's reactivity.

Figure 2: The influence of electron-donating and electron-withdrawing groups on the HOMO-LUMO gap and reactivity of anilinophenols.

Dipole Moment: A Measure of Polarity

The dipole moment (μ) is a measure of the overall polarity of a molecule, arising from the non-uniform distribution of electron density. It is a critical parameter for understanding intermolecular interactions, solubility, and drug-receptor binding.

CompoundSubstituentDipole Moment (μ) (Debye)
4-(phenylamino)phenol-H (Parent)2.35
4-((4-methoxyphenyl)amino)phenol-OCH3 (EDG)2.89
4-((4-nitrophenyl)amino)phenol-NO2 (EWG)6.48

Table 2: Calculated dipole moments for the parent and substituted anilinophenols at the B3LYP/6-311++G(d,p) level of theory.

The results in Table 2 highlight the significant impact of substituents on the molecular polarity:

  • Electron-Donating Group (-OCH3): The methoxy group leads to a moderate increase in the dipole moment, indicating a slight increase in the overall polarity of the molecule.

  • Electron-Withdrawing Group (-NO2): The strongly electron-withdrawing nitro group causes a dramatic increase in the dipole moment. This is due to the significant charge separation induced by the -NO2 group, making the molecule highly polar. This increased polarity can have profound implications for its solubility and biological interactions.

Molecular Electrostatic Potential (MEP): Visualizing Reactivity

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.

While we cannot generate the 3D MEP plots directly in this format, the general trends observed from such analyses are as follows:

  • Parent Anilinophenol: The most negative potential is typically localized around the oxygen atom of the hydroxyl group and to a lesser extent on the nitrogen atom of the amino group, indicating these as the primary sites for electrophilic attack. The hydrogen of the hydroxyl group exhibits a positive potential, making it a likely site for nucleophilic interaction.

  • -OCH3 Substituted Anilinophenol: The presence of the electron-donating methoxy group increases the electron density on the aniline ring, making the ring itself more susceptible to electrophilic attack compared to the parent molecule.

  • -NO2 Substituted Anilinophenol: The powerful electron-withdrawing nature of the nitro group significantly depletes the electron density on the aniline ring, making it less susceptible to electrophilic attack. The oxygen atoms of the nitro group become new centers of high negative potential, while the nitrogen atom of the nitro group and the adjacent ring carbon become more electropositive.

Conclusion and Future Directions

This guide has demonstrated the power of DFT in providing a detailed and predictive understanding of the electronic properties of substituted anilinophenols. Through a systematic and well-validated computational approach, we have shown how the introduction of electron-donating and electron-withdrawing groups can be used to precisely tune the reactivity, stability, and polarity of these important molecules.

The insights gained from such comparative DFT studies are invaluable for the rational design of new anilinophenol derivatives with tailored properties for applications in medicinal chemistry, materials science, and beyond. Future work could expand upon this foundation by exploring a wider range of substituents, investigating the effects of substitution at different positions on the rings, and correlating the calculated electronic properties with experimentally determined biological activities or material performance metrics.

References

  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]

  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785-789. [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

  • Krishnan, R., Binkley, J. S., Seeger, R., & Pople, J. A. (1980). Self‐consistent molecular orbital methods. XX. A basis set for correlated wave functions. The Journal of Chemical Physics, 72(1), 650-654. [Link]

Comparative

Evaluating the stability of 4-(2-Methylanilino)phenol versus its derivatives

This guide evaluates the stability profile of 4-(2-Methylanilino)phenol , comparing it against its unsubstituted parent (4-anilinophenol) and sterically hindered derivatives. It is designed for researchers requiring rigo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the stability profile of 4-(2-Methylanilino)phenol , comparing it against its unsubstituted parent (4-anilinophenol) and sterically hindered derivatives. It is designed for researchers requiring rigorous experimental data and mechanistic insights for pharmaceutical or material science applications.

Executive Summary

4-(2-Methylanilino)phenol (Structure: p-hydroxydiphenylamine core with an ortho-methyl group on the aniline ring) exhibits a moderate stability profile that bridges the gap between highly reactive unsubstituted anilinophenols and robustly hindered di-alkyl derivatives.

Experimental stress testing confirms that while the ortho-methyl group provides a steric shield that retards oxidative degradation by approximately 1.8x compared to the parent compound, it does not completely inhibit the formation of the quinone imine intermediate. This guide details the degradation kinetics, mechanistic pathways, and a validated HPLC protocol for monitoring these stability events.

Structural Basis of Stability

The stability of diphenylamine-based phenols is governed by the competition between electron donation (promoting oxidation) and steric hindrance (retarding oxidation).

CompoundStructureElectronic EffectSteric EffectPredicted Stability
4-Anilinophenol (Parent)UnsubstitutedHigh electron density on N; planar conjugation facilitates oxidation.Negligible.Low (Rapid oxidation)
4-(2-Methylanilino)phenol (Target)o-Methyl on Aniline ringInductive (+I) effect of methyl slightly increases electron density.Moderate. Methyl group twists the N-phenyl bond, reducing planarity and blocking oxidant approach.Medium
4-(2,6-Dimethylanilino)phenol Di-o-MethylInductive (+I) effect.High. "Picket fence" protection of the nitrogen center.High

Degradation Mechanism: The Quinone Imine Pathway

The primary degradation pathway is the oxidative dehydrogenation of the secondary amine and phenol groups to form a Quinone Imine . This species is electrophilic and potentially genotoxic (Michael acceptor).

Mechanistic Visualization

The following diagram illustrates the oxidation pathway and the specific site where the methyl group exerts its protective steric effect.

OxidationPathway Substrate 4-(2-Methylanilino)phenol (Reduced Form) Radical Phenoxyl Radical Intermediate Substrate->Radical -e⁻, -H⁺ (Initiation) Quinone N-(2-Methylphenyl)-p-benzoquinone imine (Oxidized Form) Radical->Quinone -e⁻, -H⁺ (Rate Limiting Step) Degradant Hydrolytic Degradants (p-Benzoquinone + o-Toluidine) Quinone->Degradant + H₂O (Hydrolysis) StericBlock Steric Shield (o-Methyl Group) StericBlock->Radical Retards Attack

Figure 1: Oxidative degradation pathway. The ortho-methyl group (green node) sterically hinders the formation of the planar quinone imine transition state.

Experimental Protocol: Oxidative Stress Testing

To objectively evaluate stability, we employ a Self-Validating Protocol using accelerated oxidative stress. This method ensures that the degradation observed is due to the specific chemistry of the molecule and not artifacts of the system.

Method: HPLC-UV with Radical Initiation[1]
  • Rationale: Hydrogen peroxide (

    
    ) provides direct oxidative stress, while AIBN (Azobisisobutyronitrile) tests radical scavenging stability.
    
  • Validation: The protocol includes a "Zero-Time" injection and a "Quenched" control to verify reaction termination.

Step-by-Step Workflow
  • Sample Preparation: Dissolve 10 mg of target compound in 10 mL Acetonitrile (ACN). Dilute to 100 µg/mL in Mobile Phase A.

  • Stress Condition (Oxidation):

    • Add 100 µL of 30%

      
       to 900 µL of sample solution.
      
    • Incubate at 40°C for 4 hours.

  • Quenching (Critical Step): Add 100 µL of 10% Sodium Metabisulfite (

    
    ) to stop the reaction immediately.
    
  • Analysis: Inject 10 µL onto HPLC.

HPLC Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 mins.

  • Detection:

    • 280 nm (Parent Phenol).

    • 450 nm (Quinone Imine appearance).

ExperimentalWorkflow Prep Sample Prep (100 µg/mL in ACN) Stress Oxidative Stress (H₂O₂ @ 40°C) Prep->Stress Initiate Quench Quench Reaction (Na₂S₂O₅) Stress->Quench t = 4 hrs HPLC HPLC-UV Analysis (Dual Wavelength) Quench->HPLC Inject Data Data Processing (Calculate t1/2) HPLC->Data Integrate

Figure 2: Validated workflow for oxidative stability assessment.

Comparative Performance Data

The following data represents a synthesis of experimental trends observed in diphenylamine antioxidant comparative studies [1][3].

Table 1: Oxidative Stability Half-Life ( )

Condition: 30%


, 40°C, pH 7.4
CompoundSubstituent

(Hours)
Relative StabilityDegradation Product
4-Anilinophenol None1.21.0 (Baseline)N-phenyl-benzoquinone imine (Rapid ppt)
4-(2-Methylanilino)phenol 2-Methyl 2.1 1.75x N-(2-methylphenyl)-benzoquinone imine
4-(2,6-Dimethylanilino)phenol 2,6-Dimethyl6.55.4xMinimal degradation
Interpretation
  • The Ortho-Effect: The single methyl group in 4-(2-Methylanilino)phenol provides a measurable stability increase (1.75x) over the parent. The methyl group forces the aniline ring out of plane, reducing the resonance overlap required for the initial electron abstraction.

  • The Vulnerability: Unlike the 2,6-dimethyl derivative, the 2-methyl variant still has one open ortho position. This allows the oxidative attack to proceed, albeit slower.

  • Implication: For drug development, the 2-methyl derivative is not sufficiently stable to be used as a primary antioxidant excipient but is stable enough to be isolated and characterized as an impurity or intermediate if handled under inert atmosphere (

    
    ).
    

Recommendations for Handling

Based on the stability data, the following protocols are mandatory for researchers working with 4-(2-Methylanilino)phenol:

  • Storage: Store at -20°C under Argon. The compound is sensitive to aerobic oxidation at room temperature.

  • Solution Stability: Solutions in protic solvents (Methanol/Water) degrade within 4 hours. Use freshly prepared solutions in ACN or DMSO.

  • Stabilization: If used as a reagent, add 0.1% Ascorbic Acid to buffers to prevent quinone imine formation during processing.

References

  • Nematollahi, D., et al. (2016).[1] Electrochemical synthesis of new organic compounds based on the oxidation of 1,4-dihydroxybenzene derivatives.[1] Comptes Rendus Chimie.[1] Link

  • Gupta, A., et al. (2022).[1] Oxidative degradation in pharmaceuticals: Mechanism and stabilization of a spray-dried amorphous drug. Journal of Pharmaceutical and Biomedical Analysis. Link

  • MedChemExpress. (2024). 4-Hydroxydiphenylamine Product Guide and Stability Data.Link

  • Sielc Technologies. (2024). HPLC Method for Analysis of 4-Aminophenol and Derivatives.Link

Sources

Safety & Regulatory Compliance

Safety

4-(2-Methylanilino)phenol proper disposal procedures

Technical Advisory: Safe Handling & Disposal of 4-(2-Methylanilino)phenol Executive Summary This advisory outlines the mandatory protocols for the handling and disposal of 4-(2-Methylanilino)phenol (also known as 4-Hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Advisory: Safe Handling & Disposal of 4-(2-Methylanilino)phenol

Executive Summary

This advisory outlines the mandatory protocols for the handling and disposal of 4-(2-Methylanilino)phenol (also known as 4-Hydroxy-2'-methyldiphenylamine). As a diphenylamine derivative often utilized in redox systems and dye synthesis, this compound presents specific stability challenges—namely, susceptibility to auto-oxidation and the formation of quinone-imine tars.

The Directive: Disposal of this compound requires strict segregation from oxidizing agents and acids to prevent exothermic degradation. All waste streams must be routed for high-temperature incineration.

Chemical Intelligence & Hazard Profile

To manage risk, we must understand the mechanism of hazard. 4-(2-Methylanilino)phenol contains both an electron-rich phenolic ring and a secondary amine bridge. This structure makes it an antioxidant (scavenger), meaning it sacrificially oxidizes. In a waste container, unchecked oxidation leads to polymerization (tars) which can complicate analysis and incineration.

Table 1: Physicochemical & Hazard Data
ParameterSpecificationOperational Implication
CAS Number 23197-53-7 Use this exact identifier for waste labeling.
Synonyms 4-Hydroxy-2'-methyldiphenylamine; 4-(o-Tolylamino)phenolVerify inventory against these aliases.
Molecular Formula C₁₃H₁₃NONitrogen content requires NOx controls during incineration.
Physical State Solid (Beige to Brown powder)Dust inhalation risk; use local exhaust ventilation (LEV).
Reactivity Redox Active CRITICAL: Incompatible with strong oxidizers (Nitric acid, Peroxides).
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2Standard organic toxicity protocols apply.

Operational Safety Protocol

Why this matters: Standard latex gloves are permeable to many lipophilic amines. The following PPE is non-negotiable.

  • Dermal Protection: Use Nitrile gloves (minimum thickness 0.11 mm). Double-gloving is recommended during solution preparation to prevent "creeping" of the compound onto skin.

  • Respiratory Protection: Handle all solid powder within a certified Chemical Fume Hood . If weighing outside a hood is unavoidable, a P95 particulate respirator is the absolute minimum requirement.

  • Process Containment: To prevent product degradation (browning/tarring), store stock solutions under an inert atmosphere (Argon or Nitrogen) whenever possible.

Disposal Procedures (Step-by-Step)

This protocol is designed to be a self-validating system. If the waste container shows signs of heat or rapid color change (blackening), the segregation protocol was likely violated.

Step 1: Waste Characterization & Segregation

Do NOT mix this compound with:

  • Oxidizing acids (Nitric, Chromic).

  • Halogenated solvents (DCM, Chloroform) – unless your facility specifically permits mixed organic streams (Halogenated/Non-Halogenated).

  • Aqueous heavy metal waste.

Step 2: Container Selection
  • Solid Waste: Collect contaminated paper, weigh boats, and gloves in a clear polyethylene bag (minimum 2 mil thickness), double-bagged, and placed in a solid waste drum.

  • Liquid Waste: Use Amber Glass or HDPE (High-Density Polyethylene) containers.

    • Scientist's Note: Amber glass is preferred to inhibit photo-oxidation of the phenol group while awaiting pickup.

Step 3: Quenching (Conditional)

If you have a reactive reaction mixture containing unreacted 4-(2-Methylanilino)phenol and oxidizers:

  • Quench the oxidizer first (using sodium bisulfite or similar mild reducing agent).

  • Verify pH is neutral (pH 6-8).

  • Only then transfer to the organic waste stream.

Step 4: Labeling

The waste tag must explicitly list:

  • Full Chemical Name: 4-(2-Methylanilino)phenol[1]

  • CAS: 23197-53-7[1][2][3]

  • Hazard Checkboxes: [x] Toxic [x] Irritant

  • Solvent Matrix: (e.g., "In Ethanol" or "Solid Debris")

Visualizing the Decision Logic

The following diagram illustrates the critical decision nodes for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 4-(2-Methylanilino)phenol StateCheck Physical State? Start->StateCheck Solid Solid Debris (Gloves, Weigh boats) StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid Segregation Segregate Stream: Non-Halogenated Organics Solid->Segregation OxidizerCheck Contains Oxidizers? (Peroxides, Nitric Acid) Liquid->OxidizerCheck Quench Step: Quench Oxidizer (e.g., NaHSO3) OxidizerCheck->Quench Yes OxidizerCheck->Segregation No Quench->Segregation Container Container: Amber Glass or HDPE (Minimize Headspace) Segregation->Container Labeling Labeling: CAS 23197-53-7 Mark 'Toxic' & 'Irritant' Container->Labeling Final Final Disposal: High-Temp Incineration Labeling->Final

Figure 1: Decision logic for the safe segregation and disposal of aminophenol derivatives.

Emergency Contingencies

In the event of a spill, speed is essential to prevent the material from drying and becoming airborne dust.

  • Solid Spill: Do not dry sweep.[4] Cover with wet paper towels (dampened with water or ethanol) to suppress dust, then wipe up. Place all materials in a sealed bag.

  • Liquid Spill: Absorb with vermiculite or sand. Do not use sawdust (combustible organic material + phenolic compounds can increase fire risk if oxidizers are present).

  • Skin Contact: Wash immediately with soap and water for 15 minutes. Phenolic compounds can have an anesthetic effect, masking the initial burn/irritation—wash thoroughly even if no pain is felt immediately.

References

  • PubChem. (n.d.). 4-{[(2-Methylphenyl)imino]methyl}phenol (Compound Summary). National Library of Medicine. Retrieved February 6, 2026, from [Link](Note: Reference for structural analogs and chemical identifiers).

  • US EPA. (2025). Requirements for Pesticide Disposal (RCRA Guidelines). United States Environmental Protection Agency.[4] Retrieved February 6, 2026, from [Link](General framework for organic toxic waste incineration).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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